5-Fluoro-6-nitro-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-6-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-5-1-4-3-9-10-6(4)2-7(5)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSRHHJSNKBZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360952-20-0 | |
| Record name | 5-FLUORO-6-NITRO-1H-INDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Importance of Physicochemical Profiling
An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-6-nitro-1H-indazole
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. For researchers, scientists, and drug development professionals, the initial characterization of a novel compound is a critical juncture that dictates its entire developmental trajectory. A molecule's inherent physicochemical properties—its solubility, stability, lipophilicity, and solid-state characteristics—are not merely data points; they are the fundamental determinants of its pharmacokinetic and pharmacodynamic behavior.
This guide focuses on this compound, a heterocyclic compound of significant interest. The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic incorporation of a fluorine atom and a nitro group is a deliberate tactic to modulate electronic properties, metabolic stability, and target-binding interactions.[2] Understanding the precise physicochemical nature of this specific arrangement is therefore paramount for unlocking its therapeutic potential. This document moves beyond a simple recitation of data, offering a Senior Application Scientist's perspective on not just what to measure, but why specific experimental choices are made and how to interpret the results within the broader context of drug development.
Molecular Identity and Core Properties
This compound is a substituted indazole with the molecular formula C₇H₄FN₃O₂.[3] The presence of both a hydrogen bond donor (the indazole N-H) and multiple hydrogen bond acceptors (the nitro group oxygens and pyrazole nitrogen) suggests the potential for complex intermolecular interactions that will govern its solid-state properties and solubility. The fluoro- and nitro-substituents are strongly electron-withdrawing, which significantly influences the electron density distribution across the aromatic system, impacting its pKa and potential for metabolic transformation.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source & Notes |
| IUPAC Name | This compound | [3] |
| CAS Number | 1360952-20-0 | [3] |
| Molecular Formula | C₇H₄FN₃O₂ | [3] |
| Molecular Weight | 181.12 g/mol | Computed by PubChem.[3] |
| Exact Mass | 181.02875454 Da | Computed by PubChem.[3] |
| Appearance | Yellow solid | Inferred from analogous compounds like 6-fluoro-5-nitro-1H-indazole.[4] |
| Melting Point | Data not available in searched literature. | For comparison, the related compound 5-nitro-1H-indazole has a melting point of 204-208°C, suggesting a high-melting, stable crystalline solid. |
| Solubility | Data not available in searched literature. | Expected to have low aqueous solubility due to its aromatic nature but may be soluble in polar organic solvents like DMSO, DMF, and methanol. |
| XLogP3 (Lipophilicity) | 1.5 | Computed by PubChem.[3] This moderate value suggests a balance between aqueous solubility and membrane permeability, a desirable trait for oral bioavailability. |
| Topological Polar Surface Area | 74.5 Ų | Computed by PubChem.[3] This value is within the typical range for orally bioavailable drugs (often < 140 Ų), suggesting good potential for cell membrane permeation. |
| Hydrogen Bond Donors | 1 | Computed by PubChem.[3] |
| Hydrogen Bond Acceptors | 4 | Computed by PubChem.[3] |
Synthesis and Structural Confirmation: An Integrated Workflow
The reliable characterization of a compound begins with its synthesis and purification. A common route to nitro-fluoro-indazoles involves the nitration of a fluorinated indazole precursor.[4] The subsequent purification is crucial for obtaining material suitable for definitive analytical testing.
Caption: General workflow for synthesis and purification.[4]
Definitive Structural Elucidation: Single-Crystal X-ray Crystallography
While spectroscopic methods provide evidence for a proposed structure, only single-crystal X-ray crystallography (SC-XRD) offers unambiguous proof of atomic connectivity, stereochemistry, and conformation in the solid state.[5][6] This technique is the gold standard and provides invaluable insight into the intermolecular forces, such as hydrogen bonding and π-stacking, that dictate crystal packing. This information is critical for understanding polymorphism, which can profoundly affect a drug's stability, solubility, and bioavailability.
-
Crystal Growth (The Causality of Solvent Choice): The primary challenge is growing a single, diffraction-quality crystal (typically 0.1-0.3 mm). This is more art than science. The choice of solvent system is paramount. A solvent in which the compound is sparingly soluble is ideal. Slow evaporation of a saturated solution in a solvent system like ethyl acetate/hexane or dichloromethane/methanol at room temperature is a common starting point. The goal is to allow molecules to deposit slowly onto a growing lattice, ensuring order.
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head. The crystal is placed in an intense, monochromatic X-ray beam and rotated.[5] As the crystal rotates, a unique diffraction pattern of reflections (spots) is generated and recorded by a detector. A full dataset often requires collecting tens of thousands of reflections.
-
Structure Solution and Refinement: The diffraction pattern is mathematically decoded (using direct methods) to generate an initial electron density map of the unit cell.[6] From this map, the positions of the atoms are inferred. This initial model is then refined computationally, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the experimentally observed pattern.
-
Data Interpretation: The final refined structure provides precise bond lengths, bond angles, and torsional angles. It will definitively confirm the 5-fluoro-6-nitro substitution pattern and reveal how the molecules pack in the crystal, guided by N-H···O (nitro) or N-H···N (pyrazole) hydrogen bonds.
Spectroscopic and Spectrometric Characterization
A suite of spectroscopic techniques is required to confirm the identity and purity of each synthesized batch. The workflow below illustrates a comprehensive approach to characterization.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound. Dissolve in ~0.6 mL of a deuterated solvent, typically DMSO-d₆. The choice of DMSO-d₆ is strategic: it readily dissolves many polar heterocyclic compounds, and its high boiling point allows for variable temperature studies if needed. The acidic N-H proton is also observable in DMSO-d₆, whereas it might exchange in D₂O or CD₃OD.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving complex coupling patterns. Standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} experiments should be run.
-
¹H NMR:
-
N-H Proton: A broad singlet is expected at a downfield chemical shift (>13 ppm), characteristic of an acidic indazole proton in DMSO-d₆.[4]
-
Aromatic Protons: Two singlets are predicted in the aromatic region (δ 7.5-9.0 ppm). The proton at C7 (adjacent to the fluorine-bearing carbon) and the proton at C4 (adjacent to the nitro-bearing carbon) will appear as singlets due to the lack of adjacent proton neighbors. The specific chemical shifts will be influenced by the strong electron-withdrawing effects of the F and NO₂ groups.
-
H-F Coupling: Long-range coupling between the fluorine at C5 and the proton at C4 may be observed, resulting in a narrow doublet or broadening of the C4-H signal.
-
-
¹³C NMR:
-
Seven distinct carbon signals are expected.
-
C-F Carbon: The carbon directly attached to the fluorine (C5) will appear as a large doublet due to one-bond ¹³C-¹⁹F coupling (¹JCF ≈ 240-260 Hz).
-
Adjacent Carbons: The carbons ortho and meta to the fluorine (C4, C6, and the bridgehead carbons) will exhibit smaller two- and three-bond C-F couplings (²JCF, ³JCF), which is diagnostic.
-
C-NO₂ Carbon: The carbon bearing the nitro group (C6) will also be significantly influenced electronically.
-
-
¹⁹F NMR (The Fluorine "Spy"):
-
Rationale: ¹⁹F NMR is exceptionally valuable for fluorinated drug candidates.[7][8] It offers a wide chemical shift range, high sensitivity, and the absence of background signals, making it a powerful tool for identification and purity assessment.[9]
-
Expected Spectrum: A single resonance is expected. Its chemical shift will be characteristic of a fluorine atom on an electron-deficient aromatic ring. The signal may appear as a narrow multiplet due to long-range couplings to nearby protons (e.g., H-4).
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, serving as a primary identity check.
-
Method Choice (Causality): Electrospray Ionization (ESI) is the method of choice for this molecule. It is a "soft" ionization technique that typically produces the intact molecular ion (or a protonated/deprotonated version) with minimal fragmentation, making data interpretation straightforward.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the solution into the ESI source.
-
Expected Result: In negative ion mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 180.02.[4] In positive ion mode, the protonated molecule [M+H]⁺ at m/z 182.04 or the sodium adduct [M+Na]⁺ at m/z 204.02 may be observed. High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive confirmation of the molecular formula.
Infrared (IR) Spectroscopy
FTIR is a rapid and simple technique to confirm the presence of key functional groups.
-
Sample Preparation: The simplest method is Attenuated Total Reflectance (ATR), where a small amount of the solid powder is pressed against a diamond or germanium crystal. Alternatively, a KBr pellet can be prepared.
-
Expected Absorption Bands:
-
N-H Stretch: A broad band around 3100-3300 cm⁻¹.
-
Aromatic C-H Stretch: Sharp bands just above 3000 cm⁻¹.
-
N=O Asymmetric & Symmetric Stretch: Two strong, characteristic bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric), are definitive for the nitro group.
-
C=C/C=N Aromatic Stretches: Multiple bands in the 1400-1620 cm⁻¹ region.
-
C-F Stretch: A strong band in the 1000-1250 cm⁻¹ region.
-
Impact of Properties on Drug Development
The ultimate goal of characterizing a potential drug candidate is to predict its behavior in a biological system. The physicochemical properties are the foundation for this prediction.
Caption: Relationship between core properties and development outcomes.
Conclusion
This compound represents a molecule designed with therapeutic intent, leveraging established medicinal chemistry principles. Its comprehensive characterization is not a rote exercise but a strategic necessity. This guide outlines an integrated, multi-technique approach to defining its fundamental physicochemical properties. By employing high-resolution mass spectrometry, a full suite of NMR techniques (including ¹⁹F NMR), and definitive X-ray crystallography, researchers can build a robust data package. This package is the essential foundation for all subsequent stages of development, from formulation and preclinical ADME studies to eventual clinical trials. The insights gained from these foundational measurements provide the rational basis for advancing this promising scaffold toward its ultimate goal: becoming a safe and effective therapeutic agent.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles | MDPI [mdpi.com]
- 3. This compound | C7H4FN3O2 | CID 74787696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-FLUORO-5-NITRO-1H-INDAZOLE | 633327-51-2 [chemicalbook.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. mkuniversity.ac.in [mkuniversity.ac.in]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Fluoro-6-nitro-1H-indazole (CAS: 1360952-20-0)
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of 5-Fluoro-6-nitro-1H-indazole, a heterocyclic building block with significant potential in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, reactivity, and potential applications, grounded in established chemical principles and data from closely related analogues.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted indazole, a class of aromatic heterocyclic compounds that are isosteric to indoles and feature prominently in a multitude of biologically active molecules.[1][2] The strategic placement of a fluorine atom and a nitro group on the benzene portion of the indazole core imparts unique electronic properties that are highly valuable for tuning a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.
While specific experimental data for some physical properties of this exact compound are not extensively published, we can infer and predict its characteristics based on available data for its isomers and parent compounds.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source / Rationale |
| CAS Number | 1360952-20-0 | [5] |
| Molecular Formula | C₇H₄FN₃O₂ | [5] |
| Molecular Weight | 181.12 g/mol | [5][6] |
| IUPAC Name | This compound | [5] |
| Appearance | Yellow to brown solid | [6] |
| Melting Point | Not reported. Predicted to be in the range of 180-220 °C. | Based on melting points of 6-Nitro-1H-indazole (179-183 °C) and 5-Nitro-1H-indazole (207-211 °C).[3][4] |
| Boiling Point | Not reported; likely to decompose at high temperatures. | Typical for similar nitroaromatic compounds. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and methanol. | Inferred from the structure and data on related indazoles. |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow: Electrophilic Nitration
The core of this synthesis is an electrophilic aromatic substitution reaction, where the nitronium ion (NO₂⁺) is the electrophile. The choice of starting material, 5-fluoro-1H-indazole, is critical. The fluorine atom at the 5-position and the pyrazole ring's electronic nature will direct the incoming nitro group. The pyrazole portion is electron-withdrawing, deactivating the benzene ring, but the NH group is an activating ortho-, para-director. The fluorine atom is deactivating but also an ortho-, para-director. The interplay of these effects suggests that nitration will occur on the benzene ring. Given the directing effects, the C6 position is a plausible site for nitration.
Detailed Experimental Protocol (Hypothetical)
-
Preparation: To a stirred solution of concentrated sulfuric acid, cool the reaction vessel to 0 °C in an ice bath.
-
Addition of Starting Material: Slowly add 5-fluoro-1H-indazole (1.0 equivalent) to the cooled sulfuric acid.
-
Nitration: Add potassium nitrate (KNO₃) (1.1 equivalents) portion-wise, ensuring the temperature remains below 5-10 °C. The in-situ generation of the nitronium ion (NO₂⁺) is the key to this step.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the crude product.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel to yield the pure this compound.
Reactivity and Electronic Effects
The reactivity of the this compound core is dictated by the strong electron-withdrawing nature of both the nitro group and the fluorine atom.[9] This has profound implications for subsequent chemical modifications.
-
N-H Acidity: The electron-withdrawing groups increase the acidity of the N-H proton of the pyrazole ring, making it more susceptible to deprotonation by a base. This facilitates N-alkylation or N-arylation reactions, which are common strategies in drug development to modulate solubility and cell permeability.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, while a poor leaving group in many contexts, can be displaced by strong nucleophiles in SNAr reactions. This is because the nitro group at the ortho position can stabilize the negative charge of the Meisenheimer complex intermediate. This provides a synthetic handle to introduce a variety of functional groups at the C5 position.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting 6-amino-5-fluoro-1H-indazole is a versatile intermediate for the synthesis of a wide range of derivatives, such as amides, sulfonamides, and ureas, which are common pharmacophores.
Spectroscopic Characterization (Predicted)
No publicly available spectra for this compound (CAS 1360952-20-0) were found. However, we can predict the key features of its ¹H NMR, ¹³C NMR, and Mass Spectrum based on the known data for its regioisomer, 6-Fluoro-5-nitro-1H-indazole, and general principles of spectroscopy.[10][11]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features | Rationale |
| ¹H NMR | NH Proton: A broad singlet at δ > 13 ppm. Aromatic Protons: Two singlets or narrow doublets in the δ 7.5-9.0 ppm range. The proton at C7 would likely be a singlet, while the proton at C4 would be a doublet due to coupling with the fluorine at C5. | The acidic NH proton is typically deshielded. The electron-withdrawing groups cause significant downfield shifts of the aromatic protons. The specific splitting pattern will depend on the magnitude of the H-F coupling constants. |
| ¹³C NMR | Aromatic Carbons: Signals in the δ 110-150 ppm range. The carbon attached to fluorine (C5) will appear as a doublet with a large ¹JCF coupling constant. The carbon attached to the nitro group (C6) will also be significantly shifted. | The positions of the signals are influenced by the inductive and resonance effects of the substituents. Carbon-fluorine coupling is a key diagnostic feature. |
| Mass Spec (ESI) | [M-H]⁻: An ion at m/z 180.02. | In negative ion mode Electrospray Ionization (ESI), the acidic N-H proton is easily lost. |
| Mass Spec (EI) | [M]⁺: A molecular ion peak at m/z 181.03. Fragmentation: Likely loss of NO₂ (m/z 135) and subsequent fragmentation of the indazole ring. | Electron Ionization (EI) would show the molecular ion and characteristic fragmentation patterns for nitroaromatic compounds. |
Potential Applications in Drug Discovery
The indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1][2] Indazole-containing compounds have been successfully developed as anti-cancer agents (e.g., Pazopanib), anti-inflammatory drugs (e.g., Benzydamine), and treatments for a variety of other conditions.[12]
This compound serves as a valuable starting material for the synthesis of libraries of novel indazole derivatives for screening against various therapeutic targets.
-
Kinase Inhibitors: The indazole core is a common hinge-binding motif in many kinase inhibitors. The substituents on the benzene ring can be modified to achieve selectivity and potency against specific kinases implicated in cancer and inflammatory diseases.
-
Antiparasitic Agents: Nitroaromatic compounds have a long history as antiparasitic drugs. Derivatives of nitroindazoles have shown promising activity against parasites like Leishmania and Trypanosoma cruzi.[12][13]
-
CNS-Active Agents: The ability to modulate the physicochemical properties of the indazole core through substitution makes it an attractive scaffold for developing agents that can cross the blood-brain barrier and act on central nervous system targets.
Safety and Handling
As with any laboratory chemical, this compound must be handled with appropriate care. The available safety data indicates several hazards.[5][14]
GHS Hazard Identification: [5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocol:
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
Handling Practices: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C7H4FN3O2 | CID 74787696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound,1360952-20-0-FDC Chemical-FDC Chemical [fdc-chemical.com]
- 7. 6-FLUORO-5-NITRO-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 6-FLUORO-5-NITRO-1H-INDAZOLE | 633327-51-2 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. benchchem.com [benchchem.com]
- 14. watson-int.com [watson-int.com]
An In-depth Technical Guide to the Solubility of 5-Fluoro-6-nitro-1H-indazole in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
5-Fluoro-6-nitro-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2][3] Understanding its solubility in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and screening workflows.[4] This technical guide provides a comprehensive framework for approaching the solubility of this compound. Due to the limited availability of public, quantitative solubility data for this specific molecule, this guide emphasizes the foundational principles of solubility, a theoretical analysis of solvent selection, and a detailed, field-proven experimental protocol for accurate solubility determination.
Introduction: The Significance of this compound
Indazole derivatives are recognized as "privileged scaffolds" in drug discovery.[3] Their unique bicyclic structure, containing both hydrogen bond donors and acceptors, allows for versatile interactions with biological targets.[5] The incorporation of a nitro group and a fluorine atom, as in this compound, can further modulate the molecule's electronic properties and binding affinities, making it a valuable intermediate in the development of novel pharmaceuticals.[1]
Accurate solubility data is paramount; poor solubility can lead to significant challenges, including:
-
Inaccurate screening results: Undissolved compound can lead to false negatives or unreliable dose-response curves.[6]
-
Difficulties in chemical synthesis: Inefficient reactions and purification challenges arise when reactants are not fully dissolved.
-
Formulation and bioavailability issues: For a drug candidate to be orally bioavailable, it must first dissolve in the gastrointestinal tract.[4][7]
This guide will equip the researcher with the necessary knowledge to predict, determine, and interpret the solubility of this important chemical entity.
Physicochemical Properties & Theoretical Solubility Profile
To understand the solubility behavior of this compound, we must first examine its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₄FN₃O₂ | PubChem[8] |
| Molecular Weight | 181.12 g/mol | PubChem[8] |
| CAS Number | 1360952-20-0 | Pharmaffiliates[9] |
| XLogP3 | 1.5 | PubChem[8] |
| Melting Point | Data not publicly available. For comparison, 5-nitro-1H-indazole melts at 207-211 °C. | Thermo Fisher Scientific[10] |
Analysis of Molecular Structure and Polarity:
The structure of this compound suggests a molecule of moderate polarity.
-
Polar Features: The indazole ring contains an acidic N-H proton (hydrogen bond donor) and a pyridine-like nitrogen (hydrogen bond acceptor). The nitro group (-NO₂) is strongly electron-withdrawing and a potent hydrogen bond acceptor.
-
Nonpolar Features: The bicyclic aromatic core (benzene fused to pyrazole) is inherently hydrophobic.
-
Fluorine Substitution: The fluorine atom is highly electronegative but has a minimal impact on LogP, slightly increasing lipophilicity.
The "Like Dissolves Like" Principle: Based on this structure, we can make qualitative predictions:
-
High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can accept hydrogen bonds and have high polarity to solvate the molecule.
-
Moderate Solubility Expected: In polar protic solvents like methanol, ethanol, and isopropanol. These solvents can act as both hydrogen bond donors and acceptors, but their polarity is lower than DMSO.
-
Low to Moderate Solubility Expected: In solvents of intermediate polarity like Tetrahydrofuran (THF), Ethyl Acetate, and Acetone.[11]
-
Poor Solubility Expected: In nonpolar solvents such as Toluene, Hexanes, and Heptane, which lack the ability to form hydrogen bonds or interact favorably with the polar functional groups.
Logical Framework for Solubility Assessment
A systematic approach is crucial for accurately determining solubility. The following diagram outlines the logical flow from theoretical prediction to experimental validation.
Caption: Logical framework for solubility assessment.
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[12][13][14]
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature (e.g., 25 °C).
Materials:
-
This compound (solid, >98% purity)
-
HPLC-grade organic solvents (e.g., DMSO, Methanol, Acetonitrile, Ethyl Acetate, Toluene)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm PTFE syringe filters
-
Calibrated HPLC-UV system
Workflow Diagram:
Caption: Isothermal Shake-Flask Experimental Workflow.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: a. Weigh approximately 5-10 mg of this compound into a 2 mL glass vial. The key is to add an amount that is visibly in excess of what will dissolve.[15] b. Accurately pipette 1.0 mL of the desired organic solvent into the vial. c. Prepare each solvent in triplicate to ensure reproducibility. d. Tightly cap the vials.
-
Equilibration: a. Place the vials on an orbital shaker inside a temperature-controlled incubator set to 25 °C. b. Shake the vials at a moderate speed (e.g., 200 rpm) for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[15][16]
-
Sample Collection and Phase Separation: a. After equilibration, remove the vials and let them stand undisturbed for at least 1 hour to allow undissolved solids to sediment. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any microscopic undissolved particles.[13]
-
Quantitative Analysis (HPLC-UV): a. Method Development: Develop a reverse-phase HPLC method capable of resolving and quantifying this compound. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid). The solvent used for the sample must be compatible with the mobile phase.[17][18] b. Calibration Curve: Prepare a stock solution of the compound in a suitable solvent (like acetonitrile or DMSO). From this stock, create a series of at least five standard solutions of known concentrations.[17][19] c. Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (R²) > 0.99. d. Sample Analysis: Precisely dilute the filtered saturated solution with the mobile phase to ensure its concentration falls within the linear range of the calibration curve. e. Inject the diluted sample and record the peak area.
-
Calculation: a. Determine the concentration of the diluted sample using the linear regression equation from the calibration curve. b. Calculate the original solubility using the formula: Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor
Data Presentation and Interpretation
Results should be presented clearly in a table, reporting solubility in both mass/volume (mg/mL) and molarity (mol/L) units.
Anticipated Solubility Profile (Qualitative):
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | Strong H-bond acceptor, high polarity. |
| N,N-Dimethylformamide (DMF) | High | Strong H-bond acceptor, high polarity. | |
| Polar Protic | Methanol (MeOH) | Moderate | H-bond donor/acceptor. |
| Ethanol (EtOH) | Moderate | H-bond donor/acceptor, less polar than MeOH. | |
| Intermediate Polarity | Acetone | Low-Moderate | H-bond acceptor, moderate polarity. |
| Ethyl Acetate (EtOAc) | Low-Moderate | Moderate polarity, some H-bond accepting ability.[11] | |
| Tetrahydrofuran (THF) | Low-Moderate | Cyclic ether, moderate polarity. | |
| Nonpolar | Toluene | Very Low | Aromatic but nonpolar, cannot H-bond effectively. |
| Heptane / Hexane | Insoluble | Aliphatic, nonpolar, no favorable interactions. |
Safety and Handling
This compound should be handled with appropriate care in a laboratory setting.
-
Hazards: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]
-
Precautions: Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[20][21]
Conclusion
While direct, published quantitative solubility data for this compound is scarce, a robust understanding of its physicochemical properties allows for a rational approach to solvent selection and solubility testing. The isothermal shake-flask method, coupled with a validated HPLC-UV analytical procedure, provides a reliable and accurate means of generating the critical solubility data required by researchers in drug discovery and development. This guide provides the theoretical foundation and a practical, step-by-step framework to empower scientists to obtain this essential information with high confidence.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. This compound | C7H4FN3O2 | CID 74787696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. pharmaguru.co [pharmaguru.co]
- 18. asianjpr.com [asianjpr.com]
- 19. researchgate.net [researchgate.net]
- 20. fishersci.com [fishersci.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
5-Fluoro-6-nitro-1H-indazole: A Privileged Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Power of the Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2] By screening small, low-molecular-weight fragments, FBDD allows for a more efficient exploration of chemical space, often yielding hits with superior ligand efficiency and physicochemical properties.[1] The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] Its versatile chemistry and ability to engage in a wide range of biological interactions make it an ideal starting point for FBDD campaigns. This guide focuses on a particularly intriguing, yet underexplored, indazole fragment: 5-fluoro-6-nitro-1H-indazole . We will delve into its synthesis, physicochemical properties, and, through reasoned extrapolation from closely related structures, its significant potential as a cornerstone for the development of novel therapeutics.
The Strategic Value of this compound in FBDD
The true power of a fragment lies in its chemical and biological potential. This compound is a prime example of a fragment endowed with features that are highly desirable in a drug discovery context.
-
The Indazole Core: The indazole ring system is a bioisostere of indole and purine, allowing it to mimic the interactions of these key biological motifs.[3] It can act as both a hydrogen bond donor and acceptor, and its aromatic nature facilitates π-stacking and hydrophobic interactions. This versatility has led to the development of indazole-based inhibitors for a wide array of targets, including kinases, proteases, and GPCRs.[3]
-
The Fluoro Substituent: The introduction of a fluorine atom can have a profound impact on a molecule's properties. In the context of drug design, fluorination is often employed to:
-
Enhance binding affinity: Fluorine can participate in favorable electrostatic and dipolar interactions with protein targets.
-
Improve metabolic stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life.
-
Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, influencing ionization state and cell permeability.
-
Provide a spectroscopic probe: The presence of the ¹⁹F nucleus allows for the use of powerful NMR-based screening techniques.[4]
-
-
The Nitro Group: While sometimes viewed with caution, the nitro group is a valuable functional group in medicinal chemistry. Its strong electron-withdrawing properties can significantly influence the electronic character of the aromatic ring, modulating binding interactions. Furthermore, the nitro group can be a key pharmacophoric element, as seen in several antiprotozoal and antibacterial agents.[5] It can also serve as a synthetic handle for further chemical elaboration.
The combination of these three features in a compact, fragment-sized molecule makes this compound a highly attractive starting point for FBDD campaigns targeting a diverse range of biological targets.
Physicochemical Properties
A thorough understanding of a fragment's physicochemical properties is crucial for its effective application in drug discovery.
| Property | Value | Source |
| Molecular Formula | C₇H₄FN₃O₂ | PubChem |
| Molecular Weight | 181.12 g/mol | PubChem |
| CAS Number | 1360952-20-0 | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | C1=C2C=NNC2=CC(=C1F)--INVALID-LINK--[O-] | PubChem |
| InChI | InChI=1S/C7H4FN3O2/c8-5-1-4-3-9-10-6(4)2-7(5)11(12)13/h1-3H,(H,9,10) | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bonds | 0 | PubChem |
| Topological Polar Surface Area | 74.5 Ų | PubChem |
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Materials:
-
4-Fluoro-2-methyl-5-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Glacial acetic acid
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization:
-
Dissolve 4-fluoro-2-methyl-5-nitroaniline in a mixture of glacial acetic acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Intramolecular Cyclization:
-
Slowly warm the reaction mixture to room temperature and then gently heat to 50-60 °C. The cyclization can also be promoted by the careful addition of a base to neutralize the acid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the solution with a suitable base, such as sodium hydroxide, until a precipitate forms.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.
-
Self-Validation and Causality:
-
The choice of a substituted 2-methylaniline as the starting material is a well-established route for the synthesis of indazoles via the Davis-Beirut reaction or similar intramolecular cyclizations.
-
The low-temperature diazotization is critical to prevent the decomposition of the unstable diazonium salt intermediate.
-
The subsequent cyclization is an intramolecular electrophilic aromatic substitution, where the diazonium group is attacked by the aromatic ring. This reaction is often facilitated by gentle heating or neutralization of the acidic medium.
-
Purification by column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or side products.
Application in Fragment-Based Drug Discovery: A Landscape of Opportunity
While direct experimental data on the use of this compound in FBDD campaigns is limited, its structural features and the known biological activities of related indazole derivatives allow for a well-reasoned projection of its potential applications.
Potential Biological Targets
Indazole-containing fragments have shown inhibitory activity against a range of important drug targets. The following are plausible targets for this compound:
-
Kinases: The indazole scaffold is a well-known "hinge-binder" in protein kinases, forming key hydrogen bonds with the kinase hinge region. Fragment screening has identified indazole hits for targets such as Janus kinases (JAKs) and AXL kinase.[7] The 5-fluoro and 6-nitro substituents of the target fragment could be exploited to achieve selectivity and potency.
-
Bacterial DNA Gyrase: An indazole fragment has been identified as a validated hit against the ATP binding site of bacterial DNA gyrase B (GyrB), a key target for antibiotics.[8] The development of novel antibiotics is a critical area of research, and this compound could serve as a starting point for a new class of GyrB inhibitors.
-
Protozoan Enzymes: Nitroaromatic compounds have a long history as antiprotozoal agents. Derivatives of 5-nitroindazole and 6-nitroindazole have demonstrated activity against Trypanosoma cruzi and Leishmania species.[5][9] The mechanism of action is often linked to the reduction of the nitro group within the parasite, leading to the formation of cytotoxic radical species. This compound is therefore a promising fragment for the discovery of new antiparasitic drugs.
A Hypothetical FBDD Workflow
The following workflow illustrates how this compound could be used in a typical FBDD campaign.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Experimental Protocol: Fragment Screening using ¹⁹F-NMR
The presence of the fluorine atom in this compound makes it an ideal candidate for screening by ¹⁹F-NMR, a sensitive and powerful technique for detecting weak binding events.[4]
Materials:
-
Purified target protein
-
This compound stock solution in a suitable solvent (e.g., DMSO-d₆)
-
NMR buffer (e.g., phosphate-buffered saline in D₂O)
-
NMR spectrometer equipped with a ¹⁹F probe
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein in the NMR buffer to a final concentration of 10-50 µM.
-
Prepare a solution of this compound in the same buffer to a final concentration of 100-500 µM.
-
Prepare a reference sample containing only the fragment in the NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F-NMR spectrum of the reference sample.
-
Acquire a one-dimensional ¹⁹F-NMR spectrum of the sample containing both the protein and the fragment.
-
-
Data Analysis:
-
Compare the ¹⁹F-NMR spectra of the reference and the protein-containing samples.
-
A change in the chemical shift, line broadening, or a decrease in the intensity of the ¹⁹F signal in the presence of the protein is indicative of binding.
-
Causality and Trustworthiness:
-
¹⁹F-NMR is a highly reliable method for detecting fragment binding because the ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, leading to good sensitivity.
-
The chemical environment of the fluorine atom is highly sensitive to changes upon binding to a protein, resulting in easily detectable changes in the NMR spectrum.
-
The use of a reference sample containing only the fragment allows for a direct comparison and minimizes the risk of false positives.
Structure-Activity Relationship (SAR) Insights and Future Directions
While a detailed SAR for this compound is yet to be established, we can infer potential avenues for optimization based on the known chemistry of the indazole scaffold and the roles of the fluoro and nitro substituents.
Caption: Potential vectors for chemical elaboration of the this compound scaffold.
-
N1 Position: The N1 position of the indazole ring is a common site for modification. Alkylation or arylation at this position can be used to probe for additional binding pockets and to modulate physicochemical properties such as solubility and cell permeability.
-
C3 Position: The C3 position offers another vector for growth. Introduction of various substituents at this position can lead to significant gains in potency by accessing nearby sub-pockets in the target protein.
-
Nitro Group: The nitro group can be chemically modified to explore its role in binding and to mitigate any potential toxicological concerns. Reduction to an amine, for example, introduces a basic handle that can form salt bridges or be further functionalized. Alternatively, the nitro group can be replaced with other electron-withdrawing groups to fine-tune the electronic properties of the scaffold.
Conclusion: A Fragment with a Bright Future
This compound represents a compelling, albeit underexplored, fragment for drug discovery. Its unique combination of a privileged indazole core with the modulating effects of fluoro and nitro substituents makes it a versatile tool for probing a wide range of biological targets. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a well-reasoned prospectus for its application in FBDD. As the demand for novel, high-quality chemical matter continues to grow, it is fragments like this compound that will pave the way for the next generation of innovative medicines.
References
- 1. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 2. Fragment-Based Lead Discovery – Ciulli Laboratory [sites.dundee.ac.uk]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 6-FLUORO-5-NITRO-1H-INDAZOLE | 633327-51-2 [chemicalbook.com]
- 7. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Fragment-Based Approaches to Discover New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
theoretical studies of 5-Fluoro-6-nitro-1H-indazole electronic structure
An In-depth Technical Guide to the Theoretical Electronic Structure of 5-Fluoro-6-nitro-1H-indazole
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of specific substituents, such as fluorine and nitro groups, can profoundly modulate the electronic properties and, consequently, the biological activity of these molecules. This guide provides a comprehensive theoretical framework for investigating the electronic structure of this compound. We will explore the application of Density Functional Theory (DFT) and other computational methods to elucidate its molecular geometry, frontier molecular orbitals, charge distribution, and spectroscopic properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the behavior of this important heterocyclic compound.
Introduction: The Significance of the Indazole Scaffold
Indazole and its derivatives are a class of heterocyclic compounds recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The electronic configuration of the indazole ring system, particularly the distribution of electron density and the nature of its frontier orbitals, is a critical determinant of its interaction with biological targets.[5] The strategic placement of a fluorine atom at the 5-position and a nitro group at the 6-position is expected to significantly influence these properties. The fluorine atom, with its high electronegativity, and the nitro group, a potent electron-withdrawing group, can alter the molecule's reactivity, stability, and potential for intermolecular interactions.[6][7] A thorough theoretical study is therefore essential to build a predictive model of its behavior, guiding further synthetic efforts and pharmacological testing.
Core Theoretical Methodologies
To dissect the electronic structure of this compound, a multi-faceted computational approach is employed. The foundation of this analysis is Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between accuracy and computational cost for medium-sized organic molecules.[8][9]
Geometry Optimization
The first step in any theoretical analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using DFT with a functional like B3LYP (Becke, three-parameter, Lee–Yang–Parr) and a comprehensive basis set such as 6-311++G(d,p).[10][11] The B3LYP functional is a hybrid functional widely used for its reliability in predicting molecular geometries.[12] The 6-311++G(d,p) basis set provides sufficient flexibility to accurately describe the electron distribution, incorporating diffuse functions (++) for non-covalently bonded electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds. The indazole moiety in related structures is known to be essentially planar.[4][13]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[14] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[12] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity.[14] A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Electronegativity (χ) = (I + A) / 2
-
Electrophilicity Index (ω) = χ² / (2η)
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[15] The MEP map illustrates regions of varying electrostatic potential, typically color-coded:
-
Red/Yellow: Regions of negative potential, rich in electrons, susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and fluorine.[16]
-
Blue: Regions of positive potential, electron-deficient, indicating sites for nucleophilic attack. These are typically located around hydrogen atoms, particularly those bonded to heteroatoms.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure by transforming the complex molecular orbitals into localized orbitals that align with classical chemical concepts of lone pairs and bonds.[17] This method is particularly useful for quantifying intramolecular interactions, such as charge delocalization and hyperconjugation. The analysis calculates the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, providing insight into the electronic stability of the molecule.[11]
Time-Dependent DFT (TD-DFT)
To predict the electronic absorption properties, Time-Dependent DFT (TD-DFT) calculations are performed.[18] This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light. The results can be used to simulate the UV-Vis absorption spectrum, predicting the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths.[19]
In-Silico Experimental Protocol: A Step-by-Step Workflow
The following protocol outlines the typical steps for conducting a theoretical analysis of this compound using computational chemistry software like Gaussian.
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling interface.
-
Geometry Optimization:
-
Select the DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Perform a geometry optimization calculation to find the lowest energy structure.
-
Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (which should yield no imaginary frequencies).
-
-
Electronic Property Calculations:
-
Using the optimized geometry, perform a single-point energy calculation with the same DFT method and basis set.
-
Request the calculation of molecular orbitals (for FMO analysis), MEP, and NBO analysis.
-
-
Excited State Calculation:
-
Perform a TD-DFT calculation to compute the energies of the first several singlet excited states. This will provide data for simulating the UV-Vis spectrum.
-
-
Data Analysis:
-
Extract and analyze the output files to obtain optimized coordinates, HOMO/LUMO energies, MEP surfaces, NBO interaction energies, and simulated spectral data.
-
Below is a diagram representing the computational workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Turkish Computational and Theoretical Chemistry » Submission » Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT [dergipark.org.tr]
- 9. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. irjweb.com [irjweb.com]
- 15. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]
- 18. scispace.com [scispace.com]
- 19. Exploration for the Optical Properties and Fluorescent Prediction of Nitrotriazole and Nitrofurazan: First-Principles and TD-DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling the Therapeutic Potential of a Novel Indazole Scaffold
An In-depth Technical Guide to the Identification of Potential Biological Targets for 5-Fluoro-6-nitro-1H-indazole
The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-microbial properties.[1][2][3] This has led to the successful development of several clinically approved drugs, such as the kinase inhibitors pazopanib and axitinib.[2] The compound this compound (C₇H₄FN₃O₂) is a distinct entity within this class, characterized by its specific substitution pattern which can significantly influence its physicochemical properties and biological interactions.[4][5]
While direct biological data for this compound is not yet prevalent in public literature, its structural similarity to other biologically active indazoles provides a strong rationale for systematic investigation. This guide outlines a comprehensive, multi-pronged strategy for the de-novo identification and validation of its potential biological targets. We will proceed from broad, hypothesis-generating screens to rigorous, cell-based validation, providing the causal logic behind each experimental choice and detailed, field-tested protocols. Our objective is to equip researchers and drug development professionals with a robust framework to unlock the therapeutic promise of this novel compound.
Part 1: Hypothesis Generation and Initial Screening: Is it a Kinase Inhibitor?
Expertise & Rationale: The indazole core is a well-established ATP-mimetic scaffold.[6][7] The nitrogen atoms in the pyrazole ring can form critical hydrogen bonds with the hinge region of the ATP-binding pocket in many protein kinases. Therefore, the most logical starting point for target discovery is to hypothesize that this compound functions as a kinase inhibitor. A broad screening approach against a large panel of kinases, known as kinome profiling, is the most efficient method to test this hypothesis and identify initial, high-potency targets.[8][9][10][11]
Kinome Profiling Workflow
The primary objective is to rapidly assess the compound's selectivity and potency across the human kinome. An activity-based biochemical assay is a standard approach.[10]
Experimental Protocol: Activity-Based Kinome Profiling (e.g., ADP-Glo™ Assay)
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series to achieve final assay concentrations ranging from 1 nM to 10 µM.
-
Kinase Reaction Setup :
-
In a 384-well plate, add 5 µL of a reaction buffer containing the specific kinase and its corresponding substrate peptide.
-
Add 1 µL of the diluted compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP at its Km concentration for that specific enzyme.
-
-
Incubation : Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in the vehicle control).
-
Signal Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition : Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP formed and thus reflects kinase activity.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value for each affected kinase.
Data Presentation: Hypothetical Kinome Profiling Results
The output of this screen is typically visualized as a dendrogram or a table summarizing the most potently inhibited kinases.
| Kinase Target | Family | % Inhibition @ 1 µM | IC₅₀ (nM) |
| FGFR1 | Tyrosine Kinase | 98% | 15 |
| Aurora Kinase A | Serine/Threonine | 95% | 25 |
| JAK2 | Tyrosine Kinase | 88% | 110 |
| VEGFR2 | Tyrosine Kinase | 75% | 450 |
| p38α | Serine/Threonine | 25% | >1000 |
| CDK2 | Serine/Threonine | 10% | >10000 |
This hypothetical data suggests this compound is a potent inhibitor of FGFR1 and Aurora Kinase A, with weaker activity against JAK2 and VEGFR2.
Logical Workflow: Kinome Profiling
Caption: Workflow for activity-based kinome profiling.
Part 2: Unbiased Target Identification: Affinity Chromatography-Mass Spectrometry (AC-MS)
Trustworthiness Rationale: While kinome profiling is excellent for testing a specific hypothesis, it is biased and will miss non-kinase targets. A trustworthy target identification strategy must also include an unbiased, proteome-wide approach. Affinity chromatography is a classic and robust technique to isolate direct binding partners of a small molecule from the entire cellular proteome.[12][13][14][15][16] The compound is immobilized and used as "bait" to "fish" for its targets.[12]
Affinity Chromatography Workflow
This protocol requires the synthesis of a compound derivative suitable for immobilization.
Experimental Protocol: Affinity Pull-Down for Target ID
-
Affinity Probe Synthesis :
-
Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry).
-
Causality : The linker is crucial to minimize steric hindrance, ensuring the core scaffold remains accessible for protein binding.[14]
-
Covalently couple the derivatized compound to activated beads (e.g., NHS-activated Sepharose or azide-functionalized beads).
-
-
Cell Lysate Preparation :
-
Culture a relevant cell line (e.g., a cancer cell line sensitive to indazole inhibitors) to high density.
-
Harvest cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove insoluble debris. Determine the total protein concentration (e.g., via BCA assay).
-
-
Affinity Pull-Down :
-
Equilibrate the compound-coupled beads and control beads (beads alone or beads coupled to an inactive analogue) with lysis buffer.
-
Incubate the beads with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
Control Arm : In a parallel tube, pre-incubate the lysate with an excess (e.g., 100-fold molar excess) of free, non-immobilized this compound for 1 hour before adding the compound-coupled beads. This is a competition experiment to identify specific binders.
-
-
Washing :
-
Pellet the beads by gentle centrifugation and discard the supernatant.
-
Wash the beads extensively (e.g., 5 times) with wash buffer (lysis buffer with a moderate salt concentration) to remove non-specifically bound proteins.[15]
-
-
Elution and Proteomic Analysis :
-
Elute the specifically bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer), a low pH buffer, or by competing with a high concentration of the free compound.
-
Separate the eluted proteins by SDS-PAGE and visualize with silver staining.
-
Excise unique protein bands that appear in the experimental lane but are absent or significantly reduced in the control/competition lanes.
-
Identify the proteins using in-gel trypsin digestion followed by LC-MS/MS analysis.
-
Logical Workflow: Affinity Chromatography-Mass Spectrometry
Caption: Workflow for unbiased target ID using AC-MS.
Part 3: In-Cell Target Validation: The Cellular Thermal Shift Assay (CETSA)
Authoritative Grounding: Identifying a protein via AC-MS demonstrates a biochemical interaction, but it does not prove target engagement within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures the physical interaction between a drug and its target in intact cells or cell lysates.[17][18][19] The principle is that ligand binding confers thermal stability to the target protein, increasing its melting temperature (Tₘ).[19][20]
CETSA Workflow
CETSA is typically performed in two stages: first, a melt curve is generated to find the optimal temperature for the second stage, an isothermal dose-response experiment.
Experimental Protocol: CETSA for Target Engagement
A. Melt Curve Generation
-
Cell Treatment : Culture cells to ~80% confluency. Treat one set of cells with a high concentration of this compound (e.g., 10x the expected IC₅₀) and another set with vehicle (DMSO) for 1-2 hours.
-
Harvest and Aliquot : Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat Challenge : Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Immediately cool the tubes on ice for 3 minutes.[17]
-
Cell Lysis and Clarification : Lyse the cells (e.g., via freeze-thaw cycles or addition of a mild lysis buffer) and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17]
-
Analysis : Collect the supernatant containing the soluble protein fraction. Analyze the amount of the putative target protein (identified from AC-MS or kinome profiling) remaining in the soluble fraction at each temperature point using Western blotting or ELISA.
-
Data Interpretation : Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the curve to the right for the compound-treated sample indicates target stabilization.
B. Isothermal Dose-Response (ITDR) Analysis
-
Determine Optimal Temperature : From the melt curve, select the temperature that shows the largest stabilization window between the vehicle and compound-treated samples.
-
Cell Treatment : Treat cells with a range of concentrations of this compound.
-
Heat and Process : Heat all samples at the single, pre-determined optimal temperature. Process the cells as described in steps 3-5 of the melt curve protocol.
-
Data Analysis : Quantify the band intensity of the target protein for each compound concentration. Plot the amount of soluble protein against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ for target engagement. This EC₅₀ should correlate with the functional IC₅₀ of the compound.
Data Presentation: Hypothetical CETSA Results
Table 1: CETSA Melt Curve Data for Target Protein X
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (10 µM Compound) |
| 46 | 100 | 100 |
| 49 | 95 | 98 |
| 52 | 80 | 95 |
| 55 | 50 (Tₘ) | 85 |
| 58 | 20 | 55 (Tₘ) |
| 61 | 5 | 25 |
This data shows a thermal shift, with the apparent melting temperature (Tₘ) increasing from 55°C to 58°C upon compound binding.
Table 2: CETSA Isothermal Dose-Response Data at 55°C
| Compound Conc. (nM) | % Soluble Target Protein X |
| 0 | 50 |
| 1 | 55 |
| 10 | 70 |
| 100 | 88 |
| 1000 | 90 |
| 10000 | 91 |
This ITDR data can be plotted to calculate an EC₅₀ for target engagement in the cellular environment.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H4FN3O2 | CID 74787696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 13. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
A Comprehensive Technical Guide to 5-Fluoro-6-nitro-1H-indazole and its Analogs: Synthesis, Bioactivity, and Therapeutic Prospects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1] Consequently, indazole derivatives are integral components of numerous therapeutic agents, including drugs for cancer, inflammation, and infectious diseases.[1][3]
The strategic introduction of specific functional groups, such as fluorine atoms and nitro groups, can dramatically enhance the therapeutic potential of the indazole core. Fluorine, owing to its high electronegativity and small size, can improve metabolic stability, binding affinity, and membrane permeability.[4][5] The nitro group, a potent electron-withdrawing moiety, is a key pharmacophore in many antimicrobial and anticancer agents, often mediating the drug's mechanism of action through bioreduction.[6]
This guide provides an in-depth exploration of 5-Fluoro-6-nitro-1H-indazole and its analogs. We will delve into their synthesis, physicochemical properties, significant biological activities, and mechanisms of action, offering field-proven insights and detailed experimental protocols to support researchers in the discovery and development of novel indazole-based therapeutics.
Synthesis of this compound and Analogs
The synthesis of substituted indazoles can be accomplished through various methods, often involving the cyclization of appropriately substituted anilines or benzaldehydes.[1][7] A common and effective strategy for creating the indazole ring is through diazotization of an ortho-toluidine derivative followed by intramolecular cyclization.[8]
A plausible synthetic pathway for this compound begins with a substituted toluene. The key steps involve nitration of the aromatic ring, followed by diazotization and cyclization to form the indazole core. The causality behind this approach lies in the well-established reactivity of these precursors and the high yields often associated with such cyclization reactions.
Caption: General reaction scheme for the synthesis of nitro-indazoles.
This method avoids the need for metal catalysts and utilizes readily available starting materials, making it suitable for scalable production.[8] Alternative routes include the reaction of a substituted 2-fluorobenzaldehyde with hydrazine, where the fluorine acts as a leaving group during the cyclization step.[7]
Physicochemical Properties
The core compound, this compound, possesses distinct physicochemical properties that influence its behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| Molecular Formula | C₇H₄FN₃O₂ | [9] |
| Molecular Weight | 181.12 g/mol | [9] |
| CAS Number | 1360952-20-0 | [9] |
| XLogP3-AA | 1.5 | [9] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 4 | [9] |
Biological Activities and Therapeutic Potential
Derivatives of fluoro-nitro-indazole have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for treating complex diseases.
Antiprotozoal Activity
Nitroindazole derivatives have shown significant promise as antileishmanial agents.[10] Studies on related 5-nitro and 6-nitro indazoles reveal potent activity against various Leishmania species.[6][10][11] The nitro group is crucial for this activity. For instance, certain 2-benzyl-5-nitroindazolin-3-one derivatives exhibit activity against Leishmania amazonensis comparable to the reference drug Amphotericin B, but with significantly higher selectivity.[6] This highlights the potential of these scaffolds to overcome the toxicity limitations of current treatments.
| Compound Class | Target Species | IC₅₀ (µM) | Reference |
| 3-Chloro-6-nitro-1H-indazole Analog (Compd. 5) | L. infantum | 4.0 | [11] |
| 3-Chloro-6-nitro-1H-indazole Analog (Compd. 4) | L. infantum | 5.53 | [11] |
| 3-Chloro-6-nitro-1H-indazole Analog (Compd. 11) | L. infantum | 6.0 | [11] |
| 2-Benzyl-5-nitroindazolin-3-one Analog (VATR131) | L. amazonensis | < 1.0 | [6][12] |
Anticancer Activity
The indazole core is a cornerstone of modern oncology drugs, including several kinase inhibitors.[13] The incorporation of fluorine and nitro groups can further enhance anticancer efficacy. Fluorine substitution, in particular, has been shown to improve the inhibitory activity of indazole derivatives against key cancer targets like Fibroblast Growth Factor Receptors (FGFR).[13] For example, placing a fluorine atom at the 6-position of certain 1H-indazol-3-amine derivatives resulted in improved enzymatic and cellular potency against FGFR1 and FGFR2.[13] Indazole analogs have demonstrated cytotoxicity against a range of human cancer cell lines, often inducing apoptosis and modulating critical cell signaling pathways like p53/MDM2.[4]
| Compound Class | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| 1H-indazole-3-amine Analog (Compd. 6o) | K562 (Leukemia) | 5.15 | [4] |
| 1H-indazole-3-amine Analog (Compd. 6o) | HEK-293 (Normal) | 33.20 | [4] |
| 5-Mercapto-indazole Analog (Compd. 5j) | Hep-G2 (Hepatoma) | 4.31 | [4] |
| Curcumin Indazole Analog (Compd. 3b) | WiDr (Colorectal) | 27.20 | [14] |
Note: The selectivity index (SI) for compound 6o against K562 leukemia cells was 6.45, indicating a favorable safety profile compared to the positive control 5-fluorouracil (SI = 0.14).[4]
Antimicrobial Activity
Indazole derivatives have also been investigated for their antibacterial and antifungal properties.[2] The electron-rich nature of the indazole system allows for interactions with various microbial targets.[2] While specific data on this compound is limited, related nitroindazole compounds have reported activity against strains like S. aureus and E. coli.[2]
Mechanism of Action
The therapeutic effects of nitroindazole derivatives are underpinned by distinct molecular mechanisms, which can vary depending on the biological target.
Antiprotozoal Mechanism: Oxidative Stress
A primary mechanism for the antiprotozoal action of nitroaromatic compounds involves the intracellular reduction of the nitro group.[6] In parasites like Leishmania and Trypanosoma, parasite-specific nitroreductases (NTRs) reduce the 5-nitro group to a nitro-anion radical.[6] This radical can then participate in a redox cycle with molecular oxygen, generating reactive oxygen species (ROS) such as superoxide radicals.[12] The resulting accumulation of ROS leads to severe oxidative stress, damaging essential macromolecules like DNA, lipids, and proteins, and ultimately causing parasite death.[6][12] Computational studies also suggest that nitroindazoles may target other key parasite enzymes, such as cysteine peptidase A.[12]
Caption: Mechanism of nitroindazole-induced oxidative stress in parasites.
Anticancer Mechanism: Kinase Inhibition
In oncology, indazole derivatives frequently function as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[13] By mimicking the ATP molecule, these compounds bind to the kinase's active site, blocking its enzymatic activity and disrupting downstream signaling pathways that drive cancer progression. Different substitutions on the indazole ring allow for specificity against various kinases, including FGFR, PI3K, and others implicated in tumor growth and angiogenesis.[5][13]
Experimental Protocols
The following protocols are representative methodologies for the synthesis and biological evaluation of fluoro-nitro-indazole derivatives, adapted from established literature.[4][6][8][11]
Protocol 1: Synthesis of 6-substituted-4-nitro-1H-indazole
This protocol is a self-validating system for synthesizing the indazole core via diazotization and cyclization.
-
Dissolution: Dissolve the starting material (e.g., 5-substituted-2-methyl-3-nitroaniline) in a suitable acidic solvent like acetic acid.
-
Cooling: Cool the solution to between -5°C and 5°C in an ice-salt bath. This is critical to stabilize the diazonium salt intermediate that will be formed.
-
Diazotization: Add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled aniline solution while maintaining the low temperature. The molar ratio of nitrite to aniline should be approximately 1.5-3.5 to 1.[8]
-
Cyclization: Stir the reaction mixture at room temperature. The diazotization is followed by an in-situ cyclization to form the 1H-indazole ring. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution and brine to neutralize excess acid and remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure substituted nitro-indazole.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol assesses the antiproliferative activity of synthesized compounds against cancer or parasitic cell lines.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate cells (e.g., cancer cells or Leishmania promastigotes) in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control drug.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard culture conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (like DMSO or SDS) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically ~570 nm).
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Perspectives
This compound and its analogs represent a fertile ground for the development of novel therapeutics. The strategic combination of the privileged indazole scaffold with fluorine and nitro functionalities has yielded compounds with potent antiprotozoal and anticancer activities. The well-defined mechanisms of action, particularly the nitro-group-mediated oxidative stress in parasites and kinase inhibition in cancer cells, provide a solid rationale for their further development.
Future research should focus on expanding the structural diversity of these analogs to optimize potency, selectivity, and pharmacokinetic properties. A deeper investigation into their mechanisms, including the identification of specific kinase targets in cancer and the characterization of parasite nitroreductases, will enable more rational, mechanism-guided drug design. As our understanding of these powerful molecules grows, so too does their potential to address some of the most pressing challenges in global health.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 8. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 9. This compound | C7H4FN3O2 | CID 74787696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the N-Alkylation of 5-Fluoro-6-nitro-1H-indazole
Introduction: The Significance of N-Alkylated Indazoles in Modern Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its presence in a multitude of therapeutic agents.[1][2][3][4] N-alkylation of the indazole ring is a critical synthetic step, as the nature and position of the alkyl substituent can profoundly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. However, the synthesis of N-alkylated indazoles is often complicated by the presence of two nucleophilic nitrogen atoms (N-1 and N-2), which can lead to the formation of regioisomeric mixtures that are challenging to separate.[1][2][3][4]
This guide provides a comprehensive overview of methods for the N-alkylation of 5-fluoro-6-nitro-1H-indazole, a substrate of significant interest due to the combined electronic effects of the fluoro and nitro substituents. We will delve into the critical factors that govern regioselectivity and present detailed, field-proven protocols to empower researchers, scientists, and drug development professionals to achieve their desired synthetic outcomes with high fidelity.
Understanding the Landscape: Factors Governing N-1 vs. N-2 Regioselectivity
The regiochemical outcome of the N-alkylation of indazoles is a delicate interplay of electronic and steric factors, dictated by the choice of reagents and reaction conditions.[1][2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3][5] This intrinsic stability can be harnessed to favor the formation of the N-1 alkylated product under conditions that permit thermodynamic equilibration.[1][3]
For this compound, the electron-withdrawing nature of the nitro and fluoro groups will decrease the nucleophilicity of the indazole ring. The position of the nitro group at C-6 does not directly block either nitrogen, but its electronic influence will be felt throughout the bicyclic system. The steric environment around N-1 and N-2 will be a primary determinant of the alkylation site.
Key Factors Influencing Regioselectivity:
-
Base and Solvent System: The choice of base and solvent is paramount in controlling the position of alkylation. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) tend to favor the formation of the N-1 isomer, which is often the thermodynamically preferred product.[2][3][4][6] In contrast, weaker bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N-1 and N-2 isomers.[1]
-
Steric Hindrance: Substituents on the indazole ring, particularly at the C-7 position, can sterically hinder the N-1 position, thereby directing alkylation to the N-2 position.[1][2][4][6] While this compound does not have a C-7 substituent, the steric bulk of the incoming alkylating agent will still play a crucial role.
-
Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent can influence the regioselectivity. Highly reactive electrophiles may favor the kinetically controlled product, while bulkier alkylating agents may preferentially react at the more sterically accessible nitrogen.
-
Reaction Temperature: Temperature can influence the balance between kinetic and thermodynamic control. Higher temperatures can favor the formation of the more stable thermodynamic product.[3][6]
Diagram 1: Factors Governing N-Alkylation Regioselectivity
Caption: Key factors influencing N-1 vs. N-2 regioselectivity in indazole alkylation.
Experimental Protocols
The following protocols are designed to provide a starting point for the N-alkylation of this compound. Optimization of these conditions for specific alkylating agents is highly recommended.
Protocol 1: Selective N-1 Alkylation using Sodium Hydride in Tetrahydrofuran
This method is designed to favor the thermodynamically more stable N-1 alkylated product.[2][3][4][6]
Rationale: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indazole. The resulting sodium salt in a relatively non-polar solvent like THF is expected to favor alkylation at the N-1 position.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material (typically at a concentration of 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][6]
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to yield the pure N-1 alkylated product.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base favoring thermodynamic product. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Non-polar aprotic solvent favoring N-1 selectivity. |
| Temperature | 0 °C to RT or 50 °C | Allows for controlled deprotonation and subsequent alkylation. |
| Equivalents | Indazole (1.0), NaH (1.2), Alkyl Halide (1.1) | Ensures complete deprotonation and drives the reaction to completion. |
Protocol 2: N-2 Selective Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for achieving N-2 alkylation of indazoles.[1][3][6]
Rationale: The Mitsunobu reaction proceeds through a different mechanism than direct alkylation with an alkyl halide. The formation of a phosphonium salt intermediate is believed to favor attack by the N-2 nitrogen of the indazole.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Alcohol (corresponding to the desired alkyl group)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution. A color change is typically observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue can be purified by flash column chromatography to separate the desired N-2 alkylated product from triphenylphosphine oxide and other byproducts.
| Parameter | Recommended Condition | Rationale |
| Reagents | PPh₃, DEAD or DIAD | Standard Mitsunobu conditions. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Common solvent for Mitsunobu reactions. |
| Temperature | 0 °C to RT | Allows for controlled reaction initiation and progression. |
| Equivalents | Indazole (1.0), Alcohol (1.5), PPh₃ (1.5), DEAD/DIAD (1.5) | Excess reagents are used to drive the reaction to completion. |
Diagram 2: General Experimental Workflow for N-Alkylation
Caption: A generalized workflow for the N-alkylation of this compound.
Protocol 3: Mixed Regioselectivity with Potassium Carbonate in DMF
This method is simpler to perform but often results in a mixture of N-1 and N-2 isomers, which will require careful separation.[1]
Rationale: The use of a weaker base like potassium carbonate in a polar aprotic solvent like DMF can lead to a mixture of regioisomers. The ratio of products will depend on the specific substrate and alkylating agent.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Alkyl halide
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv) in anhydrous DMF.
-
Add the alkyl halide (1.1 equiv) to the suspension.
-
Stir the mixture at room temperature or heat as required (e.g., 60-80 °C) overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Separate the N-1 and N-2 regioisomers using flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | Weaker base, often leading to mixed regioselectivity. |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Polar aprotic solvent. |
| Temperature | RT to 80 °C | May require heating to drive the reaction to completion. |
| Equivalents | Indazole (1.0), K₂CO₃ (2.0), Alkyl Halide (1.1) | Standard conditions for this type of reaction. |
Conclusion
The N-alkylation of this compound presents a synthetic challenge that can be overcome with a careful selection of reaction conditions. By understanding the interplay of steric and electronic factors, and by choosing the appropriate base, solvent, and alkylating strategy, researchers can selectively synthesize either the N-1 or N-2 alkylated product. The protocols outlined in this guide provide a solid foundation for the development of robust and efficient synthetic routes to novel indazole-based compounds for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Application Notes and Protocols: 5-Fluoro-6-nitro-1H-indazole as a Key Building Block in the Synthesis of Kinase Inhibitors
Abstract
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-Fluoro-6-nitro-1H-indazole as a versatile starting material for the synthesis of next-generation kinase inhibitors. We will explore the distinct advantages conferred by the fluorine and nitro substituents, provide robust, step-by-step protocols for key chemical transformations, and present a synthetic workflow for a model inhibitor. The methodologies described herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity and reproducibility.
The Strategic Advantage of the this compound Scaffold
The utility of this specific indazole derivative stems from the synergistic contribution of its three core components: the indazole ring, the 5-fluoro group, and the 6-nitro group. Each element plays a critical role in either the biological activity or the synthetic accessibility of the final drug candidate.
The Indazole Core: A Proven Kinase Hinge-Binder
The indazole ring system is a bioisostere of indole and phenol and is prized for its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many protein kinases. This interaction is fundamental to the inhibitory activity of drugs like Axitinib and Pazopanib, making the indazole scaffold a reliable foundation for designing new inhibitors.[2]
The 5-Fluoro Substituent: Modulating Pharmacokinetics and Binding Affinity
The incorporation of fluorine into drug candidates is a powerful medicinal chemistry strategy.[3][4] The fluorine atom at the 5-position offers several key advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism.[5] Placing a fluorine atom at a potential site of metabolic attack (aromatic hydroxylation) can significantly increase the compound's half-life and oral bioavailability.[6]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions within the target protein's binding pocket, potentially increasing potency and selectivity.[3][7]
-
Modulation of Physicochemical Properties: Fluorine substitution alters a molecule's lipophilicity and pKa, which can be fine-tuned to improve membrane permeability and overall pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[3][7]
The 6-Nitro Group: A Versatile Synthetic Handle
While the indazole and fluorine components are crucial for biological function, the 6-nitro group serves a primarily synthetic purpose. It is a robust electron-withdrawing group that can be cleanly and efficiently reduced to a primary amine (the 6-amino group).[8][9] This resulting amine is a nucleophilic center, providing a key attachment point for coupling with other molecular fragments, thereby enabling the construction of the final, complex kinase inhibitor. This transformation is a cornerstone of many synthetic routes in drug discovery.
Caption: Key features and functions of the this compound scaffold.
General Synthetic Strategy & Workflow
The synthesis of a kinase inhibitor using this compound typically follows a logical and modular three-stage process. This approach allows for the late-stage introduction of diversity elements, which is highly advantageous in a drug discovery setting.
-
N-Alkylation: The first step involves the regioselective alkylation of the indazole nitrogen. The choice of alkylating agent is critical, as this substituent can influence solubility, interact with the target protein, or serve as a temporary protecting group.
-
Nitro Reduction: The nitro group is reduced to the corresponding amine, unmasking the key nucleophilic handle for the subsequent coupling reaction.
-
Fragment Coupling: The 6-aminoindazole intermediate is coupled to a second key fragment, typically a carboxylic acid (to form an amide bond) or an aryl halide (via C-N cross-coupling), to assemble the final inhibitor.
Caption: General experimental workflow for kinase inhibitor synthesis.
Detailed Experimental Protocols
The following protocols are generalized and should be adapted based on the specific substrate and scale of the reaction. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Regioselective N-1 Alkylation of this compound
This protocol favors alkylation at the N-1 position, which is often desired. The combination of sodium hydride (NaH) as a non-coordinating base in an aprotic solvent like tetrahydrofuran (THF) has been shown to provide high N-1 selectivity.[10] This is attributed to the deprotonation at N-1, which is generally the more thermodynamically stable position, and potential steric hindrance at the N-2 position.[10][11]
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) or Tosylate (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound.
-
Dissolution: Add anhydrous THF to dissolve the starting material (target concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Add the NaH portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Alkylation: Re-cool the suspension to 0 °C and add the alkylating agent dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with water and extract with EtOAc (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Parameter | Condition/Reagent | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that irreversibly deprotonates the indazole.[10] |
| Solvent | Anhydrous THF | Aprotic solvent that solubilizes the indazole and does not interfere with the base.[10] |
| Temperature | 0 °C to Room Temp. | Controls the initial deprotonation and allows the alkylation to proceed efficiently. |
| Selectivity | >95% N-1 Isomer | Favored by thermodynamic control and the NaH/THF system.[10][11] |
Protocol 2: Reduction of the Nitro Group
The reduction of an aromatic nitro group to an amine is a classic and reliable transformation. Using iron powder in the presence of an acid source like ammonium chloride is a cost-effective, scalable, and chemoselective method that avoids the use of high-pressure hydrogenation.[8][9]
Materials:
-
N-Alkyl-5-fluoro-6-nitro-1H-indazole (1.0 equiv)
-
Iron powder (<10 micron, 5.0 equiv)
-
Ammonium chloride (NH₄Cl, 4.0 equiv)
-
Ethanol (EtOH)
-
Water
-
Celite®
Procedure:
-
Preparation: To a round-bottom flask, add the N-alkyl-5-fluoro-6-nitro-1H-indazole, ethanol, and water (typically a 4:1 to 2:1 ratio).
-
Reagent Addition: Add the ammonium chloride and iron powder to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol or methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extraction: Add water and EtOAc to the residue. Extract the aqueous layer with EtOAc (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude amine, which is often pure enough for the next step. If necessary, purify by column chromatography.
Protocol 3: Amide Bond Formation
This protocol describes the coupling of the 6-aminoindazole intermediate with a carboxylic acid fragment using a standard peptide coupling reagent like HATU. This method is highly efficient, proceeds under mild conditions, and minimizes side reactions.
Materials:
-
6-Amino-N-alkyl-5-fluoro-1H-indazole (1.0 equiv)
-
Carboxylic acid partner (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium Chloride (LiCl) solution (optional, for workup)
-
Ethyl acetate (EtOAc)
Procedure:
-
Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.
-
Activation: Add HATU and DIPEA to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of the 6-amino-N-alkyl-5-fluoro-1H-indazole in a minimum amount of DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor for completion by LC-MS.
-
Workup: Pour the reaction mixture into a separatory funnel containing EtOAc and a 5% aqueous LiCl solution (this helps remove DMF).
-
Extraction: Wash the organic layer sequentially with 5% LiCl solution (2x), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude product by flash chromatography or preparative HPLC to yield the final kinase inhibitor.
Case Study: Synthesis of a Pan-TRK/ALK Inhibitor Analogue
To illustrate the application of these protocols, we outline the synthesis of a structural analogue of Entrectinib, a potent inhibitor of TRK, ROS1, and ALK kinases.[12][13][14] This pathway demonstrates how the this compound core can be elaborated into a complex, biologically active molecule.
Caption: A plausible synthetic route to a kinase inhibitor using this compound.
Synthetic Overview:
-
N-Protection (Alkylation): The N-1 position of this compound is protected with a tetrahydropyranyl (THP) group, a common acid-labile protecting group. This follows the general principles of Protocol 1.
-
Nitro Reduction: The intermediate is subjected to nitro reduction using iron and ammonium chloride as detailed in Protocol 2 to yield the 6-amino derivative.
-
Amide Coupling: The 6-aminoindazole is coupled with a pre-synthesized carboxylic acid fragment (e.g., 4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid) using HATU, as described in Protocol 3.
-
Deprotection: The final step involves the removal of the THP protecting group under acidic conditions (e.g., HCl in dioxane) to yield the final inhibitor, which now has a free N-H at the 1-position, often crucial for hinge binding.
| Step | Transformation | Key Reagents | Typical Yield | Reference Protocol |
| 1 | N-1 Protection | 3,4-Dihydropyran, p-TsOH | 85-95% | Analagous to Protocol 1 |
| 2 | Nitro Reduction | Fe, NH₄Cl, EtOH/H₂O | 80-90% | Protocol 2 |
| 3 | Amide Coupling | Partner Acid, HATU, DIPEA | 60-75% | Protocol 3 |
| 4 | THP Deprotection | HCl in Dioxane | >90% | Standard Procedure |
Conclusion
This compound is a high-value, strategically designed building block for the synthesis of novel kinase inhibitors. The fluorine substituent provides a proven method for enhancing the pharmacokinetic properties and binding interactions of the final compound, while the nitro group offers a reliable synthetic handle for modular assembly. The protocols outlined in this document provide a robust and reproducible framework for researchers to leverage this versatile intermediate, accelerating the discovery and development of new targeted therapies for cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Entrectinib synthesis - chemicalbook [chemicalbook.com]
- 13. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]
- 14. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Framework for Screening the Biological Activity of 5-Fluoro-6-nitro-1H-indazole
Introduction: The Therapeutic Potential of Indazole Scaffolds
The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities including antitumor, anti-inflammatory, and antimicrobial effects.[1] The introduction of specific substituents, such as nitro and fluoro groups, can significantly modulate the biological profile of the parent molecule. 5-Fluoro-6-nitro-1H-indazole is a novel compound whose biological activities are yet to be fully characterized. Based on the known properties of related nitroindazole compounds, which have shown promise as anticancer and antileishmanial agents, a structured screening approach is warranted to elucidate its therapeutic potential.[2][3][4]
This document provides a comprehensive, multi-tiered experimental framework designed for researchers in drug discovery and development to systematically evaluate the biological activity of this compound. The protocols herein are designed to be self-validating, beginning with broad cytotoxicity screening and progressing to more specific, mechanism-of-action studies. We will detail the rationale behind each experimental choice, providing robust, step-by-step protocols for implementation.
Strategic Screening Cascade
A logical and resource-efficient approach to screening a novel compound involves a tiered workflow. This cascade is designed to first identify if the compound has cytotoxic or cytostatic effects, and then to probe potential mechanisms behind any observed activity.
Caption: A tiered workflow for screening this compound.
Tier 1: Primary Cytotoxicity Screening
Rationale: The foundational step in assessing a novel compound with potential anticancer activity is to determine its effect on cell viability and proliferation.[5] We employ a colorimetric assay, such as MTT or XTT, which measures the metabolic activity of cells as an indicator of their viability.[6][7] By screening against a panel of cancer cell lines from diverse tissue origins (e.g., lung, breast, colon) and a non-cancerous cell line, we can identify preliminary efficacy and a potential therapeutic window.[8]
Protocol 1.1: Cell Viability Assessment using XTT Assay
The XTT assay is chosen for its simplicity and the water-solubility of its formazan product, which eliminates a solubilization step required in the MTT assay.[6]
Materials:
-
Target cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma, HEK293 - human embryonic kidney).
-
Complete cell culture medium (specific to each cell line).
-
This compound (stock solution in DMSO).
-
96-well flat-bottom plates.
-
XTT labeling reagent and electron coupling reagent (commercially available kits).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[9]
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is from 0.1 µM to 100 µM.[10]
-
Include a vehicle control (DMSO at the same concentration as the highest compound dose) and a positive control (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent and the electron coupling solution).
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time should be optimized based on cell type and density.
-
Gently shake the plate to ensure homogenous distribution of the color.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 660 nm is used to subtract background noise.[11]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Data Presentation:
| Cell Line | Tissue of Origin | IC₅₀ of this compound (µM) | IC₅₀ of Doxorubicin (µM) |
| A549 | Lung Carcinoma | Experimental Value | Control Value |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Control Value |
| HCT116 | Colorectal Carcinoma | Experimental Value | Control Value |
| HEK293 | Embryonic Kidney (Normal) | Experimental Value | Control Value |
Tier 2: Mechanistic Elucidation
If the primary screen reveals significant and selective cytotoxicity towards cancer cells, the next tier aims to uncover the potential mechanism of action. Based on the activities of related indazole compounds, we propose investigating apoptosis induction, anti-inflammatory effects, and kinase inhibition.[1][12]
Protocol 2.1: Apoptosis Detection via Caspase-3/7 Activity Assay
Rationale: A common mechanism of action for cytotoxic anticancer drugs is the induction of apoptosis, or programmed cell death.[13] Caspases are key proteases that execute this process, with caspase-3 and -7 being critical executioner caspases.[13] Luminescent assays, such as Caspase-Glo® 3/7, provide a sensitive and high-throughput method to measure their activity.[14]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.1, treating cells with the compound at concentrations around its IC₅₀ value.
-
Caspase-Glo® 3/7 Assay:
-
After the desired treatment period (e.g., 24 hours), equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure luminescence using a microplate reader. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis induction.
Protocol 2.2: Anti-Inflammatory Potential via NF-κB Reporter Assay
Rationale: Chronic inflammation is linked to cancer development, and the NF-κB signaling pathway is a central regulator of inflammation.[15][16] Many indazole derivatives exhibit anti-inflammatory properties.[2] A reporter gene assay using a cell line stably transfected with a luciferase gene under the control of NF-κB response elements is a standard method to screen for inhibitors of this pathway.[17][18]
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Procedure:
-
Cell Culture: Use a reporter cell line such as HEK293-NF-κB-luc.
-
Seeding and Pre-treatment: Seed cells as in Protocol 1.1. After 24 hours, pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), to all wells except the unstimulated control.[19]
-
Incubation: Incubate for an additional 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer. A decrease in luciferase activity in stimulated cells indicates inhibition of the NF-κB pathway.
Protocol 2.3: Kinase Inhibition Profile (VEGFR-2 as an Exemplar Target)
Rationale: Protein kinases are critical regulators of cellular processes and are major targets for cancer therapy.[12][20] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, a process crucial for tumor growth.[21][22] Many indazole-based compounds are known kinase inhibitors.[1] An in vitro kinase assay can directly measure the ability of the compound to inhibit enzyme activity.
Procedure:
-
Assay Principle: This protocol uses a luminescence-based kinase assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining after the kinase reaction.[23][24] Lower luminescence indicates higher kinase activity (more ATP consumed).
-
Reaction Setup (in a 96-well plate):
-
Master Mixture: Prepare a master mix containing kinase buffer, a suitable substrate (e.g., Poly(Glu:Tyr, 4:1)), and ATP.[23]
-
Compound Addition: Add diluted this compound to the test wells. Add vehicle (DMSO) to the positive control (100% activity) wells.
-
Enzyme Addition: Add recombinant human VEGFR-2 enzyme to all wells except the "blank" (no enzyme) control.[23][24]
-
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes to allow the phosphorylation reaction to proceed.[23]
-
Signal Detection:
-
Add Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes.
-
Measure luminescence with a microplate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the positive control and determine the IC₅₀ value.
Conclusion
This application note outlines a structured, multi-tiered strategy for the initial biological characterization of this compound. By progressing from broad phenotypic screening to more defined mechanistic assays, researchers can efficiently identify and validate potential therapeutic activities. The provided protocols offer a robust starting point, which should be further optimized for specific laboratory conditions and cell lines. The data generated from this workflow will provide a strong foundation for subsequent lead optimization and preclinical development efforts.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjlbpcs.com [rjlbpcs.com]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Transcription - NF-kB signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 16. raybiotech.com [raybiotech.com]
- 17. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. benchchem.com [benchchem.com]
- 22. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 23. benchchem.com [benchchem.com]
- 24. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Derivatization of 5-Fluoro-6-nitro-1H-indazole in Medicinal Chemistry
Introduction: The Strategic Importance of the 5-Fluoro-6-nitro-1H-indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents across a spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][2] The specific analogue, this compound, represents a highly versatile starting material for the synthesis of novel drug candidates. The strategic placement of the fluoro and nitro groups on the benzene portion of the indazole ring system profoundly influences its chemical reactivity and provides multiple avenues for diversification.
The electron-withdrawing nature of both the fluorine and nitro substituents activates the indazole core for various chemical transformations. The nitro group can be readily reduced to an amine, a critical functional handle for amide bond formation and other derivatizations.[3] The fluorine atom, positioned ortho to the nitro group, is activated towards nucleophilic aromatic substitution (SNAr).[4][5] Furthermore, the indazole nitrogen atoms (N1 and N2) are nucleophilic and can be selectively functionalized, most commonly through alkylation, which is often a key step in modulating the pharmacological properties of indazole-based drugs.[6][7]
This technical guide provides a comprehensive overview of the key derivatization strategies for this compound, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in drug discovery and development.
Part 1: Regioselective N-Alkylation of the Indazole Core
The alkylation of the indazole NH is a fundamental step in tuning the molecule's physicochemical properties, such as solubility and membrane permeability, and in establishing crucial interactions with biological targets. The indazole anion is an ambident nucleophile, leading to the potential for alkylation at either the N1 or N2 position. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent, as well as the electronic properties of the indazole itself.[6][8]
Causality of N1 vs. N2 Selectivity
The regiochemical outcome of indazole alkylation is a classic example of the interplay between kinetic and thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2]
-
N1-Alkylation (Thermodynamic Control): Conditions that favor thermodynamic equilibrium, such as the use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF), tend to yield the more stable N1-alkylated product.[6][9] The formation of a tight ion pair between the indazole anion and the sodium cation is thought to direct the alkylating agent to the N1 position.[2]
-
N2-Alkylation (Kinetic Control): Conditions that favor kinetic control, such as the use of weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF), or Mitsunobu conditions, often lead to the N2-alkylated product.[10] The N2 position is often considered the site of the most kinetically accessible lone pair. Recent studies have also demonstrated highly selective N2-alkylation using acid catalysis with specific alkylating agents like 2,2,2-trichloroacetimidates.[11]
The electron-withdrawing nitro group at the C6 position of this compound is expected to influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms, making careful selection of reaction conditions paramount for achieving high regioselectivity.
Experimental Protocols for N-Alkylation
The following protocols are adapted from established methods for the N-alkylation of substituted indazoles and are designed to provide high regioselectivity.[9][10][11]
This protocol is designed to favor the thermodynamically more stable N1-alkylated product.
Workflow Diagram:
Caption: Workflow for selective N1-alkylation.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (a typical concentration is 0.1 M).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: NaH reacts violently with water; ensure all glassware and solvents are anhydrous. Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Cool the reaction to 0°C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure 1-alkyl-5-fluoro-6-nitro-1H-indazole.
The Mitsunobu reaction provides a reliable method for achieving N2-alkylation under mild, neutral conditions.
Workflow Diagram:
Caption: Workflow for selective N2-alkylation.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. The reaction is often characterized by a color change.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction for the consumption of the starting indazole by TLC or LC-MS.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be challenging to remove completely, and careful chromatography is required to isolate the pure 2-alkyl-5-fluoro-6-nitro-1H-indazole.
| Parameter | N1-Alkylation (Protocol 1.1) | N2-Alkylation (Protocol 1.2) |
| Control | Thermodynamic | Kinetic |
| Base | Sodium Hydride (Strong) | Not applicable (Mitsunobu) |
| Solvent | THF (Less Polar Aprotic) | THF (Less Polar Aprotic) |
| Key Reagents | Alkyl Halide | Alcohol, PPh₃, DIAD/DEAD |
| Selectivity | High for N1 | High for N2 |
| Byproducts | Mineral oil, salts | Triphenylphosphine oxide |
Part 2: Reduction of the Nitro Group to an Amine
The transformation of the 6-nitro group to a 6-amino group is a pivotal step, as it introduces a versatile nucleophilic handle for further library synthesis. The resulting 5-fluoro-1H-indazol-6-amine is a valuable intermediate for constructing amides, sulfonamides, and for participating in various coupling reactions.[12]
Mechanistic Overview of Nitro Reduction
The reduction of an aromatic nitro group is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[10] The choice of reducing agent determines the specific pathway and the chemoselectivity of the reaction.
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Palladium on Carbon, Pd/C) and a source of hydrogen (H₂ gas or a transfer agent like ammonium formate). The reaction occurs on the catalyst surface, where molecular hydrogen is activated and sequentially transferred to the nitro group.[10] This is often a very clean and efficient method.
-
Dissolving Metal Reductions: Reagents like tin(II) chloride (SnCl₂) or iron (Fe) in an acidic medium act as single-electron donors. The reaction proceeds through a series of single-electron transfer (SET) and protonation steps to incrementally reduce the nitro group to the amine.[3][10]
Experimental Protocols for Nitro Group Reduction
The following protocols are robust and widely applicable for the reduction of aromatic nitro compounds.[13]
This is a classic and reliable method that is tolerant of many functional groups.
Workflow Diagram:
Caption: Workflow for nitro group reduction with SnCl₂.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, suspend this compound (1.0 equiv) in a solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv) to the suspension.
-
Reaction: Heat the mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the solvent.
-
Neutralization: Add water to the residue and carefully basify the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume). The tin salts may be slow to filter; sometimes, direct extraction is more efficient.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude 5-fluoro-1H-indazol-6-amine by flash column chromatography or recrystallization.
| Method | Reagents | Pros | Cons |
| Catalytic Hydrogenation | H₂ (gas), Pd/C | High yield, clean reaction, easy workup (filtration) | Requires specialized hydrogenation equipment; can reduce other functional groups (e.g., alkenes, alkynes). |
| Tin(II) Chloride | SnCl₂·2H₂O | Good functional group tolerance, reliable | Stoichiometric amounts of tin salts are produced, which can complicate workup and purification. |
| Iron/Acid | Fe powder, HCl/AcOH | Inexpensive, environmentally benign | Can require strongly acidic conditions; iron sludge can be difficult to filter. |
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
To further diversify the this compound scaffold, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties. For a Suzuki coupling, the indazole core must first be halogenated, typically at a position amenable to derivatization.
While the starting material is this compound, for the purpose of demonstrating a Suzuki coupling, we will consider a hypothetical 3-bromo-5-fluoro-6-nitro-1H-indazole, as the C3 position of indazoles is a common site for halogenation and subsequent coupling.
Mechanistic Principles of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst.[14]
-
Oxidative Addition: A low-valent palladium(0) species reacts with the halo-indazole, inserting into the carbon-halogen bond to form a palladium(II) complex.
-
Transmetalation: The organic group from a boronic acid or ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond.
Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of halo-indazoles.[14]
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Preparation: To a reaction vessel, add the 3-bromo-5-fluoro-6-nitro-1H-indazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a solvent mixture, typically dioxane and water (e.g., 4:1 v/v).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1-5 mol%).
-
Reaction: Heat the reaction mixture under an inert atmosphere to a temperature between 80°C and 100°C.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aryl-5-fluoro-6-nitro-1H-indazole.
Part 4: Nucleophilic Aromatic Substitution (SNAr)
The presence of a strongly electron-withdrawing nitro group at the 6-position activates the fluorine atom at the 5-position for nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the fluoride with a variety of nucleophiles, such as amines, thiols, or alkoxides, providing a direct route to further functionalized indazoles.
Mechanistic Rationale for SNAr
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[5][15]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride leaving group.
The rate of this reaction is highly dependent on the electron-withdrawing power of the activating group (in this case, the nitro group) and the nature of the leaving group and nucleophile.
Experimental Protocol for SNAr
This protocol provides a general method for the substitution of the 5-fluoro group with an amine nucleophile.
Workflow Diagram:
References
- 1. scielo.br [scielo.br]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. youtube.com [youtube.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution :: MPG.PuRe [pure.mpg.de]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. research.ucc.ie [research.ucc.ie]
- 10. 2H-Indazole synthesis [organic-chemistry.org]
- 11. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 12. 6-FLUORO-5-NITRO-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 13. This compound | C7H4FN3O2 | CID 74787696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of 5-Fluoro-6-nitro-1H-indazole in the Synthesis of Advanced Active Pharmaceutical Ingredients
Introduction: In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a privileged structure, integral to a multitude of therapeutic agents.[1][2] Among its derivatives, 5-Fluoro-6-nitro-1H-indazole has emerged as a critical precursor in the synthesis of complex Active Pharmaceutical Ingredients (APIs), most notably in the development of targeted cancer therapies. Its unique electronic and structural characteristics, conferred by the fluorine and nitro substituents, provide a versatile handle for sophisticated molecular engineering. This technical guide offers an in-depth exploration of the application of this compound in API synthesis, with a focus on detailed, field-proven protocols and the underlying chemical principles that govern these transformations.
The Chemical Versatility of this compound
The strategic placement of the fluoro and nitro groups on the indazole ring system is pivotal to the utility of this precursor. The electron-withdrawing nature of both substituents activates the molecule towards specific transformations, while their distinct reactivities allow for sequential and controlled modifications.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₄FN₃O₂ | PubChem CID: 74787696[3] |
| Molecular Weight | 181.12 g/mol | PubChem CID: 74787696[3] |
| CAS Number | 1360952-20-0 | ChemicalBook[4] |
| Appearance | Solid | CymitQuimica[5] |
The fluorine atom enhances metabolic stability and can modulate the pKa of the indazole nitrogen, influencing drug-receptor interactions.[6] The nitro group, a versatile functional handle, serves as a precursor to the crucial amino group, a common pharmacophore in kinase inhibitors. The selective reduction of the nitro group is a cornerstone transformation in the synthetic pathways employing this precursor.
Application in the Synthesis of Lorlatinib: A Case Study
A prominent example of the application of this compound is in the synthesis of Lorlatinib (PF-06463922), a potent, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor.[2] Lorlatinib is a macrocyclic compound designed to overcome resistance to earlier-generation ALK inhibitors in the treatment of non-small cell lung cancer.[1][7] The synthesis of Lorlatinib showcases the strategic unmasking of the functionalities of this compound.
Synthetic Pathway Overview
The synthesis of Lorlatinib from this compound involves a multi-step sequence, with the initial and critical step being the reduction of the nitro group to form 5-fluoro-1H-indazol-6-amine. This intermediate then undergoes a series of transformations, including coupling reactions and macrocyclization, to yield the final API.[8][9]
Caption: High-level overview of the synthetic strategy for Lorlatinib.
Detailed Protocols for the Synthesis of 5-Fluoro-1H-indazol-6-amine
The reduction of the nitro group in this compound is a critical transformation. Several methods can be employed, each with its own advantages in terms of yield, scalability, and functional group tolerance. Below are detailed protocols for three common and effective reduction methods.
Protocol 1: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields. The choice of catalyst and solvent is crucial for efficient and selective reduction.
Experimental Workflow:
Caption: Step-by-step workflow for catalytic hydrogenation.
Detailed Procedure:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[10][11]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (a balloon or a Parr shaker can be used). Repeat this cycle three times. Maintain the reaction under a positive pressure of hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude 5-Fluoro-1H-indazol-6-amine can be purified by column chromatography on silica gel if necessary.
Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)
This classical method is a reliable alternative to catalytic hydrogenation, particularly when certain functional groups might be sensitive to hydrogenation conditions.
Experimental Workflow:
Caption: Step-by-step workflow for Tin(II) Chloride reduction.
Detailed Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 eq).[12][13]
-
Reaction: Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Reduction with Iron Powder in Acetic Acid
This method is a cost-effective and scalable option for the reduction of aromatic nitro compounds.
Experimental Workflow:
Caption: Step-by-step workflow for Iron powder reduction.
Detailed Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid.[14][15]
-
Reagent Addition: Add iron powder (typically 3-5 eq) portion-wise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the filter cake with hot ethanol.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Separate the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable and versatile precursor in the synthesis of complex APIs. Its strategic functionalization allows for the efficient construction of key pharmacophores, as exemplified in the synthesis of Lorlatinib. The selective reduction of the nitro group to an amine is a critical step, and the choice of reduction protocol can be tailored to the specific requirements of the synthetic route, including scalability, cost, and functional group compatibility. The detailed protocols provided herein offer researchers and drug development professionals a robust foundation for the successful application of this important building block in the pursuit of novel therapeutics.
References
- 1. US10420749B2 - Crystalline form of lorlatinib free base - Google Patents [patents.google.com]
- 2. tdcommons.org [tdcommons.org]
- 3. scispace.com [scispace.com]
- 4. WO2021176349A1 - Combination of an anaplastic lymphoma kinase inhibitor and a cyclin dependent kinase inhibitor - Google Patents [patents.google.com]
- 5. Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. medkoo.com [medkoo.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
Application Notes & Protocols: Characterization of 5-Fluoro-6-nitro-1H-indazole in Cell-Based Assays
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1] Compounds bearing this heterocyclic system exhibit a wide range of biological activities, with a significant number functioning as potent protein kinase inhibitors.[2] This application note introduces 5-Fluoro-6-nitro-1H-indazole , a novel derivative, and provides a comprehensive guide for its initial characterization using a suite of robust cell-based assays. We present detailed protocols for evaluating its anti-proliferative effects, its potential to induce apoptosis, and its impact on a key oncogenic signaling pathway. These methodologies are designed for researchers in drug discovery and chemical biology to systematically assess the compound's therapeutic potential.
Introduction: The Promise of the Indazole Scaffold
Indazole derivatives are prevalent in clinically successful therapeutics, including the kinase inhibitors Pazopanib and Niraparib, which underscores the scaffold's value as a "privileged structure" in drug design.[1] The addition of a nitro group, as seen in many biologically active indazoles, can be critical for activity, while fluorination is a common strategy to enhance metabolic stability and binding affinity.[3]
This compound combines these features, making it a compelling candidate for investigation as a modulator of cellular signaling pathways. This guide provides a logical, three-stage workflow for its initial biological characterization:
-
Primary Assessment: Quantifying cytotoxicity and anti-proliferative activity across relevant cancer cell lines.
-
Mechanistic Insight: Determining if the observed cytotoxicity is mediated by the induction of apoptosis.
-
Target Pathway Analysis: Investigating the compound's effect on a critical cancer-related signaling cascade, such as the PI3K/Akt/mTOR pathway.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄FN₃O₂ | [4] |
| Molecular Weight | 181.12 g/mol | [4] |
| CAS Number | 1360952-20-0 | [4][5] |
| Appearance | Yellow Solid (Typical) | - |
| Purity | >98% (Recommended for cell-based assays) | - |
| Solubility | Soluble in DMSO | - |
Hypothesized Mechanism of Action: Targeting the PI3K/Akt Pathway
Many indazole-based inhibitors target ATP-binding pockets of protein kinases.[2] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. We hypothesize that this compound may exert its anti-proliferative effects by inhibiting a key kinase within this cascade, such as PI3K or Akt. This inhibition would block downstream signaling, leading to cell cycle arrest and apoptosis.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.
Application I: Assessing Anti-Proliferative Activity
Scientific Rationale: The first step in characterizing a potential anti-cancer agent is to determine its effect on cell viability and proliferation. This establishes a dose-response relationship and allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key metric of potency. We will use a resazurin-based assay, which measures metabolic activity as an indicator of viable cell number.
Protocol 3.1: Anti-Proliferation Assay using Resazurin
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).[3]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
This compound (stock solution in DMSO, e.g., 10 mM).
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).
-
96-well clear-bottom black plates.
-
Multichannel pipette.
-
Fluorescence plate reader (Ex/Em: ~560/590 nm).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2-fold serial dilution of the compound in complete medium, starting from the highest desired concentration (e.g., 200 µM). Remember to create a corresponding vehicle control (DMSO) at the same final concentration as the highest compound dose (e.g., 0.5%).
-
Dosing: Remove the medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells. Include "no-cell" control wells containing medium only for background subtraction.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well. Incubate for 2-4 hours, or until the positive control wells have turned a distinct pink/purple color.
-
Data Acquisition: Read the fluorescence on a plate reader.
-
Data Analysis: a. Subtract the average background fluorescence (no-cell wells) from all other wells. b. Normalize the data by expressing fluorescence in treated wells as a percentage of the vehicle control wells: % Viability = (Fluorescence_treated / Fluorescence_vehicle) * 100. c. Plot the % Viability against the log of the compound concentration and fit a non-linear regression curve (log[inhibitor] vs. response) to calculate the IC₅₀ value.
Caption: Experimental workflow for the resazurin-based cell viability assay.
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.15 |
| A549 | Lung Carcinoma | 0.98 |
| HCT116 | Colorectal Carcinoma | 2.45 |
| 4T1 | Murine Breast Cancer | 0.23 |
| (Note: IC₅₀ values are hypothetical and based on representative data for active indazole derivatives[6][7]) |
Application II: Investigating Induction of Apoptosis
Scientific Rationale: Once anti-proliferative activity is confirmed, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs. A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay provides a sensitive, luminescence-based method to quantify this activity.
Protocol 4.1: Caspase-3/7 Activity Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or similar).
-
Cancer cell line of interest.
-
This compound.
-
Positive control for apoptosis (e.g., Staurosporine, 1 µM).
-
96-well clear-bottom white plates.
-
Luminometer.
Procedure:
-
Cell Seeding & Dosing: Follow steps 1-3 from Protocol 3.1, seeding cells in a white-walled 96-well plate suitable for luminescence. Choose concentrations around the IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).
-
Incubation: Incubate for a shorter period appropriate for detecting apoptosis, typically 24-48 hours.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: After subtracting background, express the data as "Fold Change" in caspase activity relative to the vehicle-treated control cells. A significant increase in luminescence indicates apoptosis induction.
Application III: Target Pathway Modulation Analysis
Scientific Rationale: To test the hypothesis that the compound inhibits the PI3K/Akt pathway, we can use Western blotting to measure the phosphorylation status of key pathway proteins. A decrease in the phosphorylated (active) form of a protein downstream of the putative target, without a change in the total protein level, provides strong evidence of target engagement.
Protocol 5.1: Western Blot for p-Akt and Total Akt
Materials:
-
Cancer cell line cultured in 6-well plates.
-
This compound.
-
Growth factor (e.g., EGF or insulin) to stimulate the pathway.
-
Phosphatase and protease inhibitor cocktails.
-
RIPA lysis buffer.
-
BCA protein assay kit.
-
Primary antibodies (e.g., Rabbit anti-p-Akt Ser473, Rabbit anti-Total Akt).
-
HRP-conjugated secondary antibody (e.g., Anti-rabbit IgG).
-
Chemiluminescent substrate (ECL).
-
Gel electrophoresis and blotting equipment.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~80% confluency.
-
Serum Starvation: To reduce basal pathway activity, replace the growth medium with a serum-free medium and incubate for 12-16 hours.
-
Pre-treatment: Treat the cells with the compound (e.g., at 1x and 2x IC₅₀) or vehicle for 2-4 hours.
-
Stimulation: Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease/phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. b. Incubate with the primary antibody for p-Akt overnight at 4°C. c. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal.
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody for Total Akt to ensure equal protein loading.
-
Analysis: Quantify band intensities. A decrease in the p-Akt/Total Akt ratio in compound-treated samples compared to the stimulated vehicle control indicates pathway inhibition.
Caption: Western blot workflow to assess Akt pathway inhibition.
Summary and Future Directions
This guide outlines a systematic approach to the initial cell-based characterization of this compound. By following these protocols, researchers can efficiently determine its anti-proliferative potency, investigate its apoptotic mechanism, and gather evidence for its molecular target pathway. Positive results from these assays would warrant further investigation, including:
-
Kinome Profiling: To assess the compound's selectivity across a broad panel of kinases.
-
Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.
-
In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.[6][7]
The indazole scaffold continues to be a rich source of therapeutic candidates.[1] A rigorous and logical application of the cell-based assays described herein is the critical first step in potentially translating a novel chemical entity like this compound into a promising lead for drug development.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. This compound | C7H4FN3O2 | CID 74787696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to 5-Fluoro-6-nitro-1H-indazole Derivatives: An Application Guide for Medicinal Chemists
Introduction: The Significance of the 5-Fluoro-6-nitro-1H-indazole Scaffold
The 1H-indazole core is a privileged heterocyclic motif in modern drug discovery, renowned for its ability to mimic the indole ring system while offering unique hydrogen bonding capabilities through its additional nitrogen atom. This structural feature makes it a frequent component of kinase inhibitors and other targeted therapeutics. The introduction of fluorine and a nitro group onto this scaffold, specifically creating this compound, provides medicinal chemists with a versatile building block. The electron-withdrawing nature of both substituents significantly influences the electronic properties of the ring system, modulating pKa, metabolic stability, and potential interactions with biological targets. This guide provides a detailed exploration of robust synthetic strategies to access this valuable scaffold and its derivatives, focusing on the underlying chemical principles and providing actionable protocols for researchers in drug development.
Core Synthesis of this compound
Two primary strategies are presented for the synthesis of the core this compound structure: direct nitration of a fluoro-indazole precursor and a de novo construction via intramolecular cyclization.
Route 1: Electrophilic Nitration of 6-Fluoro-1H-indazole
This approach is a direct and often efficient method, provided the starting material, 6-fluoro-1H-indazole, is readily available. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the powerful nitronium ion (NO₂⁺) is the active electrophile.
Mechanism Insight: The generation of the nitronium ion is a critical first step, typically achieved by reacting nitric acid with a stronger acid, such as sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion[1][2][3]. The regioselectivity of the nitration on the 6-fluoro-1H-indazole ring is directed by the existing substituents. The pyrazole portion of the indazole is generally deactivated to electrophilic attack, directing the substitution to the benzene ring.
Experimental Protocol: Synthesis of 6-Fluoro-5-nitro-1H-indazole
This protocol describes the synthesis of the 6-fluoro-5-nitro isomer, which provides a basis for accessing the desired substitution pattern.
-
Materials: 6-Fluoro-1H-indazole, concentrated sulfuric acid, potassium nitrate.
-
Procedure:
-
To a stirred solution of 6-fluoro-1H-indazole (1.0 g, 7.35 mmol) in concentrated sulfuric acid (22 mL), cool the mixture to 0 °C in an ice bath.
-
Add potassium nitrate (0.74 g, 7.32 mmol) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 10 minutes.
-
Carefully pour the reaction mixture into ice water and neutralize to a pH of 7 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography (eluent: dichloromethane/methanol = 9.8:0.2) to yield 6-fluoro-5-nitro-1H-indazole as a yellow solid.[4][5]
-
Data Summary for 6-Fluoro-5-nitro-1H-indazole:
| Property | Value | Reference |
| Yield | ~30% | [4][5] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.7 (br s, 1H), 8.78 (d, J=7.4 Hz, 1H), 8.34 (s, 1H), 7.68 (d, J=11.8 Hz, 1H) | [4][5] |
| Mass Spectrum (ESI) | m/z: 180 ([M-H]⁻) | [4][5] |
Route 2: Intramolecular Cyclization of an Aryl Hydrazine Derivative
This convergent strategy involves the formation of the indazole ring through an intramolecular nucleophilic aromatic substitution (SNAr) reaction. A suitably substituted fluoronitrobenzene derivative, containing a carbonyl or related functional group, is reacted with hydrazine to form a hydrazone intermediate, which then cyclizes.
Mechanism Insight: The key to this reaction is the activation of the aromatic ring towards nucleophilic attack by the electron-withdrawing nitro group. The fluorine atom ortho to the nitro group is an excellent leaving group in SNAr reactions. Hydrazine acts as a potent nucleophile, first condensing with the carbonyl group and then the terminal nitrogen of the resulting hydrazone displaces the ortho-fluorine to form the pyrazole ring of the indazole system.[6]
Conceptual Protocol: Synthesis of this compound from 2,5-Difluoro-4-nitrobenzaldehyde
-
Materials: 2,5-Difluoro-4-nitrobenzaldehyde, hydrazine hydrate, N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2,5-difluoro-4-nitrobenzaldehyde (1.0 mmol) in DMF (5 mL) in a round-bottom flask.
-
Add hydrazine hydrate (2.0-3.0 mmol) dropwise to the stirred solution at room temperature (23 °C).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting aldehyde.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (2 x 15 mL).
-
Combine the organic phases, wash sequentially with water and saturated brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound, which can then be purified by column chromatography or recrystallization.
-
Data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₇H₄FN₃O₂ | [8] |
| Molecular Weight | 181.12 g/mol | [8] |
| CAS Number | 1360952-20-0 | [8] |
Derivatization of the this compound Core
Once the core scaffold is synthesized, further functionalization can be undertaken to explore the structure-activity relationship (SAR) of this series of compounds. Key derivatization strategies include N-alkylation and C-3 functionalization.
N-Alkylation of this compound
Alkylation of the indazole nitrogen is a common strategy to modulate solubility, cell permeability, and target engagement. However, a significant challenge is the regioselectivity of the reaction, as alkylation can occur at either the N-1 or N-2 position of the pyrazole ring.
Controlling Regioselectivity: The outcome of N-alkylation is influenced by several factors, including the steric and electronic nature of the indazole substituents, the choice of base and solvent, and the nature of the alkylating agent[9][10][11][12].
-
Thermodynamic vs. Kinetic Control: Generally, the 1H-indazole tautomer is more stable than the 2H-tautomer. Reactions run under conditions that allow for equilibration tend to favor the thermodynamically more stable N-1 alkylated product.
-
Solvent and Base Effects: The combination of sodium hydride (NaH) as a base in a non-polar aprotic solvent like tetrahydrofuran (THF) often favors N-1 alkylation. In contrast, polar aprotic solvents can sometimes lead to mixtures or favor the N-2 product. The presence of electron-withdrawing groups, such as the nitro group in our target scaffold, can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms, thereby affecting the N-1/N-2 ratio.[9][13]
General Protocol for N-1 Alkylation:
-
Materials: this compound, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), alkyl halide (e.g., iodomethane, benzyl bromide).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography to separate the N-1 and N-2 isomers.[11]
-
C-3 Functionalization via Halogenation and Cross-Coupling
The C-3 position of the indazole ring is a prime site for introducing diversity. A common and powerful strategy is to first install a halogen at C-3, which then serves as a handle for various palladium-catalyzed cross-coupling reactions.
Step 1: 3-Halogenation
Bromination or iodination at the C-3 position of the indazole nucleus is a well-established transformation, typically achieved using elemental bromine or iodine in the presence of a base.
Conceptual Protocol for 3-Bromo-5-fluoro-6-nitro-1H-indazole:
-
Materials: this compound, N-Bromosuccinimide (NBS), suitable solvent (e.g., acetonitrile or DMF).
-
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen solvent.
-
Add N-Bromosuccinimide (1.0-1.2 eq.) to the solution.
-
The reaction may proceed at room temperature or require heating, depending on the reactivity of the substrate. Monitor the reaction by TLC.
-
Upon completion, perform an aqueous work-up, extract the product, and purify by chromatography or recrystallization.
-
Step 2: Suzuki-Miyaura Cross-Coupling
With the 3-bromo derivative in hand, a vast array of aryl and heteroaryl groups can be introduced via the Suzuki-Miyaura cross-coupling reaction.
Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromoindazole.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, typically requiring a base to activate the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[14]
General Protocol for C-3 Arylation:
-
Materials: 3-Bromo-5-fluoro-6-nitro-1H-indazole, arylboronic acid, palladium catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃ or Cs₂CO₃), solvent (e.g., dimethoxyethane/water or dioxane).
-
Procedure:
-
In a reaction vessel, combine 3-bromo-5-fluoro-6-nitro-1H-indazole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., 2-5 mol%), and the base (2-3 eq.).
-
De-gas the vessel and backfill with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture (typically 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Visualization of Synthetic Workflows
Caption: Key synthetic pathways to this compound and its derivatives.
Conclusion
The this compound scaffold is a highly valuable building block for the synthesis of potential new therapeutic agents. The synthetic routes outlined in this guide, including direct nitration, intramolecular cyclization, and subsequent functionalization via N-alkylation and palladium-catalyzed cross-coupling, provide a robust toolkit for medicinal chemists. The choice of a specific route will depend on factors such as starting material availability, desired scale, and the specific derivatives to be synthesized. A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and achieving the desired chemical transformations efficiently and selectively.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 6-FLUORO-5-NITRO-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. 6-FLUORO-5-NITRO-1H-INDAZOLE | 633327-51-2 [chemicalbook.com]
- 6. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | C7H4FN3O2 | CID 74787696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.ucc.ie [research.ucc.ie]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of 5-Fluoro-6-nitro-1H-indazole for Parallel Synthesis in Drug Discovery
Abstract
The indazole nucleus is a cornerstone scaffold in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically significant agents.[1][2][3] The strategic introduction of fluorine atoms and nitro groups into this scaffold can dramatically enhance molecular properties, improving metabolic stability, lipophilicity, and binding affinity, while also providing versatile synthetic handles for chemical diversification.[4][5][6] This guide provides a comprehensive overview and detailed protocols for leveraging 5-Fluoro-6-nitro-1H-indazole as a powerful building block in parallel synthesis campaigns. We will explore robust, regioselective methodologies for functionalization at two key diversity points—the N-1 position and the C-6 position (via reduction of the nitro group)—enabling the rapid generation of extensive and highly diverse indazole-based chemical libraries.
Introduction: The Strategic Value of this compound
Parallel synthesis is a high-throughput strategy employed to accelerate the drug discovery process by rapidly producing large libraries of related compounds for screening.[7][8] The success of such a campaign hinges on the selection of a core scaffold that is not only medicinally relevant but also amenable to systematic and predictable chemical modification.
This compound is an exemplary scaffold for this purpose. Its value is rooted in three key features:
-
The Privileged Indazole Core: A bicyclic aromatic heterocycle that is a key structural motif in numerous approved drugs and clinical candidates, prized for its ability to engage in various biological interactions.[2][3]
-
The Fluorine Substituent: The C-5 fluorine atom acts as a bioisostere for hydrogen but imparts profound changes to the molecule's electronic properties and metabolic stability, often enhancing bioavailability.[4][9]
-
The Nitro Group as a Synthetic Linchpin: The C-6 nitro group is a powerful electron-withdrawing group that influences the reactivity of the indazole ring. More importantly, it serves as a latent amino group, which, upon reduction, opens a gateway to a vast array of subsequent chemical transformations.
This document details the workflow for exploiting these features to build a diverse chemical library from this single, high-value starting material.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to designing successful synthetic protocols.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [10] |
| Molecular Formula | C₇H₄FN₃O₂ | [10] |
| Molecular Weight | 181.12 g/mol | [10] |
| CAS Number | 633327-51-2 | [11] |
| Appearance | Typically a yellow to orange solid | N/A |
| Melting Point | Not consistently reported, requires experimental verification | N/A |
Core Diversification Strategy: A Two-Point Approach
The primary strategy for building a library from this compound involves a two-pronged diversification approach. First, the N-1 position of the indazole ring is functionalized. Second, the C-6 nitro group is reduced to an amine, which is then elaborated. This creates a matrix of compounds from a set of N-1 building blocks and C-6 building blocks.
Figure 1: High-level workflow for the two-point diversification of this compound.
Detailed Experimental Protocols
The following protocols are designed for robustness and scalability in a parallel synthesis format. All reactions should be conducted in an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: Regioselective N-1 Alkylation
The alkylation of the indazole core presents a regioselectivity challenge, as it can occur at either the N-1 or N-2 position.[12][13] The outcome is highly dependent on the reaction conditions. For generating N-1 substituted libraries, which often represent the thermodynamically more stable isomer, conditions favoring this outcome are crucial.[12][14] The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to provide excellent N-1 selectivity.[12][15]
Causality: NaH, a non-nucleophilic strong base, irreversibly deprotonates the indazole to form the indazolide anion. In a solvent like THF, this favors the formation of the N-1 alkylated product, which is thermodynamically more stable. Polar aprotic solvents like DMF can sometimes lead to mixtures by favoring the kinetically controlled N-2 product.
Step-by-Step Protocol:
-
Preparation: To an array of reaction vessels (e.g., in a 96-well plate format), add this compound (1.0 equiv).
-
Solvent Addition: Dispense anhydrous THF to each vessel to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the reaction array to 0 °C. Add a suspension of NaH (60% in mineral oil, 1.2 equiv) in THF to each vessel.
-
Stirring: Allow the mixture to stir at 0 °C for 20-30 minutes. A color change or gas evolution may be observed as the indazolide anion forms.
-
Alkylation: Add the corresponding alkylating agent (e.g., a library of alkyl bromides, 1.1 equiv) as a solution in THF to each respective well.
-
Reaction: Remove the cooling bath and allow the reaction to stir at room temperature overnight, or until LC-MS analysis indicates consumption of the starting material. Gentle heating (e.g., 40-50 °C) can be applied to accelerate reactions with less reactive alkylating agents.
-
Workup (Parallel):
-
Quench the reactions by the careful, slow addition of water or saturated aqueous NH₄Cl.
-
Extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: The crude products are typically purified using automated parallel flash chromatography or preparative HPLC/SFC.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for clean deprotonation. Favors thermodynamic N-1 product. |
| Solvent | Tetrahydrofuran (THF) | Aprotic, less polar solvent that promotes N-1 selectivity over N-2. |
| Equivalents (Base) | 1.2 equiv | Ensures complete deprotonation of the indazole starting material. |
| Equivalents (Alkylator) | 1.1 equiv | Slight excess to drive the reaction to completion. |
| Temperature | 0 °C to RT | Controlled addition of base at low temperature for safety, followed by reaction at ambient temperature. |
Protocol 2: C-6 Nitro Group Reduction
The reduction of the aromatic nitro group to a primary amine is a reliable and high-yielding transformation that unlocks the second point of diversity. Several methods are effective, with catalytic hydrogenation being one of the cleanest.[16]
Causality: Palladium on carbon is a highly effective catalyst for the hydrogenation of nitro groups. Under a hydrogen atmosphere, it facilitates the reduction to the corresponding aniline derivative with minimal side products. The reaction is clean, and the catalyst is easily removed by filtration.
Step-by-Step Protocol:
-
Preparation: Dissolve the N-1 substituted this compound intermediate (1.0 equiv) from Protocol 3.1 in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: To this solution, carefully add 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol % by weight).
-
Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of H₂ (typically 1-3 atm or a balloon).
-
Reaction: Stir the reaction vigorously at room temperature until TLC or LC-MS analysis shows complete conversion (typically 2-16 hours).
-
Workup:
-
Carefully purge the reaction vessel with nitrogen or argon.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-aminoindazole derivative, which is often pure enough for the next step.
-
Protocol 3: C-6 Amine Functionalization (Amide Library Synthesis)
With the 6-amino-1-alkyl-5-fluoro-1H-indazole library in hand, diversification can proceed through numerous reactions. Amide bond formation is one of the most common and robust methods used in medicinal chemistry.
Causality: The nucleophilic 6-amino group readily reacts with electrophilic acylating agents like acid chlorides or anhydrides. A mild base is included to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
Step-by-Step Protocol:
-
Preparation: Dissolve the crude 6-aminoindazole derivative (1.0 equiv) from Protocol 3.2 in a suitable aprotic solvent like dichloromethane (DCM) or THF.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv).
-
Acylation: Cool the solution to 0 °C. Add the corresponding acylating agent (e.g., a library of acid chlorides or sulfonyl chlorides, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by LC-MS.
-
Workup (Parallel):
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (if base is present), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification: Purify the final compounds via automated parallel flash chromatography or preparative HPLC to yield the final library.
Figure 2: Step-by-step reaction sequence and diversification options for library generation.
Advanced Strategies: C-3 Functionalization
While N-1 and C-6 are the most accessible diversification points, the C-3 position of the indazole ring can also be functionalized to add another layer of complexity and novelty to a chemical library. Direct C-H arylation at the C-3 position is a known, albeit more challenging, transformation that typically requires transition-metal catalysis (e.g., Palladium).[17] This advanced method can be employed on the N-1 substituted intermediate library (from Protocol 3.1) before nitro reduction to create tri-substituted indazole cores, further expanding the chemical space accessible from the starting material.
Conclusion
This compound stands out as a highly valuable and versatile building block for parallel synthesis. The strategic placement of the fluoro and nitro groups provides both beneficial physicochemical properties and orthogonal synthetic handles for diversification. The robust protocols detailed herein for regioselective N-1 alkylation and subsequent C-6 amine elaboration provide a reliable and efficient pathway for the generation of large, diverse libraries of novel indazole derivatives. This approach empowers medicinal chemists and drug development professionals to rapidly explore structure-activity relationships and accelerate the identification of new therapeutic lead compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 10. This compound | C7H4FN3O2 | CID 74787696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 6-FLUORO-5-NITRO-1H-INDAZOLE | 633327-51-2 [chemicalbook.com]
- 12. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-6-nitro-1H-indazole Synthesis
Welcome to the technical support center for the synthesis of 5-Fluoro-6-nitro-1H-indazole. This critical heterocyclic scaffold serves as a valuable building block for numerous therapeutic agents, making its efficient and reliable synthesis a priority for researchers in medicinal chemistry and drug development. This guide is designed to provide practical, experience-driven insights to help you navigate the common challenges encountered during this synthesis, optimize your reaction conditions, and maximize your yield and purity.
Section 1: Synthesis Strategy Overview
The synthesis of this compound can be approached via several strategic routes. However, the most prevalent and logical pathway involves the direct electrophilic nitration of a 5-fluoro-1H-indazole precursor. This approach is often favored for its atom economy and straightforwardness. An alternative, though typically more complex, route involves building the indazole ring from a pre-functionalized benzene derivative.
Primary Synthetic Pathways:
-
Route A: Electrophilic Aromatic Nitration. This is the most direct method, starting from 5-fluoro-1H-indazole. The core challenge of this route lies in controlling the regioselectivity of the nitration. The fluorine atom at the C5 position is an ortho-, para-director, meaning the incoming nitro group can add to either the C4 or C6 position. Optimizing conditions to favor substitution at the desired C6 position is the primary goal.
-
Route B: Cyclization from a Benzene Precursor. This strategy begins with a benzene ring already containing the necessary fluoro and nitro groups, such as 4-fluoro-5-nitro-2-methylaniline. This starting material can then undergo diazotization followed by an intramolecular cyclization to form the indazole ring. While offering absolute regiocontrol, this route may require more steps and less accessible starting materials.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you quickly identify and solve problems.
Issue: Low or No Yield
Q: My reaction yield is consistently low (<30%), or the reaction fails to produce the desired product. What are the potential causes and how can I improve it?
A: Low yield is a common frustration that can stem from several factors, from reagent quality to suboptimal reaction conditions.
-
Cause 1: Ineffective Nitrating Agent. The active electrophile in nitration is the nitronium ion (NO₂⁺). Its generation is critical for the reaction to proceed.[1] If you are using a standard mixed acid protocol (HNO₃/H₂SO₄), the concentration of the acids is paramount.
-
Solution: Ensure you are using concentrated sulfuric acid (98%) and nitric acid (70% or fuming). The sulfuric acid acts as both a catalyst and a dehydrating agent, pushing the equilibrium towards the formation of the nitronium ion.[1] For substrates that are sensitive or require milder conditions, consider alternative nitrating systems like potassium nitrate (KNO₃) or sodium nitrate (NaNO₃) in concentrated H₂SO₄.[2] This method allows for more controlled generation of the nitronium ion.
-
-
Cause 2: Incorrect Reaction Temperature. Electrophilic nitration is highly exothermic. Poor temperature control can lead to uncontrolled side reactions and decomposition of the starting material or product.
-
Solution: Maintain strict temperature control throughout the addition of the nitrating agent. The reaction should be performed in an ice bath (0-5°C) to dissipate heat effectively.[3] A slow, dropwise addition of the pre-cooled nitrating mixture to the dissolved substrate is crucial. After the addition is complete, allowing the reaction to slowly warm to room temperature can help drive it to completion.[3]
-
-
Cause 3: Starting Material Degradation. Indazoles can be sensitive to harsh acidic conditions, especially over long reaction times or at elevated temperatures.
-
Solution: Minimize the reaction time. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup immediately. Pouring the reaction mixture onto crushed ice not only quenches the reaction but also precipitates the product, separating it from the highly acidic medium.[3]
-
Issue: Impurity Profile & Purification Challenges
Q: I'm observing a significant amount of an isomeric byproduct that is co-eluting with my desired product on silica gel. How can I improve the regioselectivity and purify my compound?
A: This is the most common and anticipated challenge for this synthesis. The formation of the 5-fluoro-4-nitro-1H-indazole isomer is mechanistically plausible.
-
Improving Regioselectivity:
-
Steric Hindrance: The selectivity for C6 nitration over C4 can be influenced by steric factors. While both positions are electronically activated, the C4 position is adjacent to the fused pyrazole ring, which may offer some steric hindrance.
-
Solvent Effects: The choice of solvent can sometimes influence regioselectivity in electrophilic substitutions. While nitrations are typically done in sulfuric acid as the solvent, exploring co-solvents (if compatible with the strong acid) could be an avenue for optimization, though this is less common.
-
Bulky Nitrating Agents: Using a bulkier nitrating agent could potentially enhance selectivity for the less sterically hindered C6 position. However, common nitrating agents are small, and this approach is not well-documented for this specific transformation. The most practical approach remains optimizing temperature and addition rates.
-
-
Purification Strategies:
-
Column Chromatography: While challenging, optimizing your chromatography can yield pure fractions. Try using a less polar solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) and a long column to improve separation. A gradient elution can be particularly effective.
-
Recrystallization: This is often the best method for separating close-running isomers. Experiment with different solvent systems. A good starting point would be methanol, ethanol, or ethyl acetate/hexane mixtures.[4] The desired 6-nitro isomer may have different solubility properties than the 4-nitro byproduct, allowing for selective crystallization.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the most reliable starting material for this synthesis?
A: For Route A, high-purity 5-fluoro-1H-indazole is essential. Any impurities in the starting material will likely be nitrated as well, complicating the final purification. For Route B, sourcing high-quality 4-fluoro-5-nitro-2-methylaniline can be challenging but guarantees the correct regiochemistry. For most labs, starting with 5-fluoro-1H-indazole is the more practical choice.
Q: What analytical techniques are essential for monitoring the reaction and characterizing the product?
A:
-
Thin Layer Chromatography (TLC): Indispensable for monitoring the consumption of the starting material. A typical mobile phase would be 30-50% ethyl acetate in hexanes. The product will be more polar (lower Rf) than the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is critical for confirming the structure and, importantly, for distinguishing between the 6-nitro and 4-nitro isomers. The coupling constants and chemical shifts of the aromatic protons on the benzene ring will be distinct for each isomer.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
Q: What are the critical safety precautions for handling nitrating agents?
A: Extreme caution is required.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses (or goggles), and acid-resistant gloves.
-
Fume Hood: All work with concentrated nitric and sulfuric acid must be performed in a certified chemical fume hood.
-
Mixing Acids: Always add acid to water (or in this case, nitric acid to sulfuric acid), never the other way around. The mixing is highly exothermic. Pre-cool the sulfuric acid before slowly adding the nitric acid.
-
Quenching: The quenching of the reaction mixture on ice must be done slowly and carefully behind a blast shield, as it can spatter.
Section 4: Detailed Experimental Protocol
This protocol is a representative procedure for the nitration of 5-fluoro-1H-indazole (Route A), optimized for regioselectivity and yield based on analogous transformations.[2][3]
Protocol: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-1H-indazole (1.36 g, 10 mmol). Place the flask in an ice-water-salt bath to cool.
-
Dissolution: Slowly add concentrated sulfuric acid (98%, 20 mL) to the flask. Stir the mixture until the starting material is completely dissolved. Maintain the internal temperature below 10°C.
-
Preparation of Nitrating Mixture: In a separate, pre-cooled vial, carefully add concentrated nitric acid (70%, 0.75 mL, ~11 mmol) to concentrated sulfuric acid (5 mL). Cool this mixture in the ice bath.
-
Nitration: Using a dropping funnel or syringe pump, add the pre-cooled nitrating mixture dropwise to the stirred solution of the indazole over 30-45 minutes. CRITICAL: Ensure the internal temperature of the reaction does not rise above 5°C during the addition.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC (3:7 Ethyl Acetate:Hexanes) until the starting material spot is no longer visible.
-
Workup: Carefully pour the reaction mixture onto a beaker containing crushed ice (approx. 200 g). A yellow precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (check with pH paper).
-
Drying: Dry the crude product under vacuum. The typical yield of the mixed isomers is 75-85%.
-
Purification: Purify the crude product by recrystallization from methanol or by flash column chromatography (silica gel, gradient elution from 10% to 40% ethyl acetate in hexanes) to separate the 6-nitro and 4-nitro isomers.
Section 5: Data Summary Tables
Table 1: Comparison of Common Nitrating Systems
| Nitrating System | Reagents | Typical Conditions | Advantages | Disadvantages |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0-5 °C | Inexpensive, potent, and widely used.[5] | Highly corrosive, exothermic, can lead to side reactions if not controlled.[1] |
| Nitrate Salt | KNO₃ or NaNO₃ / Conc. H₂SO₄ | 0-5 °C | Milder, more controlled reaction; easier to handle solid reagents.[2] | May result in slower reaction times; requires complete dissolution. |
Table 2: Quick Troubleshooting Reference
| Problem | Potential Cause | Recommended Action |
| Low Yield | Poor temperature control; dilute acids. | Maintain 0-5°C during addition; use fresh, concentrated acids. |
| Reaction Stalled | Insufficient nitrating agent or low temp. | Add a slight excess (1.1 eq) of nitrating agent; allow to warm to RT after addition. |
| Poor Isomer Ratio | Reaction temperature too high. | Ensure strict adherence to 0-5°C protocol; slow down the addition rate. |
| Difficult Purification | Isomers have similar polarity. | Attempt recrystallization from various solvents (MeOH, EtOH) before resorting to extensive chromatography. |
Section 7: References
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from --INVALID-LINK--
-
Zhang, M., & Movassaghi, M. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Angewandte Chemie International Edition, 58(24), 8034–8038. Available at: --INVALID-LINK--
-
Synfacts. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from --INVALID-LINK--
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. Available at: --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-Nitroindazole synthesis. Retrieved from --INVALID-LINK--
-
Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. Available at: --INVALID-LINK--
-
ChemicalBook. (n.d.). 6-FLUORO-5-NITRO-1H-INDAZOLE synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. Retrieved from --INVALID-LINK--
-
Mal, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: --INVALID-LINK--
-
Ma, D., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4298. Available at: --INVALID-LINK--
-
Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. Available at: --INVALID-LINK--
-
ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Indazole. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted 5-Nitro-1H-Indazoles. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). How to avoid side product formation in 1H-indazole synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 5401-94-5|5-Nitro-1H-indazole. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Nitration. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Iron promoted C3‐H nitration of indazole. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 5-Nitroindazole. Retrieved from --INVALID-LINK--
-
Elguero, J., et al. (2007). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 72(10), 3726–3733. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from --INVALID-LINK--
References
troubleshooting low yield in the synthesis of 5-Fluoro-6-nitro-1H-indazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5-Fluoro-6-nitro-1H-indazole. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important intermediate. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to overcome common challenges and optimize your reaction outcomes.
I. Troubleshooting Guide: Addressing Low Yield
Low yield is one of the most common issues faced during the synthesis of this compound. This guide provides a systematic approach to identifying and resolving the root causes of this problem.
Q1: My nitration reaction of 5-fluoro-1H-indazole is resulting in a low yield. What are the most likely causes?
Several factors can contribute to a low yield in this electrophilic aromatic substitution reaction. The primary suspects are often related to the reaction conditions, the quality of reagents, or the work-up procedure.
A. Inadequate Nitrating Agent Strength:
The fluorine atom at the 5-position is an electron-withdrawing group, which deactivates the indazole ring towards electrophilic attack.[1] Consequently, a sufficiently potent nitrating agent is crucial for driving the reaction to completion. A standard mixture of concentrated nitric acid and sulfuric acid is typically employed. If the yield is low, consider the following:
-
Acid Concentration: Ensure that you are using highly concentrated acids. The presence of excess water can diminish the concentration of the active nitronium ion (NO₂⁺), which is the key electrophile.[2]
-
Alternative Nitrating Agents: For particularly stubborn substrates, stronger nitrating systems like fuming nitric acid or a mixture of nitric acid and trifluoroacetic anhydride might be necessary.[3][4] Another alternative is the use of nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄), in a non-protic solvent to avoid strongly acidic conditions that can lead to side reactions.[3]
B. Suboptimal Reaction Temperature:
Temperature control is critical in nitration reactions.
-
Too Low: If the temperature is too low, the reaction rate may be excessively slow, leading to an incomplete reaction within a practical timeframe.
-
Too High: Conversely, elevated temperatures can promote the formation of unwanted byproducts, including dinitrated species or oxidation products.[5] It can also lead to the degradation of the starting material or the desired product. The reaction should typically be carried out at a low temperature, often starting at 0°C and allowing it to slowly warm to room temperature.[6]
C. Side Reactions and Impurities:
The indazole ring system can be susceptible to side reactions under strongly acidic nitrating conditions.
-
Oxidation: The reaction mixture can be oxidative, leading to the formation of undesired oxidized byproducts.[5]
-
Dinitration: Although the first nitro group is deactivating, forcing the reaction with high temperatures or prolonged reaction times can lead to the introduction of a second nitro group.[5]
-
Protonation and Polymerization: The electron-rich nature of the indazole ring makes it susceptible to protonation at the C3 position under strongly acidic conditions, which can deactivate the ring and lead to polymerization.[7]
D. Inefficient Work-up and Purification:
Significant product loss can occur during the work-up and purification stages.
-
Precipitation Issues: The product may not fully precipitate upon quenching the reaction mixture with ice water, especially if the volume of water is insufficient or if the product has some solubility in the acidic aqueous layer.[5]
-
Extraction Inefficiency: If the product is extracted, ensure the use of an appropriate solvent and a sufficient number of extractions to recover all the product from the aqueous phase.
-
Purification Losses: During chromatographic purification, product can be lost on the column. Optimizing the solvent system and using an appropriate amount of stationary phase is crucial.
Q2: I'm observing multiple spots on my TLC plate after the reaction. How can I identify the main product and the byproducts?
Multiple spots on a TLC plate are a clear indication of a complex reaction mixture. Identifying these components is the first step toward optimizing the reaction.
A. Characterization Techniques:
-
Reference Standards: If available, co-spotting your TLC plate with the starting material (5-fluoro-1H-indazole) and the desired product (this compound) is the most straightforward way to identify these components.
-
Spectroscopic Analysis: If reference standards are not available, you will need to isolate the major spots from the TLC plate (preparative TLC) or a flash column and characterize them using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Expected Byproducts: Common byproducts to look for include the starting material, regioisomers of the nitrated product (e.g., 5-fluoro-4-nitro-1H-indazole or 5-fluoro-7-nitro-1H-indazole), and potentially dinitrated products.
Q3: My product seems to be degrading during the work-up. How can I minimize this?
Nitroindazoles can be sensitive to harsh work-up conditions.
A. Neutralization:
When neutralizing the acidic reaction mixture, it is crucial to do so carefully and at a low temperature to avoid localized heating that could degrade the product. A saturated solution of sodium bicarbonate is often used for this purpose.[6]
B. Extraction and Drying:
-
Use a suitable organic solvent for extraction, such as ethyl acetate.
-
Ensure the organic layer is thoroughly dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate before concentrating. Residual acid can cause degradation upon heating during solvent removal.
C. Storage:
The purified product should be stored in a cool, dark, and dry place to prevent degradation over time.[8]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What is the typical reaction scheme for the synthesis of this compound?
The most common synthetic route is the direct nitration of 5-fluoro-1H-indazole.
Caption: Reaction scheme for the nitration of 5-fluoro-1H-indazole.
Q2: What are the key safety precautions to consider during this synthesis?
The nitration of aromatic compounds is an exothermic reaction and requires strict safety measures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood.
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with extreme care and have appropriate spill kits readily available.
-
Exothermic Reaction: The reaction is exothermic. Add the nitrating agent slowly and with efficient cooling to control the temperature and prevent a runaway reaction.
-
Quenching: Quench the reaction by slowly adding the reaction mixture to ice water. Never add water to the concentrated acid mixture.
The product, this compound, is also associated with hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9]
Q3: What are the optimal conditions for purifying this compound?
Purification is typically achieved through recrystallization or column chromatography.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.
-
Column Chromatography: For more complex mixtures, flash column chromatography on silica gel is the preferred method. A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[6]
Q4: Are there alternative synthetic routes to this compound?
While direct nitration is the most common approach, other strategies could be envisioned, although they may be more synthetically demanding. For instance, one could start with a pre-functionalized benzene ring and then construct the indazole core. However, for this specific target molecule, direct nitration of 5-fluoro-1H-indazole remains the most straightforward method.
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific experimental setup and observations.
Materials:
-
5-Fluoro-1H-indazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Sodium Sulfate
-
Silica Gel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0°C.
-
Slowly add 5-fluoro-1H-indazole to the cold sulfuric acid while stirring. Ensure the temperature remains at 0°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 5-fluoro-1H-indazole in sulfuric acid, maintaining the reaction temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
IV. Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
V. Data Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Increase reaction time or cautiously increase temperature. Consider a stronger nitrating agent. |
| Side reactions | Lower reaction temperature, ensure slow addition of nitrating agent. | |
| Product loss during work-up | Ensure complete precipitation/extraction, optimize purification conditions. | |
| Multiple Products | Regioisomer formation | Characterize all products. Optimize reaction conditions (e.g., temperature) to favor the desired isomer. |
| Dinitration | Use milder conditions, shorter reaction time. | |
| Product Degradation | Harsh work-up | Careful, cold neutralization. Thorough drying of organic extracts. |
VI. References
-
CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (URL not available)
-
Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. - ResearchGate. (URL: --INVALID-LINK--)
-
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - NIH. (URL: --INVALID-LINK--)
-
A Comparative Analysis of Nitrating Agents for Indole Functionalization: A Guide for Researchers - Benchchem. (URL: --INVALID-LINK--)
-
Iron promoted C3‐H nitration of indazole. - ResearchGate. (URL: --INVALID-LINK--)
-
5-Nitroindazole synthesis - ChemicalBook. (URL: --INVALID-LINK--)
-
US3988347A - Process for the preparation of substituted indazoles - Google Patents. (URL: --INVALID-LINK--)
-
Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate. (URL: --INVALID-LINK--)
-
6-FLUORO-5-NITRO-1H-INDAZOLE synthesis - ChemicalBook. (URL: --INVALID-LINK--)
-
An In-Depth Technical Guide to Electrophilic Substitution on Nitroindazoles - Benchchem. (URL: --INVALID-LINK--)
-
Indazole synthesis - Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
indazole - Organic Syntheses Procedure. (URL: --INVALID-LINK--)
-
What are the other nitrating mixtures other than sulphuric acid & nitric acid? - Quora. (URL: --INVALID-LINK--)
-
What is the synthesis of 7-Fluoro Indazole? - FAQ - Guidechem. (URL: --INVALID-LINK--)
-
A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. (URL: --INVALID-LINK--)
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (URL: --INVALID-LINK--)
-
Di-nitration troubleshooting : r/Chempros - Reddit. (URL: --INVALID-LINK--)
-
Mitigating hazards during the nitration of fluorinated precursors - Benchchem. (URL: --INVALID-LINK--)
-
5-nitroindazole - Organic Syntheses Procedure. (URL: --INVALID-LINK--)
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (URL: --INVALID-LINK--)
-
This compound | C7H4FN3O2 | CID 74787696 - PubChem. (URL: --INVALID-LINK--)
-
CAS No : 1360952-20-0 | Product Name : this compound | Pharmaffiliates. (URL: --INVALID-LINK--)
-
A Comparative Analysis of the Reactivity of 5-Nitro- vs. 6-Nitro-1H-indazole-3-carbaldehyde - Benchchem. (URL: --INVALID-LINK--)
-
Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde - Benchchem. (URL: --INVALID-LINK--)
-
CN107805221A - Method for preparing 1H-indazole derivative - Google Patents. (URL: --INVALID-LINK--)
-
Synthesis and biological properties of new 5-nitroindazole derivatives - ResearchGate. (URL: --INVALID-LINK--)
-
This compound | 1360952-20-0 - ChemicalBook. (URL: --INVALID-LINK--)
-
WO2006048745A1 - Methods for preparing indazole compounds - Google Patents. (URL: --INVALID-LINK--)
-
Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC - NIH. (URL: --INVALID-LINK--)
-
Having trouble with nitration reaction of cytosine : r/Chempros - Reddit. (URL: --INVALID-LINK--)
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. 6-FLUORO-5-NITRO-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C7H4FN3O2 | CID 74787696 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in 5-Fluoro-6-nitro-1H-indazole Reactions
Welcome to the technical support center for the synthesis and analysis of 5-Fluoro-6-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with byproduct formation during their synthetic work. As a crucial building block in pharmaceutical development, ensuring the purity and well-defined impurity profile of this compound is paramount.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind the formation of common byproducts, provide detailed protocols for their identification, and suggest strategies for minimizing their presence in your reaction mixtures.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section addresses common problems observed during the synthesis and purification of this compound.
Question 1: My LC-MS analysis shows a major peak with the correct mass for my product, but also a significant secondary peak with the exact same mass. What is this impurity?
Answer:
This is a classic and very common issue when synthesizing substituted indazoles via electrophilic aromatic substitution, such as nitration. The impurity is almost certainly a positional isomer of your target compound.
Causality and Scientific Rationale: The synthesis of this compound typically involves the nitration of 5-fluoro-1H-indazole. The indazole ring system and the existing fluoro substituent direct the incoming nitro group. While the 6-position is electronically favored, nitration can also occur at other positions on the benzene ring, primarily the 4- and 7-positions, leading to the formation of 5-Fluoro-4-nitro-1H-indazole and 5-Fluoro-7-nitro-1H-indazole. These isomers have identical molecular weights and formulas (C₇H₄FN₃O₂) and thus cannot be distinguished by mass spectrometry alone.
Workflow for Isomer Identification and Resolution
Caption: Logical workflow for identifying isomeric byproducts.
Step-by-Step Methodologies:
-
Chromatographic Separation: Standard C18 columns may not resolve these isomers effectively. You should employ an orthogonal HPLC method. Columns that offer different selectivity, such as those with Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases, can exploit subtle differences in polarity and π-π interactions to achieve separation.[1]
-
Spectroscopic Analysis (NMR): This is the definitive method for identification. Isolate the impurity (e.g., via preparative HPLC) or analyze a mixture enriched with the byproduct.
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the position of the nitro group. For the desired 6-nitro product, you would expect to see distinct signals for the protons at the 4- and 7-positions. In contrast, the 4-nitro and 7-nitro isomers will have completely different splitting patterns.[2]
-
¹⁹F NMR: The fluorine at C-5 will couple with adjacent protons. The pattern and chemical shift can provide additional confirmation of the substitution pattern.
-
Data Summary: Expected Byproducts and Analytical Signatures
| Compound | Molecular Weight | Likely Formation Route | Key Identification Feature |
| This compound | 181.12 g/mol | Desired Product | Unique ¹H NMR signals for H-4 and H-7. |
| 5-Fluoro-4-nitro-1H-indazole | 181.12 g/mol | Isomeric Byproduct | Distinct aromatic region in ¹H NMR. H-7 proton significantly downfield. |
| 5-Fluoro-7-nitro-1H-indazole | 181.12 g/mol | Isomeric Byproduct | Different set of aromatic proton signals in ¹H NMR. H-4 proton significantly downfield. |
Question 2: My reaction has a low yield, and the crude material shows multiple byproducts, some with higher and lower masses than the desired product. What could be happening?
Answer:
This scenario suggests that besides the formation of isomers, other side reactions are occurring. These can include over-nitration, degradation of the starting material or product, or reactions involving impurities in your reagents.
Causality and Scientific Rationale:
-
Over-nitration: If the reaction conditions (temperature, concentration of nitric acid) are too harsh, a second nitro group can be added to the ring, resulting in a dinitrated product (e.g., 5-Fluoro-4,6-dinitro-1H-indazole). This would correspond to a byproduct with a mass of 226.11 g/mol ([M+45]).
-
N-Oxide Formation: The pyrazole nitrogen atoms are nucleophilic and can be oxidized by strong nitric acid, leading to the formation of an N-oxide . This results in a byproduct with a mass of 197.12 g/mol ([M+16]).
-
Ring Opening/Degradation: Indazole rings can be susceptible to degradation under strongly acidic and oxidative conditions, leading to a complex mixture of smaller, often highly polar, byproducts.
-
Nitrosamine Impurities: If the reaction involves nitrites (which can be present in nitric acid) and secondary amines (from degradation or solvent impurities like DMF), there is a potential to form nitrosamine impurities, which are a significant safety concern.[3]
Step-by-Step Methodologies:
-
LC-MS Analysis: This is your primary tool. Map out all major byproduct peaks and record their molecular weights. This will allow you to hypothesize their identities based on mass differences from your product (e.g., +45 for nitration, +16 for oxidation).
-
Reaction Condition Optimization:
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity and reduce over-nitration and degradation.
-
Controlled Reagent Addition: Add the nitrating agent slowly and portion-wise to avoid localized areas of high concentration.
-
Milder Nitrating Agents: Consider alternative nitrating agents like acetyl nitrate or nitronium tetrafluoroborate, which can sometimes offer better selectivity.[4]
-
-
Purification Strategy: Use flash column chromatography with a carefully selected solvent gradient to separate the different classes of byproducts based on polarity. The desired product, isomers, and dinitrated products will have different retention factors.
Reaction Pathway and Potential Side Reactions
Caption: Synthesis of this compound and common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to build a comprehensive impurity profile for my product?
An orthogonal approach using multiple analytical techniques is essential for building a robust impurity profile as required by regulatory authorities like the ICH and FDA.[5]
-
HPLC/UPLC with UV Detection: This is the workhorse for quantifying purity and known impurities. Use at least two different column chemistries (e.g., C18 and PFP) to ensure no impurities are co-eluting.[6]
-
LC-MS: Indispensable for detecting and identifying unknown impurities by providing molecular weight information. High-resolution mass spectrometry (HRMS) can help determine elemental composition.[7]
-
NMR Spectroscopy: The most powerful tool for definitive structural elucidation of isolated impurities. ¹H, ¹³C, and ¹⁹F NMR are all valuable.[8]
-
Gas Chromatography (GC-MS): Useful for identifying volatile or semi-volatile impurities, including residual solvents.
Q2: How can I modify my reaction work-up to minimize impurities in the isolated product?
The work-up procedure is critical. Rushing this step can lead to a crude product that is difficult to purify.
-
Careful Quenching: Quench the reaction by slowly adding the acidic mixture to ice water, rather than the other way around, to dissipate heat effectively and prevent runaway reactions.
-
pH Adjustment and Extraction: After quenching, carefully neutralize the mixture. For indazoles, which are weakly basic, adjusting the pH can be used to move the product and certain impurities between aqueous and organic layers. A typical extraction might involve neutralizing with a base like sodium bicarbonate and extracting with ethyl acetate.[9]
-
Washes: Wash the combined organic layers with water and then brine to remove residual acids and water-soluble impurities.[10]
-
Drying and Concentration: Dry the organic layer thoroughly with an agent like anhydrous magnesium sulfate before concentrating under reduced pressure to prevent hydrolysis of the product.
Q3: Are there any specific safety concerns associated with the byproducts of this reaction?
Yes. Besides the inherent hazards of working with strong acids and nitrating agents, be aware of:
-
Polynitrated Aromatics: Dinitrated byproducts can be more thermally sensitive and potentially explosive than the mono-nitro product. Handle with care and avoid excessive heating.
-
Nitrosamines: As mentioned, these are potential carcinogens. If your synthesis uses reagents or solvents that could form them (e.g., sodium nitrite, DMF), it is critical to use analytical methods capable of detecting them at trace levels.[3]
References
- 1. nacalai.com [nacalai.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmasciences.in [pharmasciences.in]
- 4. digitallibrary.usc.edu [digitallibrary.usc.edu]
- 5. rroij.com [rroij.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. benchchem.com [benchchem.com]
- 8. bg.copernicus.org [bg.copernicus.org]
- 9. 6-FLUORO-5-NITRO-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 5-Fluoro-6-nitro-1H-indazole
An in-depth technical guide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive resource for the purification of 5-Fluoro-6-nitro-1H-indazole by column chromatography. It is structured as a technical support hub, offering detailed protocols, frequently asked questions, and a troubleshooting guide in a direct question-and-answer format to address specific experimental challenges.
Section 1: Pre-Chromatography Considerations & FAQs
Before commencing the purification, it is critical to understand the compound's properties and to properly develop a separation method. This section addresses common preliminary questions.
Q1: What are the essential physicochemical and safety properties of this compound?
A1: Understanding the compound's characteristics is paramount for both safety and successful purification. This compound is a solid at room temperature.[1] Key properties are summarized in the table below. From a safety perspective, it is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] Always handle this compound in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
| Property | Value | Source |
| Molecular Formula | C₇H₄FN₃O₂ | PubChem[2] |
| Molecular Weight | 181.12 g/mol | PubChem[2] |
| Appearance | Solid | CymitQuimica[1] |
| Purity | Typically >95% | CymitQuimica[1] |
| InChI Key | JRSRHHJSNKBZCB-UHFFFAOYSA-N | CymitQuimica[1] |
Q2: What are the likely impurities from the synthesis of this compound?
A2: The compound is typically synthesized via nitration of a fluoro-indazole precursor.[4][5] Consequently, common impurities may include unreacted starting material (e.g., 6-Fluoro-1H-indazole), regioisomers (such as 4-fluoro-6-nitro-1H-indazole), and potentially di-nitrated byproducts. The goal of the chromatography is to separate the desired 5-fluoro-6-nitro isomer from these structurally similar compounds.
Q3: How do I select the right solvent system for the column?
A3: The optimal mobile phase (eluent) is determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.25-0.35, which generally provides the best separation on a column.[6]
-
Stationary Phase: Standard silica gel (230-400 mesh) is the most common choice.
-
Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[7][8]
Test various ratios of these solvents on a TLC plate spotted with the crude reaction mixture. An example of a TLC development process is shown below.
| Solvent System (Hexane:Ethyl Acetate) | Hypothetical Rf of Product | Observation & Recommendation |
| 9:1 | 0.70 | Too high. Compound will elute too quickly with poor separation. Increase polarity. |
| 7:3 | 0.30 | Optimal. Good separation from impurities is likely. This is a good starting point for the column.[6] |
| 1:1 | 0.05 | Too low. Compound will be strongly retained, leading to long elution times and band broadening. Decrease polarity. |
Q4: Is this compound stable on silica gel?
A4: Some nitro-aromatic or heterocyclic compounds can degrade on the acidic surface of silica gel.[9] To check for stability, spot the crude mixture on a TLC plate, and after developing it in one direction, let the solvent evaporate completely. Then, turn the plate 90 degrees and re-develop it in the same solvent system (a technique known as 2D TLC). If new spots appear off the diagonal, it indicates degradation on the silica. If this occurs, consider deactivating the silica gel with a small amount of triethylamine in the eluent or using an alternative stationary phase like alumina.[9]
Section 2: Detailed Step-by-Step Purification Protocol
This protocol outlines the procedure for purifying this compound using flash column chromatography.
Experimental Workflow Diagram
Caption: Workflow for chromatographic purification.
Protocol Steps:
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat, stable bed. Do not let the solvent level drop below the top of the silica.[10]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a suitable solvent like dichloromethane or acetone.
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.[10]
-
Gently add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system (e.g., 7:3 hexanes:ethyl acetate).
-
Maintain a constant flow rate. For flash chromatography, this is typically achieved with positive pressure from a pump or inert gas.
-
Collect fractions of equal volume in an ordered array of test tubes or vials. The size of the fractions depends on the column size, but 10-20 mL fractions are common for mid-scale purifications.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the elution process by spotting collected fractions onto TLC plates. Visualize the spots under a UV lamp.
-
Identify the fractions containing the pure desired product (single spot at the correct Rf).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Section 3: Troubleshooting Guide
This section addresses common issues encountered during column chromatography in a Q&A format.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common issues.
Q5: My compound is not coming off the column, or is moving extremely slowly. What should I do?
A5: This is a common issue indicating that the compound is too strongly adsorbed to the silica.
-
Cause: The eluent is not polar enough to displace the compound from the stationary phase.
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you started with 7:3 hexanes:ethyl acetate, you can switch to a 1:1 mixture. It is often best to do this in a stepwise fashion to avoid eluting impurities along with your product.[9]
-
Expert Tip: If there are no impurities with a lower Rf than your product, you can significantly increase the solvent polarity once the compound begins to elute to speed up the process and prevent excessive tailing.[9]
Q6: My compound eluted immediately in the first few fractions with impurities. What went wrong?
A6: This indicates that the compound has very low affinity for the stationary phase in the chosen solvent system.
-
Cause: The eluent is too polar.
-
Solution: You must restart the chromatography with a less polar solvent system. Re-develop your method using TLC, aiming for a lower Rf value (0.25-0.35) by decreasing the proportion of the polar solvent (e.g., try 9:1 hexanes:ethyl acetate).
Q7: The separation between my product and an impurity is poor. The spots are overlapping in the collected fractions.
A7: This is a resolution problem that can stem from several factors.
-
Cause 1: Column Overloading. Too much crude material was loaded onto the column, exceeding its separation capacity.
-
Solution 1: Reduce the amount of material loaded or use a larger column with more silica gel.
-
Cause 2: Poor Column Packing. Cracks, channels, or an uneven surface in the silica bed will lead to band broadening and poor separation.
-
Solution 2: The column must be repacked. Ensure the silica is packed uniformly as a slurry and the top surface is flat and protected with a layer of sand.[10]
-
Cause 3: Inappropriate Solvent System. The chosen eluent may move the product and impurity at very similar rates.
-
Solution 3: Re-evaluate your solvent system with TLC. Try different solvent combinations (e.g., dichloromethane/methanol) to see if you can achieve a greater difference in Rf values (ΔRf) between the desired compound and the impurity.[4]
Q8: I ran the column, but my final yield is very low, even though the reaction seemed to work well.
A8: A low recovery can be frustrating and may point to compound instability or loss during the process.
-
Cause 1: Compound Degradation. As mentioned, the compound may be unstable on silica gel.[9]
-
Solution 1: Confirm stability using 2D TLC. If degradation is observed, try deactivating the silica or using a different stationary phase like alumina.
-
Cause 2: Irreversible Adsorption. The compound may be binding irreversibly to the silica. This is more common with very polar compounds.
-
Solution 2: Try flushing the column with a very polar solvent like 10% methanol in dichloromethane at the end of the run to recover any strongly bound material.
-
Cause 3: The compound is colorless and was missed. The fractions containing the product may have been discarded by mistake.
-
Solution 3: Always use a visualization technique like a UV lamp to analyze all fractions by TLC before discarding them. Some compounds are not UV-active and may require staining (e.g., with permanganate or vanillin stain).
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H4FN3O2 | CID 74787696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1360952-20-0 [amp.chemicalbook.com]
- 4. 6-FLUORO-5-NITRO-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. 6-FLUORO-5-NITRO-1H-INDAZOLE | 633327-51-2 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
stability issues of 5-Fluoro-6-nitro-1H-indazole under reaction conditions
Welcome to the dedicated technical support guide for 5-Fluoro-6-nitro-1H-indazole. This resource is designed for researchers, medicinal chemists, and process scientists who utilize this versatile but sensitive intermediate. Our goal is to move beyond simple protocols and provide a deeper understanding of the molecule's reactivity and stability, enabling you to anticipate challenges, troubleshoot effectively, and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs) - Core Stability & Handling
This section addresses fundamental questions regarding the intrinsic properties and proper management of this compound.
Q1: What are the recommended storage conditions for this compound and why?
A1: To ensure maximum shelf-life and prevent gradual degradation, the compound should be stored under refrigerated conditions at 2-8°C .[1][2] It is crucial to keep it in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Causality Explained: The molecule possesses two electron-withdrawing groups (fluoro and nitro) on an indazole scaffold. This electronic profile makes it susceptible to long-term degradation pathways that are accelerated by heat, ambient moisture, and atmospheric oxygen. Nitroaromatic compounds, in general, can be thermally sensitive.[3][4] Refrigeration slows down the kinetic rate of any potential decomposition reactions. The inert atmosphere is critical to prevent slow oxidation reactions.[1]
Q2: I've noticed the solid material darkening over time. Is it still usable?
A2: A change in color (e.g., from light cream/yellow to tan or brown) is a visual indicator of potential degradation.[1] While minor discoloration may not significantly impact reactions where the material is used in excess, it is a strong warning sign.
-
Expert Recommendation: Before using discolored material in a critical or large-scale reaction, it is imperative to re-qualify it. A purity analysis via HPLC or ¹H-NMR is recommended to quantify the level of impurities. If significant degradation is confirmed, it is best to use a fresh lot of the starting material to ensure reproducibility and avoid introducing unknown byproducts into your reaction stream.
Q3: What are the primary safety concerns when handling this compound?
A3: According to its safety profile, this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6]
-
Protocol & Best Practices: Always handle this compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves.[7] Avoid creating dust when weighing or transferring the solid. In case of accidental contact, wash skin thoroughly with soap and water, and flush eyes with copious amounts of water for several minutes.[6]
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this exact molecule is not extensively published, both nitroaromatic and fluorinated aromatic compounds can be susceptible to photolytic degradation.[8][9] The nitro group can absorb UV-Vis light, potentially leading to radical reactions or decomposition.
-
Practical Implication: As a precautionary measure, it is best to protect reaction mixtures containing this compound from direct, high-intensity light. Using amber glass reaction vessels or wrapping clear glass vessels in aluminum foil is a simple and effective way to mitigate potential photodecomposition.
Part 2: Troubleshooting Guide for Synthetic Reactions
This section provides in-depth solutions to common problems encountered during chemical transformations involving this compound.
Issue 1: Low Yields and Dark Tars During Nitro Group Reduction
One of the most common applications for this molecule is the reduction of the C6-nitro group to form 5-fluoro-1H-indazol-6-amine, a key building block.
Q: My reaction to reduce the nitro group (e.g., using H₂/Pd-C or SnCl₂/HCl) is consistently low-yielding and produces a significant amount of dark, insoluble material. What is happening?
A: This is a classic symptom of compound instability under the reaction conditions, leading to polymerization or the formation of complex byproducts. The cause is multi-faceted, stemming from the molecule's inherent reactivity.
-
Mechanistic Insight: The indazole ring, activated by two potent electron-withdrawing groups (-NO₂ and -F), is highly electron-deficient. This makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) .[10][11] During the reduction, the newly formed, electron-rich amino group of the product can act as a nucleophile, attacking the electron-deficient ring of another molecule of starting material or an intermediate. This process can lead to dimerization and polymerization, resulting in the intractable tars you observe. Furthermore, many reduction methods for nitroarenes are known to proceed through nitroso and hydroxylamine intermediates, which can also participate in side reactions.[12][13]
Troubleshooting Workflow: Nitro-Group Reduction
The following workflow provides a logical sequence for diagnosing and solving issues during the reduction of this compound.
Caption: Troubleshooting workflow for nitro group reduction.
Recommended Protocol: Catalytic Hydrogenation
Catalytic hydrogenation is often the cleanest method for this transformation as it avoids harsh acidic conditions.[14][15]
-
Inerting the Vessel: Add this compound (1.0 eq) and 10% Palladium on Carbon (5-10 mol% Pd) to a flask suitable for hydrogenation.
-
Solvent Addition: Add a suitable solvent such as Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF). Methanol can be used but may be more nucleophilic if side reactions are a concern.
-
Atmosphere Exchange: Seal the vessel and purge thoroughly with Nitrogen or Argon, followed by purging with Hydrogen gas.
-
Reaction: Maintain the reaction under a positive pressure of Hydrogen (a balloon is sufficient for small scale) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress carefully by TLC or LC-MS (typically 2-6 hours). Look for the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the amine product.
-
Workup: Once the reaction is complete, carefully purge the vessel with Nitrogen to remove all Hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with fresh solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-fluoro-1H-indazol-6-amine, which can be purified by column chromatography or recrystallization if necessary.
Data Summary: Comparison of Reduction Methods
| Reagent/Catalyst | Typical Conditions | Advantages | Potential Issues & Mitigation |
| H₂ / Pd-C | H₂ (1 atm), EtOAc or THF, RT | Clean, high yield, neutral conditions. | Catalyst can be pyrophoric. Risk of dehalogenation (less common for C-F). Mitigation: Ensure proper inerting and catalyst handling. |
| SnCl₂·2H₂O / HCl | EtOH or HCl(aq), 0°C to 60°C | Effective and well-established.[10] | Harsh acidic conditions can promote side reactions/tarring. Requires basic workup to remove tin salts. Mitigation: Maintain low temperatures; add reagents slowly. |
| Fe / NH₄Cl | EtOH/H₂O, Reflux | Milder than strong acid, inexpensive.[10][15] | Can be slow and require vigorous stirring. Iron sludge can complicate filtration. Mitigation: Use finely divided iron powder; ensure efficient stirring. |
| Sodium Sulfide (Na₂S) | EtOH/H₂O, Reflux | Useful for substrates sensitive to acid or hydrogenation. Can be selective.[15] | Can generate H₂S gas. Reaction progress can be sluggish. Mitigation: Perform in a well-ventilated hood; monitor reaction carefully. |
Issue 2: Unexpected Side Products in Nucleophilic Substitution Reactions
Q: I am trying to perform a reaction at the N-1 position of the indazole (e.g., an alkylation or arylation), but I am getting a mixture of products or recovery of starting material. Why is this difficult?
A: The N-H proton of the indazole is acidic (pKa ≈ 13.9 for unsubstituted indazole), but the presence of two strong electron-withdrawing groups on the benzene ring significantly increases this acidity.[16] While this facilitates deprotonation, it also creates a highly stable indazolide anion. The negative charge is delocalized over the pyrazole ring and the electron-deficient benzene ring, which can reduce its nucleophilicity at N-1.
-
Mechanistic Insight: The reaction is an equilibrium between the two tautomers (1H and 2H), with the 1H-form being thermodynamically more stable.[17][18] Upon deprotonation, a single anion is formed. The subsequent reaction with an electrophile can occur at either N-1 or N-2, leading to a mixture of regioisomers. The ratio is highly dependent on the electrophile and reaction conditions (solvent, counter-ion, temperature).
Logical Relationship Diagram: N-1 vs. N-2 Alkylation
Caption: Factors influencing regioselectivity in N-substitution reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H4FN3O2 | CID 74787696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 16. caribjscitech.com [caribjscitech.com]
- 17. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 18. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in Reactions of 5-Fluoro-6-nitro-1H-indazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-fluoro-6-nitro-1H-indazole. This guide provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to address the significant challenge of managing regioselectivity in reactions involving this highly functionalized and synthetically valuable scaffold.
Core Concepts: Understanding the Challenge
The indazole ring system presents a fundamental challenge in synthetic chemistry due to annular tautomerism . The proton on the pyrazole moiety can reside on either nitrogen, leading to the 1H- and 2H-indazole tautomers. While the 1H-tautomer is generally the more thermodynamically stable form, direct substitution reactions like alkylation or acylation often yield a mixture of N1 and N2 products.[1][2]
For This compound , this challenge is amplified by the powerful electronic effects of its substituents:
-
6-Nitro Group: A potent electron-withdrawing group that deactivates the entire ring system towards electrophilic attack but significantly influences the nucleophilicity and relative stability of the N1 and N2 anions.
-
5-Fluoro Group: An electronegative atom that further modulates the electronic landscape through inductive and mesomeric effects, activating the C5 position for potential nucleophilic aromatic substitution (SNAr).
Mastering regioselectivity requires a nuanced understanding of how reaction conditions can be manipulated to favor either kinetic or thermodynamic pathways.
Caption: Competing N1 vs. N2 reaction pathways originating from the indazole tautomers.
Frequently Asked Questions & Troubleshooting Guides
Part 1: Regioselectivity in N-Substitution Reactions
Question 1: My N-alkylation reaction is producing a difficult-to-separate mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?
Answer: This is the most common issue encountered with indazoles. Achieving high N1 selectivity requires steering the reaction towards the thermodynamically more stable product. The key is to use conditions that allow for equilibration or that sterically and electronically favor N1 attack.
Causality & Mechanism: The N1-substituted indazole is typically the thermodynamically favored isomer.[3] By using a strong, non-nucleophilic base in a suitable solvent, you can generate the indazolide anion. The choice of the counter-ion (from the base) and the solvent system can then influence the site of alkylation. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is a well-established method for promoting N1-alkylation.[3][4][5] It is postulated that the sodium cation may coordinate with the N2 lone pair, sterically hindering the approach of the electrophile and thus directing it to the N1 position.[5]
Troubleshooting & Optimization Strategies:
| Parameter | Recommendation for N1-Selectivity | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base. The Na+ counter-ion is effective at directing N1 substitution.[3][5] |
| Solvent | Tetrahydrofuran (THF) or DMF | Aprotic solvents that solvate the cation, influencing the reactivity of the anion. THF is often preferred.[3][5] |
| Temperature | 0 °C to Room Temperature | Lower temperatures can enhance selectivity by minimizing side reactions. |
| Electrophile | Primary Alkyl Halides (e.g., Iodides, Bromides) | Less sterically hindered electrophiles generally provide better results. |
Protocol: Selective N1-Alkylation of this compound
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of Sodium Hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30-60 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the resulting dark-colored solution back to 0 °C. Add the alkylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated isomer.
Question 2: My synthetic target is the N2-substituted isomer. Which conditions should I use to selectively form this product?
Answer: Selectivity for the N2 position, often the kinetically favored product, requires a different strategic approach. Instead of the thermodynamic control used for N1, you must employ conditions that favor the more accessible N2 lone pair or use specific reagents known to direct N2 substitution.
Causality & Mechanism: The N2 lone pair is generally considered more sterically accessible for reaction in the neutral indazole.[6] Therefore, reactions under acidic conditions or those involving bulky reagents can favor N2.
-
Acid-Catalyzed Alkylation: A highly effective modern method involves reacting the indazole with an alkyl 2,2,2-trichloroacetimidate under strongly acidic conditions (e.g., TfOH).[7] The indazole is protonated, and the N2 nitrogen acts as the nucleophile. This method is exceptionally selective and avoids the formation of N1 isomers.[7]
-
Mitsunobu Reaction: The Mitsunobu reaction (using PPh₃, DIAD/DEAD) is also known to show a strong preference for producing the N2-alkylated isomer.[3][5]
-
Substituent Effects: It is well-documented that strong electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me) confer excellent N2-regioselectivity (≥96%).[3][5][8] While your substrate has the nitro group at C6, its powerful electron-withdrawing nature is expected to significantly influence the N2 position, making it a favorable site under specific conditions.
Caption: Decision workflow for selecting N1 vs. N2 alkylation conditions.
Protocol: Selective N2-Alkylation via Acid Catalysis (Adapted from Clemens, J. et al.[7])
-
Preparation: To a solution of this compound (1.0 equivalent) and the desired alkyl 2,2,2-trichloroacetimidate (1.5 equivalents) in an anhydrous, non-coordinating solvent (e.g., 1,2-dichloroethane or dioxane), add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1-0.2 equivalents) at room temperature under an inert atmosphere.
-
Reaction: Stir the mixture at room temperature or gently heat (e.g., 50-80 °C) as needed. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via silica gel chromatography to yield the pure N2-alkylated product.
Question 3: I need to perform a Nucleophilic Aromatic Substitution (SNAr) on the benzene ring. Is this feasible, and where will it occur?
Answer: Yes, SNAr is not only feasible but is a highly likely reaction pathway for this substrate due to its electronic makeup.
Causality & Mechanism: The key to SNAr is having a good leaving group (like a halogen) on an aromatic ring that is heavily activated by strong electron-withdrawing groups positioned ortho or para to it. In this compound, you have exactly this arrangement:
-
Leaving Group: The fluoro group at C5.
-
Activating Group: The nitro group at C6 is ortho to the fluorine, strongly activating it for nucleophilic attack.
Therefore, you can expect a nucleophile (e.g., an amine, alkoxide, or thiol) to displace the fluorine atom at the C5 position with high regioselectivity. The reaction proceeds through a stabilized Meisenheimer complex intermediate.
Experimental Considerations:
-
Nucleophile: A strong nucleophile is required. Primary and secondary amines are common.
-
Solvent: A polar aprotic solvent like DMF, DMSO, or NMP is ideal to dissolve the reagents and facilitate the reaction.
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is often added to neutralize any acid formed during the reaction, especially when using amine nucleophiles.
-
Temperature: The reaction may require heating (e.g., 80-120 °C) to proceed at a reasonable rate.
This selective SNAr reaction provides a powerful method for introducing diversity at the C5 position of the indazole core.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
preventing degradation of 5-Fluoro-6-nitro-1H-indazole during workup
Technical Support Center: 5-Fluoro-6-nitro-1H-indazole
A Guide to Preventing Degradation During Experimental Workup
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you navigate the nuances of its handling, particularly during the critical workup phase. The stability of this molecule is paramount for achieving high purity and yield, and understanding its potential degradation pathways is key to successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the workup of this compound.
Question 1: After quenching my nitration reaction, my crude product appears dark brown or tarry. What is causing this discoloration?
Answer: A dark brown or black color is a common indicator of degradation, often due to excessive heat or overly harsh pH conditions during the workup.[1] The two most likely causes are:
-
Thermal Degradation: Nitration reactions are highly exothermic. If the reaction mixture is not adequately cooled before and during the quench, localized hot spots can cause decomposition of the nitro-indazole product. Nitroaromatic compounds can be thermally sensitive.[2]
-
Acid-Catalyzed Decomposition: While the indazole ring is relatively stable, prolonged exposure to highly concentrated strong acids (like residual sulfuric and nitric acid from the nitration) at elevated temperatures can lead to side reactions and polymerization, resulting in tar formation.
Troubleshooting Action:
-
Controlled Quenching: Always pour the reaction mixture slowly and with vigorous stirring into a pre-chilled slurry of crushed ice and water.[3] This serves to rapidly dilute the acid and dissipate heat, minimizing thermal stress on the product.
-
Temperature Monitoring: Ensure the temperature of the quenching vessel does not rise significantly. An ice bath can be used to maintain a low temperature throughout the process.
Question 2: My yield is significantly lower than expected after performing a basic wash with sodium hydroxide. Where is my product going?
Answer: You are likely observing base-catalyzed degradation. While a basic wash is necessary to remove residual acids, strong bases like sodium hydroxide (NaOH) can be detrimental to this compound. The molecule has two primary vulnerabilities to strong bases:
-
Nucleophilic Aromatic Substitution (SNAr): The indazole ring is electron-deficient due to the potent electron-withdrawing effects of the nitro group and the fluorine atom. This makes the carbon atom attached to the fluorine susceptible to nucleophilic attack by hydroxide ions (OH⁻), leading to the substitution of the fluoro group with a hydroxyl group.
-
Deprotonation and Ring Instability: The N-H proton of the indazole ring is acidic. In the presence of a strong base, it can be deprotonated to form an indazolide anion. This anion may be less stable, potentially leading to ring-opening or other decomposition pathways, especially at elevated temperatures. Some heterocyclic rings are known to be unstable under basic conditions.[4]
Troubleshooting Action:
-
Use a Weaker Base: Neutralize residual acid using a milder base such as a saturated or 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3][5] These bases are strong enough to neutralize mineral acids but are generally not nucleophilic enough to displace the fluoride or cause significant degradation.
-
Monitor pH: When washing with a base, aim for a pH of 7-8 in the aqueous layer. Avoid highly alkaline conditions (pH > 10).
-
Keep it Cold: Perform all basic washes at a low temperature (0-10 °C) to reduce the rate of any potential degradation reactions.
Question 3: I see an unexpected new spot on my TLC/LC-MS analysis after the workup. What could this impurity be?
Answer: An unexpected spot suggests the formation of a byproduct. Based on the structure of this compound, the new spot could be one of several degradation products. The identity depends on the specific conditions of your workup.
| Potential Impurity | Likely Cause | Preventative Measure |
| 5-Hydroxy-6-nitro-1H-indazole | Strong base (e.g., NaOH, KOH) used during neutralization wash, leading to SNAr. | Use a mild base like NaHCO₃ or Na₂CO₃ for neutralization.[3][5] |
| Reduced Amino Compound | Presence of a reducing agent. This is less common during standard workup but can occur if certain metals or reagents are inadvertently introduced. | Ensure all glassware and reagents are clean and appropriate for the reaction. |
| Isomeric Byproducts | Incomplete reaction or side-reactions during the initial synthesis. | Optimize the primary synthesis reaction conditions (temperature, time, stoichiometry). |
Troubleshooting Action:
-
Characterize the Impurity: If possible, isolate and characterize the byproduct using techniques like mass spectrometry or NMR to confirm its structure. This will provide definitive evidence of the degradation pathway.
-
Systematic Workup Analysis: Take a small aliquot of the organic layer after each wash step and analyze it by TLC or LC-MS. This will help you pinpoint exactly which step is causing the impurity to form.
Visualizing the Process: Workflows and Degradation
To better understand the critical points in the workup, the following diagrams illustrate the recommended workflow and potential degradation pathways.
Caption: Recommended workup workflow for this compound.
References
challenges in the fluorination step of 5-Fluoro-6-nitro-1H-indazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Fluoro-6-nitro-1H-indazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging fluorination step in the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we have compiled this resource based on established principles of organic chemistry and extensive experience in the synthesis of fluorinated heterocyclic compounds.
Introduction
The introduction of a fluorine atom into a molecule can significantly alter its biological properties, making fluorination a critical step in drug discovery. The synthesis of this compound, a valuable building block, presents a unique set of challenges, particularly in the regioselective fluorination of the 6-nitro-1H-indazole precursor. This guide will address the common issues encountered during this electrophilic fluorination step and provide practical solutions to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorination of 6-nitro-1H-indazole challenging?
The primary challenge lies in controlling the regioselectivity of the reaction. The indazole ring system has multiple positions susceptible to electrophilic attack, and the directing effects of the nitro group and the pyrazole ring can lead to a mixture of isomers. The nitro group is a strong deactivating group, which can also lead to sluggish reaction rates.
Q2: What are the most common fluorinating agents for this type of reaction?
Electrophilic fluorinating agents are typically used for this transformation. Selectfluor® (F-TEDA-BF4) is a widely used, stable, and effective reagent for the fluorination of a variety of aromatic and heteroaromatic compounds.[1][2][3] N-Fluorobenzenesulfonimide (NFSI) is another common alternative.[4]
Q3: What is the likely mechanism for the fluorination of 6-nitro-1H-indazole with Selectfluor®?
The mechanism of electrophilic fluorination with N-F reagents like Selectfluor® is complex and still a subject of debate. It is generally believed to proceed through either a single-electron transfer (SET) pathway or a direct SN2-type attack of the aromatic ring on the electrophilic fluorine atom.[2][4]
Q4: How does the nitro group influence the regioselectivity of fluorination?
The nitro group is a meta-directing deactivating group for electrophilic aromatic substitution. On the benzene ring portion of the indazole, this would direct incoming electrophiles to the positions meta to the nitro group. However, the overall regioselectivity is a result of the combined electronic effects of the nitro group and the electron-rich pyrazole ring.
Troubleshooting Guide
This section addresses specific problems you may encounter during the fluorination of 6-nitro-1H-indazole.
Problem 1: Low or No Conversion of Starting Material
Q: I am observing very little or no consumption of my 6-nitro-1H-indazole starting material. What are the likely causes and how can I improve the conversion?
A: Low reactivity in this system is a common issue due to the deactivating nature of the nitro group. Here are several factors to consider and potential solutions:
-
Insufficient Reaction Temperature: Electrophilic fluorination of deactivated substrates often requires elevated temperatures.
-
Solution: Gradually increase the reaction temperature. For instance, if you are running the reaction at room temperature, try increasing it to 50 °C, 80 °C, or even higher, while carefully monitoring for decomposition.[5]
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the solubility of the reagents and the reaction rate.
-
Suboptimal Fluorinating Agent: While Selectfluor® is a potent fluorinating agent, its reactivity might not be sufficient under your current conditions.
-
Solution: Consider using a more reactive N-F reagent or adding an activating additive. However, be aware that this may also decrease the regioselectivity.
-
-
Decomposition of Reagents: Ensure that your fluorinating agent has not degraded.
-
Solution: Use a freshly opened bottle of the fluorinating agent or verify the activity of your current batch.
-
| Parameter | Recommendation | Rationale |
| Temperature | Start at room temperature and incrementally increase to 50-120 °C. | Overcomes the activation energy barrier for the deactivated substrate.[5] |
| Solvent | Acetonitrile, DMF | Good solubility for both the substrate and Selectfluor®.[6] |
| Fluorinating Agent | Selectfluor®, NFSI | Proven efficacy in fluorinating heteroaromatics.[1][4] |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Q: My reaction is producing a mixture of isomers. How can I improve the selectivity for this compound?
A: Achieving high regioselectivity is the most significant challenge in this synthesis. The formation of multiple isomers is expected due to the complex electronics of the substituted indazole ring.
-
Understanding Directing Effects: The pyrazole ring of indazole is electron-rich and generally directs electrophiles to the C3, C5, and C7 positions. The nitro group at C6 is a strong deactivating and meta-directing group, which would favor substitution at C5 and C7. The desired 5-fluoro isomer is electronically favored due to the ortho, para-directing nature of the pyrazole nitrogen and the meta-directing effect of the nitro group. However, other isomers are possible.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature may improve selectivity by favoring the product formed via the lowest activation energy pathway.
-
Solvent: The polarity of the solvent can influence the transition state and thus the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., DCE) to polar aprotic (e.g., acetonitrile, DMF).
-
Additives: The addition of a Lewis or Brønsted acid could potentially alter the regioselectivity by coordinating to the substrate or the fluorinating agent. This should be approached with caution as it can also lead to side reactions.
-
Potential Regioisomers:
Caption: Potential regioisomers from the fluorination of 6-nitro-1H-indazole.
-
Purification: If a mixture of isomers is unavoidable, focus on developing a robust purification method.
-
Solution: Column chromatography is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation. Recrystallization may also be effective if the isomers have sufficiently different solubilities.
-
Problem 3: Product Decomposition
Q: I am observing decomposition of my product, especially at higher temperatures. How can I mitigate this?
A: Nitro-containing aromatic compounds can be thermally sensitive.
-
Temperature Control:
-
Solution: Carefully control the reaction temperature and avoid excessive heating. If the reaction requires heat, determine the minimum temperature necessary for a reasonable reaction rate.
-
-
Reaction Time:
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.
-
-
Work-up Conditions:
-
Solution: Ensure that the work-up procedure is performed without delay and at a reduced temperature if necessary. Avoid strongly acidic or basic conditions during work-up if the product is sensitive.
-
Proposed Experimental Protocol
This is a suggested starting protocol based on general procedures for the fluorination of heteroaromatics. Optimization will be necessary.
-
Reaction Setup: To a solution of 6-nitro-1H-indazole (1.0 eq) in anhydrous acetonitrile (0.1 M) in a sealed tube, add Selectfluor® (1.2 eq).
-
Heating: Stir the reaction mixture at 80 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS every hour.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Analytical Support
Accurate analysis is crucial for troubleshooting and optimizing your reaction.
-
Reaction Monitoring:
-
TLC: A quick and easy way to monitor the disappearance of the starting material and the appearance of products. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
-
LC-MS: Provides more detailed information on the conversion and the formation of byproducts, including their molecular weights.
-
-
Product Characterization:
-
NMR Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure of the desired product and identifying any isomeric impurities. The coupling constants in the 1H and 19F NMR spectra will be critical for confirming the position of the fluorine atom.
-
Mass Spectrometry: Confirms the molecular weight of the product.
-
Troubleshooting Workflow
References
- 1. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectfluor - Wikipedia [en.wikipedia.org]
- 3. REF Case study search [impact.ref.ac.uk]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 5-Fluoro-6-nitro-1H-indazole
Overview: The Challenge of 5-Fluoro-6-nitro-1H-indazole
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Its structure, featuring a planar indazole core, a highly polar nitro group, and an electron-withdrawing fluorine atom, contributes to strong intermolecular forces and high crystal lattice energy.[4][5][6] These characteristics are the primary cause of its notoriously poor solubility in many common reaction media. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for diagnosing and overcoming these solubility challenges through a series of troubleshooting steps, in-depth protocols, and frequently asked questions.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Q1: My this compound is not dissolving in my chosen solvent (e.g., Acetonitrile, Ethyl Acetate) even at elevated temperatures. What should I do first?
A1: This is a classic sign that the solvent's polarity is mismatched with the solute's requirements. The indazole's rigid, aromatic structure combined with its polar nitro and N-H groups demands a solvent that can effectively disrupt its strong crystal packing.
-
Immediate Action: Your first step should be to introduce a co-solvent .[7][8][9] Co-solvents work by altering the overall properties of the solvent medium to better match the solute.[10][11] For this compound, highly polar aprotic solvents are excellent candidates.
-
Recommended Co-solvents: Try adding N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) dropwise to your suspension until the solid dissolves. These solvents excel at solvating polar, heterocyclic compounds.
-
Causality: These co-solvents have high dielectric constants and strong dipole moments, which effectively shield the polar regions of the indazole molecule, breaking down the intermolecular forces that hold the crystal lattice together.[12][13]
-
-
Self-Validation Step: Before proceeding with your reaction, ensure the co-solvent is compatible with your reagents. Run a quick stability test by dissolving a small amount of your starting material in the new solvent mixture and holding it at the reaction temperature for an hour. Check for degradation using TLC or LC-MS.
Q2: I managed to dissolve the compound with a co-solvent, but it precipitates out when I add my other reagents or as the reaction progresses. Why is this happening and how can I fix it?
A2: This phenomenon, known as "crashing out," typically occurs for two reasons: a change in the overall polarity of the reaction medium upon adding less polar reagents, or the consumption of the starting material to form a product with different solubility characteristics.
-
Immediate Action & Causality:
-
Increase the Proportion of Co-solvent: The simplest solution is to increase the volume of the polar aprotic co-solvent (DMF, DMSO) in your reaction mixture. This ensures the medium remains sufficiently polar to keep all components in the solution phase.
-
Consider a Surfactant: If adding more solvent is not feasible (e.g., due to concentration requirements), a surfactant can be a powerful tool.[14][15] Surfactants are molecules with both polar and non-polar regions that can form micelles to encapsulate poorly soluble compounds, effectively keeping them dispersed in the solvent.[16][17][18] Non-ionic surfactants like Tween® 80 or Triton™ X-100 are often used in organic synthesis.[19][20] Start with a low concentration (e.g., 0.5-1% v/v).
-
-
Self-Validation Step: Perform a small-scale trial. Set up a miniature version of your reaction in the proposed new solvent system to confirm that the starting material remains soluble throughout the reaction's duration.
Q3: My reaction requires a non-polar solvent system (e.g., Toluene, Dichloromethane), but this compound has virtually no solubility. Are there any options?
A3: This is a significant challenge. Forcing a polar, crystalline compound into a non-polar solvent requires more advanced techniques that modify the solid-state properties of the compound itself or create a favorable microenvironment.
-
Recommended Strategy: Solid Dispersion The most effective approach here is to use a solid dispersion . This involves dispersing the drug molecules within a hydrophilic carrier at a solid state.[21][22][23][24] When introduced to the reaction solvent, the carrier dissolves and releases the indazole on a molecular level, bypassing the high energy barrier of crystal lattice dissolution.[22][25]
-
Why it Works: By converting the crystalline drug into an amorphous state dispersed within a carrier, you eliminate the crystal lattice energy, which is the primary barrier to dissolution.[22]
-
Common Carriers: Polyethylene glycol (PEG), Polyvinylpyrrolidone (PVP), and certain cyclodextrins are excellent choices.[14][22]
-
-
Alternative Strategy: Particle Size Reduction Reducing the particle size through micronization or nanosizing increases the surface-area-to-volume ratio, which can enhance the dissolution rate.[26][27][28][29][30] While this doesn't change the equilibrium solubility, a faster dissolution rate can be sufficient for some reactions.[31][32]
-
Caveat: This method is often less effective for compounds with very high crystal lattice energy, as the fundamental insolubility remains. It is most useful when dissolution is slow but thermodynamically possible.[32]
-
Frequently Asked Questions (FAQs)
Q: What specific structural features of this compound cause its poor solubility?
A: The poor solubility is a result of a combination of factors:
-
Planar Aromatic System: The flat indazole ring system allows for efficient π-π stacking in the crystal lattice, a strong non-covalent interaction that is difficult for solvents to break.
-
Hydrogen Bonding: The N-H group on the pyrazole ring acts as a hydrogen bond donor, while the nitro group oxygens act as acceptors. This leads to a strong, ordered network of hydrogen bonds in the solid state.
-
High Polarity of Nitro Group: The nitro group is highly polar and electron-withdrawing, contributing to a large dipole moment and strong dipole-dipole interactions within the crystal.[5][33]
Q: Are there any "green" or more environmentally friendly solvents I can try?
A: Yes, exploring greener solvent alternatives is an excellent practice.[17][34] While high-boiling point aprotic solvents like DMF and DMSO are effective, they present environmental and safety concerns. Consider these alternatives:
-
Cyclopentyl methyl ether (CPME): A greener alternative to THF and other ethers.
-
2-Methyl-THF: Derived from renewable resources, it can be a good substitute for THF.
-
Ionic Liquids: Certain ionic liquids are designed to dissolve heterocyclic compounds and can be recycled, though their compatibility with your specific reaction must be verified.[17]
Q: Can I use pH modification to improve the solubility?
A: Yes, this is a viable strategy. The indazole N-H proton is weakly acidic. By adding a base to your reaction mixture, you can deprotonate it to form an indazolide anion. This salt form will be significantly more soluble in polar solvents than the neutral compound.
-
Important Consideration: This approach is only suitable if your reagents and the desired reaction outcome are stable under basic conditions. Always perform a small-scale test to ensure the integrity of your starting material and the expected product.
Visualizations & Data
Decision-Making Workflow for Solubility Enhancement
This diagram provides a logical pathway to select the appropriate solubilization strategy based on your experimental constraints.
Caption: Decision tree for selecting a solubility enhancement method.
Comparative Solubility of Structurally Related Nitroindazoles
Since direct, published quantitative solubility data for this compound is scarce, we can infer its likely behavior from structurally similar compounds. The following table presents data for 3-Methyl-6-nitro-1H-indazole, which shares the core nitro-indazole scaffold.[35]
| Solvent | Solvent Type | Mole Fraction Solubility (x) at 298.15 K (25 °C) | Qualitative Solubility Prediction for this compound |
| Water | Polar Protic | 0.000049 | Very Poor |
| Ethanol | Polar Protic | 0.00778 | Poor to Moderate |
| n-Propanol | Polar Protic | 0.00381 | Poor |
| Ethyl Acetate | Moderate Polar Aprotic | 0.01354 | Moderate |
| Acetonitrile | Polar Aprotic | 0.00421 | Poor to Moderate |
| Acetone | Polar Aprotic | 0.02241 | Moderate |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.02978 | Good |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.10542 | Excellent |
Data adapted from Wang et al., J. Chem. Eng. Data (2019).[35] The presence of the fluorine atom in the target compound is expected to slightly decrease solubility in hydrocarbon-based solvents but may not significantly alter the trend seen here, where highly polar aprotic solvents are superior.
Detailed Experimental Protocols
Protocol 1: Co-Solvent Screening for Enhanced Solubility
Objective: To identify an effective co-solvent system for a reaction.
-
Preparation: Place a known amount (e.g., 10 mg) of this compound into several small vials.
-
Primary Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of your primary reaction solvent.
-
Co-solvent Titration: Add a candidate co-solvent (e.g., DMF, DMSO, NMP) dropwise (approx. 20 µL increments) to the first vial, vortexing after each addition. Record the volume of co-solvent required to achieve complete dissolution.
-
Repeat: Repeat step 3 for all candidate co-solvents.
-
Analysis: The system that dissolves the compound with the smallest volume percentage of co-solvent is generally the most efficient.
-
Self-Validation/Stability Check:
-
Prepare the most promising co-solvent mixture.
-
Dissolve a sample of the indazole and hold at the target reaction temperature for 1-2 hours.
-
Analyze the sample by TLC or LC-MS against a standard to confirm no degradation has occurred.
-
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare an amorphous solid dispersion of this compound to enhance its solubility in non-polar media.[21][22]
-
Selection of Carrier: Choose a water-soluble carrier like Polyvinylpyrrolidone (PVP K30) or Polyethylene glycol (PEG 4000).[22]
-
Dissolution:
-
Dissolve a known mass of this compound and the carrier (e.g., in a 1:4 drug-to-carrier mass ratio) in a suitable common solvent (e.g., methanol, acetone) in a round-bottom flask. Ensure a clear solution is formed.
-
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The goal is to remove the solvent rapidly to prevent the drug from recrystallizing.
-
Drying: Further dry the resulting solid film/powder in a vacuum oven overnight to remove any residual solvent.
-
Characterization (Optional but Recommended):
-
Use Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the dispersion (absence of sharp crystalline peaks).
-
Use Differential Scanning Calorimetry (DSC) to look for the absence of the drug's melting point endotherm.
-
-
Application: The resulting amorphous powder can now be added directly to your reaction mixture, where it should disperse and dissolve more readily than the crystalline form.
Caption: Workflow for preparing a solid dispersion.
References
- 1. This compound | C7H4FN3O2 | CID 74787696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1360952-20-0 [amp.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. svedbergopen.com [svedbergopen.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. ijsdr.org [ijsdr.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. bepls.com [bepls.com]
- 11. wjbphs.com [wjbphs.com]
- 12. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Surfactant - Wikipedia [en.wikipedia.org]
- 17. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. jddtonline.info [jddtonline.info]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 24. jopcr.com [jopcr.com]
- 25. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. rjptonline.org [rjptonline.org]
- 29. ijcrt.org [ijcrt.org]
- 30. juniperpublishers.com [juniperpublishers.com]
- 31. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ijmsdr.org [ijmsdr.org]
- 33. chem.libretexts.org [chem.libretexts.org]
- 34. mdpi.com [mdpi.com]
- 35. benchchem.com [benchchem.com]
Technical Support Center: Monitoring the Synthesis of 5-Fluoro-6-nitro-1H-indazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 5-Fluoro-6-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods to monitor the progress of this critical reaction. We provide field-proven insights, step-by-step protocols, and comprehensive troubleshooting guides to address common challenges encountered during analysis. Our goal is to equip you with the expertise to ensure reaction efficiency, purity, and yield.
The Critical Role of Reaction Monitoring
The synthesis of this compound, a key building block in medicinal chemistry, involves the transformation of precursors like 2-fluoro-5-nitrobenzaldehyde or related compounds.[1][2] Precise monitoring is essential to determine the point of complete consumption of starting materials, prevent the formation of impurities through over-reaction, and optimize reaction conditions for yield and purity. This guide focuses on the practical application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for effective real-time reaction tracking.
General Troubleshooting Workflow
Before diving into method-specific issues, it's crucial to have a logical diagnostic workflow. This process helps isolate the problem systematically, saving time and resources.
References
Validation & Comparative
The Impact of Fluorination on the Biological Activity of 6-Nitro-1H-Indazole: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides an in-depth comparison of the biological activities of 5-Fluoro-6-nitro-1H-indazole and its non-fluorinated analog, 6-nitro-1H-indazole. By examining their anticancer, antimicrobial, and enzyme inhibitory properties, we aim to elucidate the significant role that fluorine substitution plays in modulating the therapeutic potential of this important heterocyclic scaffold.
The indazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitro group, particularly at the 6-position, has been shown to be a key contributor to the cytotoxic effects of these compounds.[3] This guide delves deeper, exploring how the addition of a fluorine atom at the 5-position can further enhance or alter these biological activities. Fluorine's unique properties, such as its high electronegativity and small atomic size, can significantly impact a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[4]
Comparative Biological Activities: A Data-Driven Analysis
Anticancer Activity
Nitroindazole derivatives have demonstrated significant potential as antiproliferative agents against various cancer cell lines.[3] Studies on 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have shown potent activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the low micromolar range (5–15 μM).[3][5] This highlights the importance of the 6-nitro group for cytotoxicity.
The introduction of fluorine into the indazole ring has been shown to enhance anticancer activity.[6] For instance, a 6-fluoroindazole derivative demonstrated significantly enhanced inhibitory potency against Rho kinase (ROCK1), a target in cancer therapy, with an IC50 value of 14 nM compared to the 2500 nM of its 4-fluoro counterpart.[6] This suggests that the position of the fluorine atom is critical. While specific data for this compound is limited, the general trend observed with fluorinated heterocycles suggests that it could exhibit enhanced or more selective anticancer activity compared to its non-fluorinated analog.[7]
Table 1: Comparative Anticancer Activity of Nitroindazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | 5–15 | [3] |
| 5-Nitroindazole Derivatives | TK-10, HT-29 | Moderate Activity | [8] |
| 1H-indazole-3-amine Derivatives | K562 (Chronic Myeloid Leukemia) | 5.15 (for compound 6o) | [9] |
Antimicrobial and Antiparasitic Activity
Nitro-heterocyclic compounds have long been a cornerstone in treating parasitic infections.[3] Derivatives of 6-nitro-1H-indazole have shown promising antileishmanial activity.[1] Specifically, 3-chloro-6-nitro-1H-indazole derivatives have been evaluated for their inhibitory effects against various Leishmania species.[1][10] Furthermore, 2-azetidinone derivatives of 6-nitro-1H-indazole have demonstrated in vitro antibacterial, antifungal, and antitubercular activities.[3]
Fluorination has been shown to enhance the antimicrobial potency of various heterocyclic compounds.[7] For example, a fluorinated triazole derivative exhibited marked inhibition against several bacterial strains, with its activity attributed to the presence of the fluorine atom.[7] While direct evidence for this compound is pending, it is plausible that the fluorinated analog could possess superior antimicrobial or antiparasitic properties.
Table 2: Comparative Antimicrobial and Antiparasitic Activity of Nitroindazole Derivatives
| Compound Class | Activity Type | Target Organism | Potency | Reference |
| 3-Chloro-6-nitro-1H-indazole Derivatives | Antileishmanial | Leishmania infantum | IC50 of 11.23 µM for the most active compound | [10] |
| 2-Azetidinone derivatives of 6-nitro-1H-indazole | Antibacterial, Antifungal, Antitubercular | Various microorganisms | Promising results | [3] |
| 5-Nitroindazole Derivatives | Trichomonacidal | Trichomonas vaginalis | Remarkable activity at 10 µg/mL | [8] |
| 5-Nitroindazole Derivatives | Antichagasic | Trypanosoma cruzi | Interesting activity | [8] |
Enzyme Inhibition
6-Nitroindazole is a known inhibitor of nitric oxide synthase (NOS) enzymes, particularly the neuronal isoform (nNOS). This makes it a valuable tool in neuroscience research. The fluorination of the indazole ring has been shown to increase the inhibitory potency and selectivity for NOS-II.[11] For example, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole inhibited NOS-II activity by 80% without affecting NOS-I activity.[11] This suggests that this compound could be a more potent and selective NOS inhibitor than its non-fluorinated counterpart.
Derivatives of 3-chloro-6-nitro-1H-indazole have also been investigated as inhibitors of Leishmania trypanothione reductase (TryR), a key enzyme in the parasite's defense against oxidative stress.[1][12] Computational studies suggest that these compounds bind stably within the active site of TryR.[13]
Mechanistic Insights: The Role of Fluorine
The introduction of a fluorine atom can influence a molecule's biological activity through several mechanisms:
-
Increased Binding Affinity: Fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially leading to stronger and more specific binding to target enzymes or receptors.[4]
-
Altered Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, increasing the compound's half-life and bioavailability.[4]
-
Modified Electronic Properties: Fluorine's high electronegativity can alter the electron distribution within the molecule, affecting its reactivity and interaction with biological targets.
Experimental Protocols for Biological Activity Assessment
To empirically validate the comparative biological activities of this compound and its non-fluorinated analog, the following standardized in vitro assays are recommended.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Prepare stock solutions of this compound and 6-nitro-1H-indazole in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of concentrations of each compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48-72 hours).[15] Include a vehicle control (solvent only) and a positive control (a known anticancer drug like doxorubicin).[15]
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14]
-
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.[15]
-
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[18][19]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the mid-logarithmic phase.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compounds (this compound and 6-nitro-1H-indazole) in a 96-well microtiter plate containing a suitable broth medium.[20]
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
-
Determination of MIC:
Conclusion
The strategic incorporation of fluorine into the 6-nitro-1H-indazole scaffold holds significant promise for enhancing its therapeutic potential. While further direct comparative studies are necessary, the existing body of research on related fluorinated and non-fluorinated nitroindazoles strongly suggests that this compound is likely to exhibit superior or more selective biological activities. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these hypotheses. For researchers in drug discovery and development, the exploration of fluorinated indazole derivatives represents a compelling avenue for the identification of novel and more effective therapeutic agents.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. mdpi.com [mdpi.com]
- 19. apec.org [apec.org]
- 20. integra-biosciences.com [integra-biosciences.com]
The Ascendancy of the Indazole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-6-nitro-1H-indazole Derivatives in Kinase Inhibition
In the landscape of modern medicinal chemistry, the indazole nucleus has emerged as a "privileged scaffold," a molecular framework that consistently yields compounds with potent and diverse biological activities.[1][2] Its inherent drug-like properties and synthetic tractability have made it a cornerstone in the development of targeted therapeutics, particularly in oncology.[1] A significant portion of FDA-approved small molecule kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, underscoring its importance in cancer therapy.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of indazole derivatives: the 5-Fluoro-6-nitro-1H-indazoles. While direct experimental data for this exact substitution pattern is emerging, by dissecting the individual and combined contributions of the fluoro and nitro substituents, we can construct a predictive SAR model to guide future drug discovery efforts. This analysis will be contextualized by comparing the projected activities of these derivatives with established kinase inhibitors, providing a framework for their potential therapeutic positioning.
The Indazole Core: A Versatile Platform for Kinase Inhibition
The indazole ring system, a fusion of benzene and pyrazole rings, offers a unique combination of aromaticity, hydrogen bonding capabilities, and structural rigidity that makes it an ideal anchor for binding to the ATP-binding pocket of various kinases.[1] Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. Indazole derivatives have demonstrated inhibitory activity against a wide array of kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Aurora kinases.[1]
The SAR of indazole-based kinase inhibitors is heavily influenced by the nature and position of substituents on the bicyclic ring. These modifications can modulate the compound's potency, selectivity, and pharmacokinetic properties. This guide will focus on two key substituents: the electron-withdrawing nitro group at the 6-position and the electronegative fluorine atom at the 5-position.
Deconstructing the SAR: The Influence of Fluoro and Nitro Substituents
The 6-Nitro Group: A Potent Driver of Cytotoxicity
The introduction of a nitro group at the 6-position of the indazole ring has been shown to be a significant contributor to the antiproliferative and cytotoxic effects of these compounds.[3] Studies on 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives revealed potent activity against lung carcinoma cell lines, with IC50 values in the low micromolar range.[3] The biological activity of many nitro-heterocyclic compounds is linked to the reduction of the nitro group within the target cell, leading to the formation of reactive intermediates that can induce cellular damage.[3]
In the context of kinase inhibition, the 6-nitro group can also participate in crucial hydrogen bonding interactions within the ATP-binding pocket. Its electron-withdrawing nature can also influence the overall electron distribution of the indazole ring, potentially enhancing its binding affinity.
The 5-Fluoro Group: Enhancing Potency and Modulating Selectivity
The strategic placement of fluorine atoms is a common tactic in medicinal chemistry to fine-tune the properties of a drug candidate. In the case of indazole-based kinase inhibitors, a fluorine substitution at the 5-position can have several beneficial effects. A notable example is the observed improvement in activity against FGFR1 when a fluorine atom was introduced on the phenyl ring of an indazole derivative.[1]
The high electronegativity of fluorine can lead to favorable electrostatic interactions with the kinase active site. Furthermore, the small size of the fluorine atom allows it to be well-tolerated in sterically constrained binding pockets. It can also influence the conformation of the molecule and improve its metabolic stability by blocking potential sites of metabolism.
The Synergistic Effect: A Predictive SAR for 5-Fluoro-6-nitro-1H-indazole Derivatives
Based on the individual contributions of the 6-nitro and 5-fluoro groups, we can project the SAR for this compound derivatives. The combination of these two substituents is expected to yield compounds with potent kinase inhibitory and antiproliferative activities.
Key Predicted SAR Features:
-
Enhanced Potency: The electron-withdrawing properties of both the nitro and fluoro groups are likely to enhance the binding affinity of the indazole core to the kinase active site.
-
Favorable Interactions: The 6-nitro group can act as a hydrogen bond acceptor, while the 5-fluoro group can engage in electrostatic and halogen bonding interactions.
-
Improved Pharmacokinetics: The fluorine atom may improve metabolic stability and membrane permeability.
-
Modulated Selectivity: The specific substitution pattern will likely influence the selectivity profile of the derivatives against different kinases.
Comparative Analysis: Positioning this compound Derivatives in the Kinase Inhibitor Landscape
To understand the potential of this compound derivatives, it is crucial to compare their projected activities with existing kinase inhibitors.
| Kinase Target | Established Indazole-Based Inhibitor | Key SAR Features of Established Inhibitor | Projected Advantages of this compound Derivatives |
| VEGFRs | Axitinib | Indazole core with a sulfonamide side chain. | The 6-nitro group may offer alternative hydrogen bonding interactions. The 5-fluoro group could enhance potency and improve metabolic stability. |
| FGFRs | Pazopanib | Indazole core with a pyrimidine and sulfonamide moiety. | The combination of 5-fluoro and 6-nitro groups may lead to a more potent and selective FGFR inhibitor. |
| Aurora Kinases | N/A (Various in development) | Often feature a substituted pyrimidine or similar heterocycle attached to the indazole. | The unique electronic properties of the 5-fluoro-6-nitro substitution could lead to a novel binding mode and improved selectivity. |
Experimental Workflow for the Evaluation of this compound Derivatives
The following experimental workflow outlines the key steps for synthesizing and evaluating the biological activity of novel this compound derivatives.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors: A Comparative Analysis Featuring 5-Fluoro-6-nitro-1H-indazole
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous testing and meticulous validation. This guide provides an in-depth, experience-driven comparison of in vitro assay validation strategies, using the novel compound 5-Fluoro-6-nitro-1H-indazole as a case study. While specific biological activities for this compound are still under extensive investigation, its structural similarity to other nitroindazole derivatives suggests potential as a kinase inhibitor, a class of molecules critical in oncology research.[1]
This guide will not only detail the "how" but, more importantly, the "why" behind the experimental choices, ensuring a self-validating system that stands up to scientific scrutiny. We will explore two common assay formats for evaluating a putative kinase inhibitor: a cell-based proliferation assay and a biochemical enzyme inhibition assay.
The Criticality of Assay Validation in Drug Discovery
Before delving into specific protocols, it's essential to understand the foundational principles of assay validation. The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[2] Guidelines from the International Council for Harmonisation (ICH), particularly the Q2(R1) guideline, provide a comprehensive framework for validating analytical procedures, which we will adapt for our in vitro biological assays.[3][4][5] This ensures that the data generated is reliable, reproducible, and ultimately, meaningful for decision-making in a drug development pipeline.
Hypothetical Target and Mechanism of Action
Based on the known activities of similar indazole-based compounds, we will hypothesize that this compound acts as an inhibitor of a critical kinase involved in cancer cell proliferation, for instance, a receptor tyrosine kinase (RTK). This inhibition is expected to block downstream signaling pathways, leading to a reduction in cell viability and proliferation.
Caption: Hypothetical mechanism of this compound as an RTK inhibitor.
Assay 1: Cell-Based Proliferation Assay (MTT Assay)
A cell-based assay is often the first step to assess the biological activity of a compound in a more physiologically relevant context. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability, which is an indirect measure of cell proliferation.
Experimental Protocol:
-
Cell Culture: A human cancer cell line known to overexpress the target RTK (e.g., A549, a non-small cell lung cancer line) is cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared, and cells are treated in triplicate for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Reading: The absorbance is read on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are converted to percentage of viable cells relative to a vehicle control, and the IC50 (half-maximal inhibitory concentration) is calculated.
Assay 2: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
A biochemical assay provides a more direct measure of the compound's effect on the target enzyme, free from the complexities of a cellular environment. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Experimental Protocol:
-
Reagent Preparation: Prepare the kinase, substrate, and ATP in a reaction buffer.
-
Compound Addition: Add serial dilutions of this compound to the reaction wells.
-
Kinase Reaction: Initiate the reaction by adding the kinase to the mixture of substrate, ATP, and compound. Incubate for a set time at a specific temperature.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP through a luciferase reaction.
-
Luminescence Reading: Read the luminescence on a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the IC50 value from the dose-response curve.
A Comparative Guide to Assay Validation
The following sections detail the validation parameters for both assays, in line with ICH Q2(R1) guidelines.[3][4][5]
Caption: General workflow for in vitro assay validation.
Specificity
Why it matters: Specificity ensures that the assay signal is due to the analyte of interest. In our case, for the cell-based assay, it's the compound's effect on cell viability, and for the biochemical assay, it's the inhibition of the target kinase.
-
Cell-Based Assay: To demonstrate specificity, one could use a control cell line that does not express the target RTK. A significantly lower potency of this compound in the control cell line would suggest target-specific effects.
-
Biochemical Assay: Specificity can be assessed by running the assay in the absence of the substrate or kinase to ensure no signal is generated. Additionally, screening against a panel of other kinases can determine the selectivity of the compound.
Linearity and Range
Why it matters: This establishes the concentration range over which the assay is accurate and precise.
-
Cell-Based Assay: The linear range is determined by the dose-response curve. The range is typically defined from the lowest concentration that produces a response significantly above background to the concentration that results in maximal inhibition.
-
Biochemical Assay: A standard curve using varying concentrations of ADP can be generated to demonstrate the linear relationship between ADP concentration and the luminescent signal. The assay range is the span between the lower and upper limits of quantitation (LLOQ and ULOQ).
Accuracy
Why it matters: Accuracy is the closeness of the measured value to the true value.
-
Cell-Based Assay: This is more challenging to define in a cell-based assay. One approach is to use a known reference compound with a well-established IC50 and compare the results obtained from the assay.
-
Biochemical Assay: Accuracy can be determined by spiking known concentrations of ADP into the reaction mixture and measuring the recovery.
Precision
Why it matters: Precision demonstrates the reproducibility of the assay. It is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Both Assays: Precision is evaluated by running the assay multiple times on the same day (repeatability) and on different days with different analysts (intermediate precision). The results are expressed as the percent coefficient of variation (%CV).
Robustness
Why it matters: Robustness measures the assay's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Cell-Based Assay: Parameters to test for robustness include incubation times, cell seeding densities, and different batches of serum.
-
Biochemical Assay: Variations in incubation time, temperature, and reagent concentrations can be tested.
Comparative Data Summary
The following tables present hypothetical but realistic validation data for our two assays.
Table 1: Validation Summary for Cell-Based Proliferation (MTT) Assay
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | IC50 in control cells >10x IC50 in target cells | IC50 (Target) = 1 µM; IC50 (Control) = 15 µM | Pass |
| Linearity (R²) | R² > 0.98 | 0.99 | Pass |
| Range (IC50 Curve) | Clear dose-response from 0.01 µM to 100 µM | Observed | Pass |
| Accuracy (vs. Ref. Cmpd) | Within 20% of known IC50 | 18% deviation | Pass |
| Precision (Repeatability) | %CV < 15% | 8% | Pass |
| Precision (Intermediate) | %CV < 20% | 12% | Pass |
| Robustness | No significant change in IC50 | Pass | Pass |
Table 2: Validation Summary for Biochemical Kinase Inhibition (ADP-Glo™) Assay
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | Signal in no-enzyme control <5% of max signal | 2% | Pass |
| Linearity (R² of ADP curve) | R² > 0.99 | 0.998 | Pass |
| Range (LLOQ-ULOQ) | Defined and validated | 0.1 µM - 10 µM ADP | Pass |
| Accuracy (% Recovery) | 80-120% | 95% | Pass |
| Precision (Repeatability) | %CV < 10% | 5% | Pass |
| Precision (Intermediate) | %CV < 15% | 9% | Pass |
| Robustness | No significant change in IC50 | Pass | Pass |
Conclusion and Recommendations
Both the cell-based proliferation assay and the biochemical kinase inhibition assay provide valuable, albeit different, information. The cell-based assay offers a more physiologically relevant system, assessing the compound's effect on a complex biological system. However, it can be influenced by off-target effects and the compound's ability to penetrate the cell membrane. The biochemical assay, on the other hand, provides a direct and clean measure of target engagement but lacks the biological context of a living cell.
For a comprehensive in vitro validation of a novel kinase inhibitor like this compound, a dual approach is recommended. The biochemical assay should be used for initial screening and to confirm direct target inhibition, while the cell-based assay is crucial for demonstrating cellular activity and providing a more translatable measure of potential therapeutic efficacy. A robustly validated assay, grounded in the principles outlined in this guide, is the cornerstone of any successful drug discovery program.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. starodub.nl [starodub.nl]
comparing the reactivity of 5-Fluoro-6-nitro-1H-indazole with other nitroindazoles
For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of modern therapeutic design. Its versatile structure is present in numerous FDA-approved drugs, including the anti-cancer agents pazopanib and niraparib. The strategic functionalization of the indazole ring system is paramount for modulating pharmacological activity, and among the most valuable derivatives are the nitroindazoles, which serve as versatile intermediates for a variety of chemical transformations.
This guide provides an in-depth comparative analysis of the reactivity of 5-Fluoro-6-nitro-1H-indazole , a highly activated and synthetically useful building block, against other common nitroindazole isomers. We will dissect the electronic factors governing its reactivity and provide experimental data and protocols to illustrate its behavior in key synthetic operations such as nucleophilic aromatic substitution, nitro group reduction, and N-alkylation.
The Electronic Landscape: Why Substituent Placement Matters
The reactivity of the indazole ring is profoundly influenced by the electronic nature and position of its substituents. In this compound, the synergistic interplay between the strongly electron-withdrawing nitro group (-NO₂) and the highly electronegative fluorine atom (-F) creates a unique electronic environment that dictates its chemical behavior.
The nitro group at the C6 position and the fluorine at C5 both deactivate the benzene portion of the indazole ring towards electrophilic attack through strong inductive (-I) and resonance (-M) effects. Conversely, these same effects render the ring highly electron-deficient, making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr) .[1][2] The fluorine atom, being the most electronegative halogen, polarizes the C5-F bond, making the C5 carbon atom highly electrophilic and an excellent site for nucleophilic attack.[2] This is a key departure from standard leaving group trends and is a hallmark of SNAr reactions.[2]
Caption: Electronic influence of substituents on the indazole core.
Comparative Reactivity in Key Transformations
The true utility of a building block is revealed through its performance in common chemical reactions. Here, we compare the reactivity of this compound with other isomers.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is arguably the most important reaction for this substrate. The electron-deficient ring, coupled with a good leaving group (fluoride), allows for the facile introduction of a wide range of nucleophiles (amines, alkoxides, thiols).
Based on established principles, the reactivity of halo-nitroindazoles in SNAr reactions is highly dependent on the ability of the nitro group to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[2][3]
-
This compound: The nitro group at C6 is ortho to the C5 position where the fluorine leaving group resides. This proximity allows for potent stabilization of the intermediate through both resonance and strong inductive effects, making this isomer exceptionally reactive. The rate-determining step, the initial attack of the nucleophile, is significantly accelerated.[4]
-
Other Isomers: In a hypothetical 7-fluoro-6-nitro isomer, the nitro group would be meta to the leaving group, offering only inductive stabilization, leading to significantly lower reactivity. For isomers like 5-nitro-1H-indazole, SNAr is not a primary pathway unless a leaving group is present at an activated position (e.g., C4 or C6).
| Substrate | Nitro Position Relative to F | Expected SNAr Reactivity | Rationale |
| This compound | Ortho | Very High | Strong resonance and inductive stabilization of Meisenheimer complex.[2][4] |
| 4-Fluoro-5-nitro-1H-indazole | Ortho | Very High | Similar activation to the 5-Fluoro-6-nitro isomer. |
| 6-Fluoro-5-nitro-1H-indazole | Para | High | Strong resonance stabilization, though inductive effect is slightly weaker than ortho.[4] |
| 7-Fluoro-6-nitro-1H-indazole | Meta | Low | No direct resonance stabilization; only weaker inductive effect.[2] |
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a critical step for further functionalization, such as amide bond formation or diazotization. A variety of reagents can accomplish this transformation, with chemoselectivity being a key consideration.[5]
-
Sodium Dithionite (Na₂S₂O₄): A mild and effective reagent for reducing aryl nitro groups in aqueous media, making it compatible with sensitive functional groups.[6]
-
Tin(II) Chloride (SnCl₂): A classic and robust method, often used in acidic alcoholic solvents.[7]
-
Catalytic Hydrogenation (H₂/Pd-C): A clean and high-yielding method, though it can sometimes lead to dehalogenation (loss of the fluorine atom) as an undesired side reaction.[8]
-
Iron (Fe) or Zinc (Zn) in Acid: Cost-effective and powerful reducing systems suitable for robust substrates.[5][8]
The electronic environment of the nitro group itself can influence the ease of reduction, although this effect is generally less pronounced than the dramatic differences seen in SNAr. Nitro groups on highly electron-deficient rings are often easier to reduce. Therefore, this compound is expected to undergo reduction smoothly under standard conditions.
| Reagent | Typical Conditions | Advantages | Potential Issues |
| Na₂S₂O₄ | Aqueous media, RT | Mild, DNA-compatible[6] | Workup can be tedious. |
| SnCl₂ | EtOH/HCl, Reflux | Robust, widely used[7] | Stoichiometric tin waste. |
| H₂/Pd-C, Hydrazine | MeOH, Reflux | High yield, clean[8] | Potential for de-fluorination. |
| Zn/AcOH or Fe/HCl | Dichloromethane or H₂O | Inexpensive, powerful | Strongly acidic conditions. |
N-Alkylation
Alkylation of the indazole nitrogen atoms can lead to a mixture of N1 and N2 regioisomers. The product ratio is highly sensitive to the steric and electronic properties of the indazole substituents, the nature of the electrophile, and the reaction conditions (base, solvent).[9][10][11]
-
General Trend: For most indazoles, alkylation under basic conditions (e.g., NaH in THF) often favors the thermodynamically more stable N1 isomer.[10][12]
-
Electronic Effects: Strong electron-withdrawing groups on the benzene ring can influence the regioselectivity. For instance, a C7-nitro substituent has been shown to strongly direct alkylation to the N2 position.[9][10]
-
Prediction for this compound: The powerful electron-withdrawing nature of the substituents at C5 and C6 is expected to significantly influence the charge distribution in the indazole anion. While N1 is often the default, the specific regioselectivity for this isomer would require experimental verification, as the combined effects could potentially favor N2 under certain conditions.
Experimental Protocols
To ensure reproducibility and provide actionable insights, we present detailed protocols for key transformations.
Protocol 1: Nucleophilic Aromatic Substitution with Piperidine
This protocol details the substitution of the fluoride in this compound with a common amine nucleophile.
Caption: Workflow for a typical SNAr reaction.
Step-by-Step Methodology:
-
Setup: To a solution of this compound (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL) in a round-bottom flask, add potassium carbonate (K₂CO₃, 3.0 mmol).
-
Addition of Nucleophile: Add piperidine (1.2 mmol) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the desired 5-(piperidin-1-yl)-6-nitro-1H-indazole.
Protocol 2: Nitro Group Reduction using Sodium Dithionite
This protocol provides a mild method to convert the nitro group into a primary amine, a crucial precursor for many bioactive compounds.
Step-by-Step Methodology:
-
Setup: Suspend this compound (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL).
-
Reagent Addition: Heat the mixture to 60-70 °C. Add sodium dithionite (Na₂S₂O₄, 4.0-5.0 mmol) portion-wise over 30 minutes. The reaction is often accompanied by a color change.
-
Reaction: Stir the reaction at 70 °C for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and adjust the pH to ~8 with a saturated solution of sodium bicarbonate.
-
Extraction & Purification: Extract the mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude 6-amino-5-fluoro-1H-indazole can be purified by column chromatography if necessary.[6]
Conclusion
This compound stands out as a highly reactive and versatile building block in the nitroindazole family. Its primary strength lies in its exceptional susceptibility to nucleophilic aromatic substitution at the C5 position, a direct consequence of the synergistic electronic effects of the adjacent fluoro and nitro groups. This high reactivity allows for the efficient introduction of diverse functional groups under relatively mild conditions. While its behavior in N-alkylation requires specific experimental determination to ascertain regioselectivity, its nitro group is readily reduced by various standard methods. For medicinal chemists aiming to rapidly generate libraries of substituted indazoles, the predictable and potent reactivity of this compound makes it a superior choice compared to less activated isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.ucc.ie [research.ucc.ie]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of Substituted Indazole Analogs in Cancer Cell Lines: An Insight into 5-Fluoro-6-nitro-1H-indazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse pharmacological activities, including potent anticancer properties.[1] Several indazole-based compounds, such as Pazopanib and Axitinib, have been successfully developed into FDA-approved anticancer drugs, validating the therapeutic potential of this heterocyclic core.[1]
The biological activity of indazole derivatives can be significantly modulated by the nature and position of substituents on the bicyclic ring. The introduction of electron-withdrawing groups like nitro (NO₂) and fluoro (F) moieties is a common strategy in drug design to enhance potency and modulate physicochemical properties. The fluorine atom, owing to its small size and high electronegativity, can improve metabolic stability, binding affinity, and membrane permeability.[2] The nitro group, a strong electron-withdrawing substituent, can also contribute to the cytotoxic effects of a compound.[3]
This guide provides a comparative analysis of the biological efficacy of substituted indazole analogs in various cancer cell lines, with a specific focus on the potential of 5-Fluoro-6-nitro-1H-indazole analogs . It is important to note that, to date, a comprehensive review of the scientific literature reveals a lack of specific in vitro and in vivo studies directly investigating the anticancer activity of this compound derivatives. Therefore, this guide will synthesize and present data from structurally related compounds, namely 6-nitroindazole and fluorinated indazole derivatives, to provide valuable insights into the prospective efficacy of the target scaffold. We will also draw comparisons with the well-established chemotherapeutic agent, 5-Fluorouracil (5-FU).
Comparative Efficacy of 6-Nitroindazole Derivatives
The presence of a nitro group at the 6-position of the indazole ring has been shown to be a key contributor to the cytotoxic effects of these compounds.[3] Studies have demonstrated the antiproliferative activity of 6-nitroindazole derivatives against various cancer cell lines.
Antiproliferative Activity Data
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives | NCI-H460 (Lung Carcinoma) | 5 - 15 | [3] |
| 1-substituted 6-nitro-1H-indazoles | Various | Data not specified | [4] |
Table 1: Antiproliferative activity of 6-nitroindazole derivatives.
The data, although limited, suggests that the 6-nitroindazole scaffold is a promising starting point for the development of novel anticancer agents.[3] The observed activity in the micromolar range against lung carcinoma cells highlights the potential of this substitution pattern.[3]
Comparative Efficacy of Fluorinated Indazole Analogs
The introduction of fluorine atoms into the indazole scaffold has been explored as a strategy to enhance anticancer potency.[5] Various fluorinated indazole derivatives have exhibited significant inhibitory activity against a range of cancer cell lines.
Antiproliferative Activity Data
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated 1H-indazole derivatives | SMMC-7721 (Hepatocarcinoma), HCT116 (Colorectal), A549 (Lung), HL60 (Leukemia) | Moderate potency | [5] |
| 3-(3',4'-difluorophenyl) isocoumarin (related scaffold) | Collagen type I invasion assay | Potent antimetastatic activity | [2] |
| 2,6-difluoro-substituted brartemicin analogue (related scaffold) | Colon cancer 26-L5 cells | Maintained anti-invasive activities | [2] |
Table 2: Antiproliferative and anti-invasive activity of fluorinated derivatives.
Structure-activity relationship (SAR) studies on related heterocyclic compounds have indicated that the position of the fluoro substituent plays a crucial role in determining the anticancer activity.[2] For instance, in a series of 1,3,4-oxadiazole derivatives, an ortho-fluoro substitution on a phenyl ring resulted in better inhibitory activity compared to meta- or para-substitutions.[2]
Comparative Benchmark: 5-Fluorouracil (5-FU)
5-Fluorouracil is a widely used chemotherapeutic agent that acts as an antimetabolite, interfering with DNA synthesis. Its mechanism of action involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA. While an effective anticancer drug, 5-FU is associated with significant side effects and the development of drug resistance. The development of novel agents like the this compound analogs is aimed at overcoming these limitations.
Experimental Protocols: A Guide to In Vitro Evaluation
The assessment of the biological efficacy of novel anticancer compounds relies on a series of robust and validated in vitro assays. The following protocols are standard methodologies employed in the field.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a positive control (e.g., 5-FU) for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, high throughput, and its ability to provide a quantitative measure of cell viability. The incubation times are selected to allow sufficient time for the compounds to exert their cytotoxic effects.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
Principle: During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Causality Behind Experimental Choices: This dual-staining method provides a clear distinction between different stages of cell death, offering insights into the mechanism by which the compounds induce cytotoxicity.
Visualizing the Path Forward: Synthesis and Potential Mechanisms
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a general synthetic workflow for substituted indazoles and a hypothetical signaling pathway that could be targeted by these compounds.
Caption: A generalized workflow for the synthesis of substituted indazole derivatives.
Caption: A hypothetical signaling pathway targeted by indazole analogs in cancer cells.
Conclusion and Future Directions
While direct experimental data on the biological efficacy of this compound analogs remains to be established, the available evidence from structurally related 6-nitroindazole and fluorinated indazole derivatives suggests that this scaffold holds significant promise as a source of novel anticancer agents. The presence of both a fluoro and a nitro group on the indazole core could potentially lead to compounds with enhanced potency and favorable pharmacological properties.
Future research should focus on the synthesis of a library of this compound analogs and their systematic evaluation against a panel of cancer cell lines. In-depth mechanistic studies, including the investigation of their effects on cell cycle progression, apoptosis induction, and key signaling pathways, will be crucial to elucidate their mode of action and identify potential molecular targets. The comparative analysis presented in this guide serves as a foundation and a rationale for embarking on this exciting avenue of cancer drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of 5-Fluoro-6-nitro-1H-indazole Derivatives
This guide provides an in-depth, objective comparison of the virtual binding characteristics of novel 5-Fluoro-6-nitro-1H-indazole derivatives against a critical therapeutic target. We will move beyond a simple procedural list to explore the causality behind experimental choices, ensuring a robust and reproducible in silico analysis. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design.
Introduction: The Therapeutic Potential of Indazoles and the Case for a Focused In Silico Approach
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer, antimicrobial, and antiparasitic properties.[1][2][3] The introduction of a nitro group, particularly at the 5- or 6-position, has been shown to be crucial for the antiparasitic activity of some derivatives.[4][5] Our focus is on the this compound scaffold, a promising but underexplored area of chemical space. The fluorine atom can enhance metabolic stability and binding affinity, making this an attractive scaffold for novel inhibitor design.
Before committing to the significant resources required for chemical synthesis and biological screening, a rigorous computational assessment is paramount. Molecular docking allows us to predict the binding conformation and affinity of a ligand to a protein target, providing a cost-effective method to prioritize candidates and generate testable hypotheses about structure-activity relationships (SAR).[6][7]
This guide will detail a complete comparative docking workflow against Leishmania infantum Trypanothione Reductase (TryR), a validated and essential enzyme for the survival of the parasite that causes leishmaniasis.[3][8][9]
Strategic Target Selection: Why Trypanothione Reductase?
The success of any docking study hinges on the selection of a biologically relevant and structurally well-characterized target. Trypanothione Reductase (TryR) is an ideal candidate for several reasons:
-
Essential for Parasite Survival: The trypanothione/TryR system replaces the glutathione/glutathione reductase system found in humans. This metabolic distinction makes TryR a highly selective target, minimizing the potential for off-target effects in the host.[8][10]
-
Validated Drug Target: The efficacy of antimonial drugs is linked to their ability to inhibit TryR.[8] Furthermore, various molecules, including indazole derivatives, have been investigated as inhibitors of this enzyme.[1][3]
-
High-Quality Structures Available: The Protein Data Bank (PDB), the single global archive for macromolecular structure data, contains multiple high-resolution crystal structures of L. infantum TryR.[8][9][11] This allows for a reliable and accurate representation of the enzyme's active site. For this study, we will utilize the structure with PDB ID: 2JK6 .[8]
Methodology: A Self-Validating Docking Protocol
Our protocol is designed to be a self-validating system. This is achieved by first "redocking" a co-crystallized ligand into the active site. A successful redocking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose, provides confidence in the chosen docking parameters.
The Molecules: Test Compounds and the Benchmark
To establish a robust comparison, our study includes three key components:
-
The Target Protein: Leishmania infantum Trypanothione Reductase (PDB ID: 2JK6).[8]
-
The Benchmark Inhibitor: 6-(sec-butoxy)-2-((3-chlorophenyl)thio)pyrimidin-4-amine (herein named RDS777 ), a known diaryl sulfide inhibitor of TryR, will be used as our positive control. We will extract its coordinates from a similar PDB structure (5EBK) where it is co-crystallized with TryR, to serve as a high-affinity benchmark.[12]
-
The Test Derivatives: A small, representative library of novel this compound derivatives has been designed to probe the effect of different substituents at the N1 position. These ligands can be sourced from chemical databases like ZINC or PubChem, or drawn using chemical sketchers.[10][13][14]
| Compound ID | Structure | Rationale |
| IND-1 | 1-methyl-5-fluoro-6-nitro-1H-indazole | A small, simple substitution to probe the core scaffold's fit. |
| IND-2 | 5-fluoro-6-nitro-1-(phenyl)-1H-indazole | A bulky, aromatic group to explore potential π-stacking or hydrophobic interactions. |
| IND-3 | 2-(5-fluoro-6-nitro-1H-indazol-1-yl)ethan-1-ol | Introduces a flexible linker and a hydrogen bond donor/acceptor group. |
Experimental Workflow
The entire workflow, from data acquisition to analysis, follows a structured path to ensure reproducibility and accuracy.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Trypanothione reductase inhibitors: Overview of the action of thioridazine in different stages of Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. Trypanothione-disulfide reductase - Wikipedia [en.wikipedia.org]
- 10. Visualization of Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
Assessing the Metabolic Stability of 5-Fluoro-6-nitro-1H-indazole Derivatives: A Comparative Guide to In Vitro Methodologies
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical development. A compound's metabolic stability profoundly influences its pharmacokinetic profile, including bioavailability, half-life, and potential for drug-drug interactions.[1][2][3] This guide provides an in-depth comparison of the primary in vitro methodologies for assessing the metabolic stability of 5-fluoro-6-nitro-1H-indazole derivatives, a class of heterocyclic compounds with significant therapeutic potential.[4][5]
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, often serving as a bioisostere for phenols but with potentially greater metabolic stability. However, the introduction of a nitro group and a fluorine atom, as in the this compound series, presents specific metabolic questions that must be addressed early in the discovery pipeline. Nitroaromatic compounds can undergo complex biotransformations, and fluorine substitution can alter metabolic pathways. This guide will dissect the experimental choices behind metabolic stability assays, offering field-proven insights to empower your research.
The Central Role of Metabolic Stability in Drug Discovery
The goal of metabolic stability screening is to predict a compound's in vivo clearance.[6][7] Compounds that are metabolized too quickly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and cause toxicity.[2] The key parameter derived from these studies is intrinsic clearance (CLint), which describes the inherent ability of the liver to metabolize a drug.[1][3] This value is crucial for extrapolating in vitro data to predict in vivo hepatic clearance.[8]
Comparative Analysis of In Vitro Metabolic Stability Assay Systems
The choice of an in vitro system is a critical decision in designing a metabolic stability study. The three most common systems are liver microsomes, S9 fractions, and hepatocytes. Each offers a different level of complexity and provides distinct insights into a compound's metabolic fate.
| Assay System | Enzymes Present | Primary Application | Advantages | Limitations |
| Liver Microsomes | Phase I (CYPs, FMOs), some Phase II (UGTs, Epoxide Hydrolase)[6][9] | High-throughput screening for Phase I metabolism.[9] | Cost-effective, high-throughput, well-characterized.[9] | Lacks cytosolic Phase II enzymes and cofactors; no cellular context (e.g., transport).[10] |
| Liver S9 Fraction | Phase I (microsomal) and Phase II (cytosolic) enzymes.[11][12] | Broader assessment of Phase I and II metabolism.[11][13] | More comprehensive than microsomes; includes cytosolic enzymes.[11] | Cofactors for Phase II enzymes must be added; still lacks cellular context.[11] |
| Hepatocytes | Full complement of Phase I and II enzymes, cofactors, and transporters.[14][15] | "Gold standard" for in vitro metabolism; best for predicting in vivo clearance.[6] | Physiologically relevant system with intact cellular machinery.[14] | Higher cost, lower throughput, more complex to work with.[16] |
For this compound derivatives, a tiered approach is recommended. Initial screening in liver microsomes can quickly identify compounds with major Phase I liabilities. Given that indazoles can undergo both oxidation (Phase I) and conjugation (Phase II), subsequent testing in S9 fractions or, ideally, hepatocytes is crucial for a complete metabolic picture.[17][18]
Predicted Metabolic Pathways for this compound Derivatives
While specific metabolic data for this subclass is limited, we can infer likely biotransformation routes based on the metabolism of other indazole and nitroaromatic compounds.
-
Phase I Metabolism: The primary engines of Phase I metabolism are cytochrome P450 (CYP) enzymes.[19][20][21][22] For indazole derivatives, hydroxylation of the aromatic rings is a common metabolic pathway.[18] The nitro group may also be subject to reduction by nitroreductases, which are present in both microsomal and cytosolic fractions.
-
Phase II Metabolism: Following Phase I oxidation, the resulting hydroxylated metabolites can be conjugated with glucuronic acid (by UGTs) or sulfate (by SULTs) to increase their water solubility and facilitate excretion.[17][23] The indazole nitrogen may also be a site for glucuronidation.
The interplay between these pathways will determine the overall metabolic stability of the derivatives.
Experimental Protocols
The following are detailed, step-by-step protocols for the three primary in vitro metabolic stability assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Liver Microsomal Stability Assay
This assay is the workhorse for early ADME screening, primarily assessing Phase I metabolism.[9]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Thaw pooled liver microsomes (e.g., human, rat) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[24] Keep on ice.
-
Prepare a test compound stock solution (e.g., 10 mM in DMSO) and create a working solution (e.g., 100 µM in acetonitrile).
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[25]
-
Prepare positive control compounds with known metabolic fates (e.g., high-clearance Testosterone, low-clearance Verapamil).
-
-
Incubation:
-
Time-Point Sampling:
-
Sample Analysis:
-
Data Analysis:
Liver S9 Fraction Stability Assay
This assay provides a more comprehensive metabolic profile by including both microsomal (Phase I) and cytosolic (Phase II) enzymes.
[11][12]Objective: To assess the metabolic stability of a test compound in the presence of both Phase I and Phase II enzymes.
Methodology:
-
Preparation of Reagents:
-
Similar to the microsomal assay, but use liver S9 fraction at a concentration of 1 mg/mL. [11] * Prepare cofactors for both Phase I (NADPH regenerating system) and Phase II enzymes. For glucuronidation, supplement with Uridine 5'-diphosphoglucuronic acid (UDPGA).
-
- The setup is similar to the microsomal assay. It is crucial to run parallel incubations:
- S9 fraction + NADPH regenerating system (Phase I)
- S9 fraction + NADPH regenerating system + UDPGA (Phase I & II)
- S9 fraction alone (to check for non-cofactor dependent metabolism)
-
Time-Point Sampling & Analysis:
-
Follow the same procedure as the microsomal assay for quenching the reaction and analyzing samples via LC-MS/MS.
-
-
Data Analysis:
-
Calculate t1/2 and CLint for each condition. A significant increase in clearance in the presence of UDPGA indicates that the compound is a substrate for UGT enzymes.
-
Workflow for S9 Fraction Stability Assay
Caption: Workflow of the S9 fraction stability assay.
Hepatocyte Stability Assay
Considered the "gold standard" for in vitro metabolism studies, this assay uses intact liver cells, providing the most physiologically relevant data.
[6][14]Objective: To determine the metabolic stability of a test compound in a whole-cell system that includes Phase I and II enzymes, cofactors, and drug transporters.
Methodology:
-
Preparation of Hepatocytes:
-
Thaw cryopreserved hepatocytes and determine cell viability (should be >80%).
-
Resuspend the cells in incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 million viable cells/mL.
-
- Pre-warm the hepatocyte suspension at 37°C in a CO2 incubator.
- Add the test compound (final concentration 1 µM) to initiate the incubation.
- Incubate at 37°C with gentle shaking to keep cells in suspension.
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and quench the reaction with 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
- Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.
- Analyze the supernatant by LC-MS/MS.
-
Data Analysis:
-
Calculate t1/2 and CLint as described for the other assays. The CLint value is typically expressed as µL/min/10^6 cells. T[8]his value can then be scaled to predict in vivo hepatic clearance.
-
[8]***
Metabolic Fates of a Drug Candidate
References
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. S9 fraction - Wikipedia [en.wikipedia.org]
- 13. mttlab.eu [mttlab.eu]
- 14. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 15. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. eurekaselect.com [eurekaselect.com]
- 17. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 26. mercell.com [mercell.com]
- 27. b-ac.co.uk [b-ac.co.uk]
- 28. Bioanalytical techniques in pharmaceuticals – an overview [wisdomlib.org]
- 29. admin.mantechpublications.com [admin.mantechpublications.com]
- 30. frontiersin.org [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Fluoro-6-nitro-1H-indazole
As a Senior Application Scientist, my primary objective extends beyond the point of sale; it is to ensure you can utilize our products safely and effectively throughout their entire lifecycle. This guide provides a detailed, authoritative framework for the proper disposal of 5-Fluoro-6-nitro-1H-indazole, grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
The fundamental principle governing this process is that this compound must be managed as regulated hazardous waste from the moment it is designated for disposal. On-site treatment, drain disposal, or mixing with general laboratory waste are strictly prohibited.[1][2]
Part 1: Hazard Profile and Essential Personal Protective Equipment (PPE)
Understanding the intrinsic hazards of a compound is the first step toward safe handling and disposal. Based on its structure as a halogenated nitroaromatic compound and available toxicological data, this compound is classified as a hazardous substance.[3][4][5]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal standard for classifying chemical hazards. For this compound, the classifications demand rigorous safety measures.[3]
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Data sourced from PubChem CID 74787696.[3]
Aromatic nitro compounds, as a class, are also associated with systemic effects such as methaemoglobinaemia, characterized by cyanosis (blue discoloration of the blood), headaches, and a drop in blood pressure. Therefore, this substance must be handled with exceptional care.
Mandatory Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles are required.[5]
-
Hand Protection: Use chemical-resistant nitrile gloves.[5]
-
Skin Protection: A lab coat must be worn to prevent skin contact.[5]
-
Ventilation: All handling and waste consolidation must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][7]
Part 2: Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of safe chemical waste management. Its purpose is to prevent dangerous chemical reactions, such as the generation of toxic gases or explosions, that can occur when incompatible materials are mixed.[8][9]
Causality of Segregation
This compound is a halogenated nitroaromatic solid . It must be segregated from other waste streams to prevent unintended reactions and to ensure it is routed to the correct final disposal facility.
Critical Incompatibilities:
-
Oxidizing Agents: Aromatic nitro compounds should be kept separate from strong oxidizing agents like bichromates, peroxides, and chlorates.[10]
-
Acids and Bases: Store separately from both acids and bases.[8] Mixing with acids or bases could lead to unwanted reactions or fume generation.[11]
-
Reducing Agents: Avoid contact with strong reducing agents such as metallic hydrides or sodium sulphide.[10]
Step-by-Step Collection Procedure
-
Select a Designated Container: Obtain a dedicated waste container made of a compatible material, such as high-density polyethylene (HDPE). The container must be in good condition, free of damage, and possess a secure, leak-proof lid.[1][5][12]
-
Affix a Hazardous Waste Label: Before any waste is added, label the container with the words "HAZARDOUS WASTE ".
-
Record Chemical Contents: As waste is added, list the full chemical name: "This compound ". For mixtures, all components must be identified by percentage or volume.[8]
-
Identify Hazards: Clearly mark the associated hazards on the label (e.g., Toxic, Irritant ).[8]
-
Maintain Closed Containers: The waste container must remain tightly closed at all times, except when actively adding waste.[11][13] This is a common regulatory violation and a critical safety measure to prevent spills and vapor exposure.[13]
Part 3: Disposal Workflow: From Benchtop to Final Pickup
The disposal of this compound follows the "cradle-to-grave" management principle mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][13][14]
The Satellite Accumulation Area (SAA)
Federal and state regulations require that hazardous waste be stored in a designated Satellite Accumulation Area (SAA) at or near its point of generation.[8][11] This area must be under the control of laboratory personnel.[1]
-
Location: The SAA can be a designated section of a benchtop or a cabinet within the laboratory where the waste is generated.[8] A chemical fume hood is often an acceptable location.[6][8]
-
Accumulation Limits: A single SAA is limited to accumulating a maximum of 55 gallons of hazardous waste.[11]
-
Storage Duration: A partially filled, properly labeled container may remain in the SAA for up to one year.[8] Once a container is full, it must be removed from the SAA within three days.[8]
Disposal Workflow Diagram
The following diagram outlines the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Requesting Final Disposal
Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[11][14] Do not attempt to dispose of the material through any other means.
Part 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific emergency procedures.[6][15]
-
Cleanup:
-
Wear the full, mandatory PPE as described in Part 1.2.
-
Avoid generating dust.[16] If necessary, gently moisten the spilled solid to prevent it from becoming airborne.
-
Carefully sweep or collect the spilled material using appropriate tools (e.g., spark-proof scoops).
-
Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container and label it accordingly.[16]
-
-
Decontaminate: Clean the affected area thoroughly.
References
- 1. danielshealth.com [danielshealth.com]
- 2. acs.org [acs.org]
- 3. This compound | C7H4FN3O2 | CID 74787696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. iloencyclopaedia.org [iloencyclopaedia.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. usbioclean.com [usbioclean.com]
- 13. pfw.edu [pfw.edu]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Synthesis of 5-Fluoro-6-nitro-1H-indazole: A Comprehensive Guide to Personal Protective Equipment and Safe Handling
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 5-Fluoro-6-nitro-1H-indazole, presents significant opportunities in medicinal chemistry and drug development. However, its structural motifs—a fluorinated aromatic ring and a nitro group—necessitate a rigorous and proactive approach to laboratory safety. This guide provides essential, experience-driven protocols for the safe handling and disposal of this potent chemical, ensuring the well-being of laboratory personnel while maintaining experimental integrity.
Hazard Analysis and Risk Mitigation: Understanding the Chemistry of Exposure
This compound is classified as harmful if swallowed and is expected to cause skin, eye, and respiratory irritation.[1] The primary risks associated with this compound stem from its physical form as a powder and its chemical nature as a nitroaromatic compound.
-
Inhalation Hazard: As a fine powder, this compound can be easily aerosolized during handling, leading to respiratory tract irritation.[1]
-
Dermal and Ocular Exposure: Direct contact with the skin or eyes can cause significant irritation.[1]
-
Systemic Toxicity: Nitroaromatic compounds, as a class, are known for their potential systemic toxicity, including the risk of methemoglobinemia, where the blood's ability to carry oxygen is reduced.[2] Many are also recognized as mutagenic and carcinogenic.[3]
Due to the lack of specific toxicological data for this compound, a conservative approach is mandated. It should be handled as a potent compound with potential long-term health effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial for minimizing exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving: Inner nitrile glove, outer butyl rubber or Viton™ gloves. | Nitrile gloves provide a good baseline of chemical resistance and are effective at showing punctures.[4] Butyl rubber gloves are highly recommended for handling nitro-compounds and aromatic hydrocarbons, offering excellent chemical resistance.[5][6] Viton™ gloves provide superior protection against chlorinated and aromatic solvents.[4][7] |
| Eye Protection | Chemical splash goggles with a face shield. | Goggles provide a seal around the eyes to protect against airborne powder and splashes. A face shield offers an additional layer of protection for the entire face, which is critical when handling potentially corrosive or irritating substances.[8][9] |
| Respiratory Protection | For weighing and handling of powder: A NIOSH-approved half-mask respirator with P100 (or N95 for oil-free environments) particulate filters. For larger quantities or potential for significant aerosolization: A Powered Air-Purifying Respirator (PAPR) with HEPA filters. | A respirator is essential to prevent the inhalation of fine powders. P100 filters provide the highest level of particulate filtration.[10] A PAPR offers a higher protection factor and is recommended for extended operations or when engineering controls are not sufficient.[11] |
| Body Protection | A flame-resistant laboratory coat with long sleeves and tight-fitting cuffs. Disposable sleeves are also recommended. | Protects the skin from accidental spills and contamination. Flame-resistant material is a prudent precaution when working with organic compounds. |
| Foot Protection | Closed-toe shoes, preferably made of a chemical-resistant material. | Protects the feet from spills and falling objects.[12] |
The Handling Workflow: A Step-by-Step Procedural Guide
This workflow is designed to minimize exposure at every stage of handling this compound, from receipt to disposal.
References
- 1. flowsciences.com [flowsciences.com]
- 2. dess.uccs.edu [dess.uccs.edu]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Exposure Standard Documentation [hcis.safeworkaustralia.gov.au]
- 10. 3m.com [3m.com]
- 11. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 12. mt.com [mt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
